molecular formula C6H10S2 B13846579 Diallyl Disulphide-d10

Diallyl Disulphide-d10

Cat. No.: B13846579
M. Wt: 156.3 g/mol
InChI Key: PFRGXCVKLLPLIP-URTNXKOFSA-N
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Description

Diallyl Disulphide-d10 is a useful research compound. Its molecular formula is C6H10S2 and its molecular weight is 156.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diallyl Disulphide-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diallyl Disulphide-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10S2

Molecular Weight

156.3 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enyldisulfanyl)prop-1-ene

InChI

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2

InChI Key

PFRGXCVKLLPLIP-URTNXKOFSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])SSC([2H])([2H])C(=C([2H])[2H])[2H])[2H]

Canonical SMILES

C=CCSSCC=C

Origin of Product

United States

Foundational & Exploratory

The Definitive Technical Guide to Diallyl Disulphide-d10: Physicochemical Profiling and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diallyl disulphide (DADS) is a primary organosulfur compound derived from Allium sativum (garlic), widely investigated for its potent chemopreventive, antioxidant, and anti-inflammatory properties[1]. To rigorously study its pharmacokinetics, bioavailability, and cellular mechanisms, researchers require highly stable and distinguishable internal standards. Diallyl Disulphide-d10 (DADS-d10) serves as the gold standard internal standard (IS) for mass spectrometry. By incorporating 10 deuterium atoms, DADS-d10 provides a critical mass shift that bypasses isotopic interference, enabling absolute quantification of DADS in complex biological matrices.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical baseline of DADS-d10 is essential for optimizing extraction solvents, chromatographic conditions, and storage protocols. Because isotopic substitution primarily affects mass and vibrational frequencies rather than electronic structure, the macroscopic physical properties of DADS-d10 closely mirror those of unlabeled DADS.

Table 1: Physicochemical Specifications of DADS and DADS-d10
PropertyDiallyl Disulphide (Unlabeled)Diallyl Disulphide-d10 (Labeled)
CAS Number 2179-57-9[2]2734001-05-7[3]
Molecular Formula C₆H₁₀S₂C₆D₁₀S₂[3]
Molecular Weight 146.27 g/mol [4]156.34 g/mol [3]
Appearance Clear, colorless to light yellow liquid[4]Clear, colorless to light yellow liquid
Boiling Point 79 °C at 16 mmHg[4]~79 °C at 16 mmHg
Density 1.010 g/mL at 15 °C[4]~1.08 g/mL (adjusted for isotope mass)
Refractive Index 1.54 at 20 °C[4]~1.54 at 20 °C
Solubility Insoluble in water; soluble in DMSO, ethanol, and hexane[4]Insoluble in water; soluble in organic solvents

Causality in Isotope Selection: Why utilize a fully deuterated d10 standard instead of a d4 or d6 variant? Sulfur possesses a highly abundant naturally occurring heavy isotope (


S at ~4.2%). In mass spectrometry, the natural isotopic envelope of unlabeled DADS generates a significant M+2 peak. If a d2 or d4 standard were used, the natural heavy isotopes of the endogenous analyte could overlap with the internal standard's mass channel, causing quantitative bias. The +10 Da mass shift of DADS-d10 guarantees complete spectral isolation, maximizing the signal-to-noise ratio and ensuring absolute quantitative accuracy.

Mechanistic Biology: The Keap1-Nrf2-ARE Axis

DADS exerts its primary chemopreventive and antioxidant effects by modulating the Keap1-Nrf2-ARE signaling pathway[5].

Causality of Action: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for rapid proteasomal degradation. The electrophilic nature of the disulfide bond in DADS allows it to interact with specific reactive cysteine residues on Keap1. This S-alkylation induces a conformational change in Keap1, halting Nrf2 ubiquitination. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[6].

Nrf2_Pathway DADS Diallyl Disulphide (DADS) Keap1 Keap1-Nrf2 Complex (Cytosol) DADS->Keap1 Interacts with Alkylation Cysteine Alkylation (Conformational Change) Keap1->Alkylation Modifies Keap1 Nrf2_Free Free Nrf2 (Nuclear Translocation) Alkylation->Nrf2_Free Releases Nrf2 ARE Antioxidant Response Element (ARE Binding) Nrf2_Free->ARE Enters Nucleus GeneExp Target Gene Expression (HO-1, NQO1) ARE->GeneExp Promotes Transcription

Figure 1: Mechanism of Nrf2/HO-1 Antioxidant Pathway Activation by Diallyl Disulphide.

Analytical Workflow: GC-MS/MS Quantification

Due to its high volatility and lipophilicity, DADS is optimally analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using atmospheric pressure chemical ionization (APCI).

Self-Validating System: The protocol below includes an internal validation checkpoint. The absolute peak area of the DADS-d10 internal standard must be monitored continuously. If the IS peak area deviates by >15% from the mean of the calibration curve in any given sample, it automatically flags that sample for severe matrix suppression or extraction failure, preventing the reporting of false negatives.

Protocol: Step-by-Step Extraction and Analysis
  • Sample Preparation: Aliquot 100 µL of biological matrix (plasma or cell lysate) into a silanized glass vial.

    • Causality: DADS is highly lipophilic and will adsorb to active silanol groups on standard borosilicate glass. Silanization caps these groups, preventing catastrophic analyte loss.

  • Internal Standard Spiking: Add 10 µL of DADS-d10 working solution (1 µg/mL in methanol). Vortex for 30 seconds to ensure equilibration.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Hexane:Ethyl Acetate (9:1, v/v).

    • Causality: The non-polar hexane efficiently partitions the lipophilic disulfide, while the 10% ethyl acetate provides just enough polarity to disrupt protein-lipid binding in the plasma matrix, maximizing extraction recovery.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4 °C.

  • Concentration: Transfer the upper organic layer to a new vial. Evaporate under a gentle stream of ultra-pure nitrogen at room temperature.

    • Causality: Do not apply heat during evaporation. DADS is highly volatile (Boiling point 79 °C at 16 mmHg[4]) and thermally labile; heating will cause massive evaporative loss of both the analyte and the IS.

  • Reconstitution & Injection: Reconstitute in 50 µL of hexane. Inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Monitor transitions

    
     146 
    
    
    
    81 for DADS and
    
    
    156
    
    
    88 for DADS-d10.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike with DADS-d10 (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Spike->Extraction Concentration Cold N2 Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS/MS Analysis (MRM Mode) Concentration->GCMS Quant Data Quantification (Ratio DADS/DADS-d10) GCMS->Quant

Figure 2: GC-MS/MS Analytical Workflow for DADS Quantification using DADS-d10.

In Vitro Protocol: Evaluating Nrf2 Activation

To evaluate the biological efficacy of DADS (using DADS-d10 as a tracer or unlabeled DADS for phenotypic assays), a standardized in vitro nuclear translocation assay is utilized.

Protocol: Nrf2 Nuclear Translocation Assay
  • Cell Culture: Seed human bronchial epithelial cells (e.g., BEAS-2B) at

    
     cells/well in a 6-well plate. Incubate for 24 hours to reach 80% confluence.
    
  • Treatment: Treat cells with 25 µM DADS.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (5 µM Sulforaphane). If the Sulforaphane positive control fails to induce Nrf2 translocation, the assay is instantly invalidated, indicating compromised cell health or reagent degradation.

  • Subcellular Fractionation: After 4 hours, lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing protease inhibitors. Centrifuge at 800 × g to pellet the intact nuclei. The supernatant contains the cytosolic fraction.

  • Nuclear Extraction: Resuspend the nuclear pellet in a high-salt hypertonic extraction buffer (20 mM HEPES, 1.5 mM MgCl₂, 0.42 M NaCl, 25% glycerol). Vortex vigorously for 30 minutes at 4 °C, then centrifuge at 14,000 × g.

  • Western Blotting: Quantify protein concentration. Run 20 µg of nuclear extract on an SDS-PAGE gel. Probe for Nrf2 and Lamin B1 (nuclear loading control). The ratio of Nrf2/Lamin B1 establishes the precise degree of nuclear translocation.

References

  • Pharmaffiliates. "CAS No : 2734001-05-7 | Product Name : Diallyl Disulphide-d10". Pharmaffiliates.[Link]

  • PubChem. "Diallyl Disulfide | C6H10S2 | CID 16590". National Institutes of Health (NIH).[Link]

  • Frontiers. "Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential". Frontiers in Pharmacology.[Link]

  • NIH. "Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound". National Center for Biotechnology Information.[Link]

  • Cambridge. "Diallyl disulfide attenuates hydrogen peroxide-induced oxidative damage of ovine rumen epithelial cells through the nuclear factor erythroid-2 related factor 2 signaling pathway". Animal Nutriomics.[Link]

Sources

Isotopic enrichment levels of Diallyl Disulphide-d10 standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diallyl Disulfide (DADS) is a volatile organosulfur compound and a primary bioactive constituent of garlic (Allium sativum), widely investigated for its chemopreventive, cardiovascular, and antimicrobial properties.[1] Accurate quantification of DADS in complex biological matrices (plasma, tissue) or food products is notoriously difficult due to its volatility, poor aqueous stability, and susceptibility to disulfide exchange.[1]

This guide defines the technical specifications for Diallyl Disulfide-d10 (DADS-d10) , the fully deuterated internal standard required for Stable Isotope Dilution Assays (SIDA).[1] It addresses the critical challenge of isotopic scrambling —a phenomenon where the internal standard reacts with the native analyte to form heterodimers (d5-DADS)—and provides a self-validating protocol to ensure data integrity.

Chemical Specifications & Isotopic Purity

For high-precision mass spectrometry (GC-MS or LC-MS/MS), the DADS-d10 standard must meet stringent isotopic enrichment levels to prevent signal interference (cross-talk) with the native analyte.[1]

Physicochemical Profile
ParameterNative DADS (d0)DADS-d10 (Internal Standard)
Formula C₆H₁₀S₂C₆D₁₀S₂
Molecular Weight 146.27 g/mol 156.33 g/mol
Mass Shift -+10 Da
Key Fragment (EI) m/z 41 [C₃H₅]⁺m/z 46 [C₃D₅]⁺
Boiling Point ~180–195 °C~178–193 °C (Inverse Kinetic Isotope Effect)
Isotopic Enrichment Requirements

The standard must possess an isotopic enrichment of ≥99 atom % D .[1] Lower enrichment levels result in a significant abundance of isotopologues (d9, d8), which can complicate spectral deconvolution.[1]

  • Target Species: DADS-d10 (m/z 156)[1]

  • Acceptable Impurities:

    • DADS-d9 (m/z 155): < 1.0%[1]

    • DADS-d0 (m/z 146): < 0.1% (Critical to prevent false positives in blank matrices).

Synthesis & The "Scrambling" Hazard

Synthesis Logic

DADS-d10 is synthesized via the nucleophilic substitution of Allyl-d5 bromide with sodium disulfide (Na₂S₂) under phase-transfer catalysis conditions.[1] This ensures the deuterium labels are located on the allyl wings, which are chemically robust, rather than on exchangeable positions.

The Disulfide Exchange Risk

Unlike carbon-bound isotopes, the disulfide bond (-S-S-) is labile.[1] In the presence of free thiols (e.g., glutathione in plasma) or under basic pH, DADS undergoes thiol-disulfide exchange.[1]

Critical Insight: If DADS-d10 is spiked into a sample containing high concentrations of native DADS-d0, and the pH is not controlled, they may scramble to form DADS-d5 (Heterodimer, m/z 151) .[1] This reduces the concentration of the internal standard and the analyte, destroying quantitative accuracy.

DADS_Scrambling cluster_legend Mechanism of Error D0 Native DADS (d0) (m/z 146) Complex Transition State (Thiolate Attack) D0->Complex Mix in Matrix D10 Standard DADS-d10 (m/z 156) D10->Complex D5 Scrambled DADS-d5 (m/z 151) Complex->D5 Disulfide Exchange (pH > 7.5 or Thiols)

Figure 1: Mechanism of isotopic scrambling. The formation of the d5-heterodimer removes both analyte and standard from the measurement channel, leading to quantification errors.

Analytical Validation Protocol

This protocol is designed to validate the integrity of the DADS-d10 standard before it is used in critical assays.[1]

Protocol A: Isotopic Purity & Contribution Check

Objective: Confirm the absence of native DADS (d0) in the d10 standard.

  • Preparation: Prepare a 10 µg/mL solution of DADS-d10 in HPLC-grade Acetonitrile.

  • Instrumentation: GC-MS (Single Quadrupole or ToF) in Scan Mode (range m/z 35–200).

  • Injection: Inject 1 µL (Splitless).

  • Analysis:

    • Extract ion chromatogram (EIC) for m/z 156 (d10) and m/z 146 (d0).

    • Calculation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

      
      
      
    • Pass Criteria: Contribution < 0.1%.

Protocol B: The "Scrambling" Stress Test (Self-Validating Step)

Objective: Verify that the extraction solvent/matrix does not induce disulfide exchange.[1]

  • Mix: Combine equimolar amounts of DADS-d0 and DADS-d10 in the extraction buffer (e.g., PBS pH 7.4 vs. Acidified Methanol).

  • Incubate: Let stand for 1 hour at room temperature.

  • Analyze: GC-MS Scan Mode.

  • Check: Look for the emergence of m/z 151 (d5 heterodimer).

  • Result Interpretation:

    • m/z 151 Absent: Method is stable.[1]

    • m/z 151 Present:FAIL. Disulfide exchange is occurring.[1]

    • Corrective Action: Acidify extraction solvent (pH < 4) to protonate thiols and inhibit exchange.[1][2]

Application Workflow: SIDA Quantitation

The Stable Isotope Dilution Assay (SIDA) workflow minimizes errors derived from the volatility of DADS.

SIDA_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike DADS-d10 (Internal Standard) Sample->Spike Step 1 Extract Extraction (Acidified MeOH/Hexane) Spike->Extract Step 2: Equilibrate GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Step 3: Inject Data Quantitation Ratio (Area 146 / Area 156) GCMS->Data Step 4: Calc

Figure 2: SIDA Workflow. Note that acidification during extraction is recommended to prevent scrambling.

Recommended MS Transitions (EI Source)
AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)Dwell Time
DADS-d0 146 (M⁺)41 (Allyl⁺)100 ms
DADS-d10 156 (M⁺)46 (Allyl-d5⁺)100 ms

Note: While m/z 41/46 are intense, they are low-mass and prone to background noise.[1] Using the molecular ions (146/156) often provides better selectivity if sensitivity allows.

References

  • Muller, A. et al. (2012).[1] Metabolism of diallyl disulfide and construction of a biokinetic model. Archives of Toxicology. Link

  • NIST Mass Spectrometry Data Center. (2023).[1] Diallyl Disulfide Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link

  • Rashed, M. et al. (2019).[1][3] Synthesis and Biological Activities of Allyl Sulfides. PharmaTutor. Link

  • Liu, P. et al. (2020).[1] Practical solutions for overcoming artificial disulfide scrambling in peptide mapping. mAbs. Link

  • Sigma-Aldrich. (2023).[1] Diallyl Disulfide Analytical Standard Specifications. Link

Sources

Stability of Deuterated Organosulfur Compounds in Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, storage, and handling of deuterated organosulfur compounds.

A Technical Guide for Research & Development

Executive Summary: The Deuterium-Sulfur Paradox

In drug development, deuteration is a precision tool used to attenuate metabolic clearance by exploiting the Kinetic Isotope Effect (KIE). Replacing Carbon-Hydrogen (C-H) bonds with Carbon-Deuterium (C-D) bonds can significantly extend the half-life of a therapeutic candidate without altering its pharmacodynamics.[1]

However, organosulfur compounds (thiols, sulfides, sulfoxides) present a unique storage challenge. While deuteration stabilizes the carbon scaffold against enzymatic cleavage, the sulfur atom remains a "soft" nucleophile highly susceptible to oxidative degradation and isotopic scrambling.

This guide addresses the "Deuterium-Sulfur Paradox" : The very modification intended to stabilize the molecule in vivo can be rendered useless by improper ex vivo storage, leading to isotopic dilution and oxidative impurities that compromise quantitative LC-MS/MS assays and NMR structural elucidation.

Mechanistic Foundations

To ensure stability, one must understand the forces at play. The stability of deuterated organosulfur compounds is governed by the interplay between bond strength and heteroatom reactivity.

The Kinetic Isotope Effect (KIE)

The primary advantage of deuteration lies in the Zero Point Energy (ZPE) difference. The C-D bond has a lower ZPE than the C-H bond, requiring more activation energy to break.

  • Primary KIE (

    
    ):  Typically ranges from 2 to 7. This effectively "shields" the carbon atom adjacent to the sulfur from metabolic abstraction (e.g., by Cytochrome P450s).
    
  • Storage Implication: While C-D bonds are resistant to homolytic cleavage (radical autoxidation), they do not protect the sulfur lone pair from electrophilic attack (oxidation).

The Sulfur Vulnerability

Sulfur exists in multiple oxidation states (-2 to +6). In sulfides (R-S-R') and thiols (R-SH), the sulfur atom possesses lone pair electrons that are easily oxidized by atmospheric oxygen, a process often catalyzed by light or trace metals.

  • Oxidation:

    
    
    
  • Isotopic Scrambling: The acidity of protons alpha to a sulfur atom increases significantly upon oxidation to sulfoxide or sulfone.[2] If moisture (

    
    ) is present, the deuterium atoms at the 
    
    
    
    -position can exchange with protium (
    
    
    ), destroying the isotopic purity.

Critical Degradation Pathways[1]

The following diagram illustrates the two primary failure modes for deuterated organosulfur compounds: Oxidative Attack and Moisture-Mediated Exchange .

Diagram 1: Degradation Mechanisms of Deuterated Sulfides[1]

DegradationPathways Start Deuterated Sulfide (R-S-CD3) Oxidation Oxidation (Atmospheric O2 / Light) Start->Oxidation Lone Pair Attack Sulfoxide Deuterated Sulfoxide (R-SO-CD3) Oxidation->Sulfoxide + [O] Sulfone Deuterated Sulfone (R-SO2-CD3) Sulfoxide->Sulfone + [O] Moisture Moisture Ingress (H2O / Trace Acid) Sulfoxide->Moisture Increased Acidity Sulfone->Moisture High Acidity Scrambling H/D Exchange (Alpha-Proton Acidity) Moisture->Scrambling Deprotonation/Reprotonation Ruined Isotopically Diluted (R-SO-CD2H) Scrambling->Ruined Loss of D

Caption: Pathways showing how oxidation increases alpha-proton acidity, facilitating H/D exchange in the presence of moisture.

The "Inert Shield" Storage Protocol

To mitigate the risks identified above, a rigid "Inert Shield" protocol is required. This protocol treats the compound as a reactive reagent rather than a stable solid.[3]

Environmental Controls
ParameterRecommendationMechanism of Protection
Temperature -20°C (Long Term: -80°C)Slows kinetics of autoxidation and exchange reactions.
Atmosphere Argon (preferred) or NitrogenDisplaces

(prevents oxidation) and

(prevents exchange). Argon is heavier than air, providing a better "blanket."
Container Amber Glass with Teflon-lined capBlocks UV light (prevents photo-oxidation). Teflon prevents leaching of plasticizers.[2]
Desiccant P2O5 or Activated SievesAggressively scavenges moisture in the secondary container.[2]
Handling Workflow

Crucial Step: Never open a cold vial in a warm room. Condensation will immediately introduce water, initiating H/D exchange.

Diagram 2: The "Inert Shield" Workflow

StorageProtocol Receive 1. Receive Compound Equilibrate 2. Equilibrate to Room Temp (Inside Desiccator) Receive->Equilibrate Prevent Condensation Aliquot 3. Aliquot under Inert Gas (Glove Box or N2 Stream) Equilibrate->Aliquot Minimize Exposure Seal 4. Seal: Amber Vial + Parafilm (Teflon-lined Cap) Aliquot->Seal Argon Overlay Store 5. Store at -20°C / -80°C Seal->Store Use 6. Thaw & Use (Do NOT Refreeze Aliquots) Store->Use Single Use Only

Caption: Step-by-step protocol to prevent moisture ingress and oxidative degradation during handling.

Analytical Validation

Trust but verify. Before using a deuterated standard for a critical study (e.g., GLP Bioanalysis), validate its integrity.

NMR Validation
  • 
    -NMR:  Check for the emergence of small peaks corresponding to the non-deuterated isotopologue. For a 
    
    
    
    group, look for a small multiplet (due to H-D coupling) where the
    
    
    singlet would be.
  • 
    -NMR (Deuterium NMR):  Direct observation of the deuterium signal. Useful for confirming the position of the label, though lower resolution.
    
Mass Spectrometry (LC-MS)
  • Isotopic Distribution: Monitor the M+0 (all H) vs. M+n (deuterated) ratio.

  • Acceptance Criteria: For internal standards, the contribution of the unlabelled (M+0) species should generally be < 0.5% to avoid interference with the analyte signal.

Troubleshooting Table
ObservationRoot CauseCorrective Action
M+16 Peak in MS S-Oxidation (Sulfoxide formation)Purify (if possible) or discard. Check inert gas seal.
Loss of Mass (M-1) H/D Exchange (Back-exchange to H)Compound exposed to moisture. Discard.
Yellowing of Solid Photo-oxidation / Disulfide formationStore in amber glass. Exclude light.

References

  • BenchChem. (2025).[1][3][4][5] Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Retrieved from 1

  • BenchChem. (2025).[1][3][4][5] An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Retrieved from 5

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. (General reference on KIE mechanisms).
  • Simson Pharma. (2025). What are Deuterated Drugs: Everything to know. Retrieved from

  • Carl Roth. (2025).[6] Safety Data Sheet: Dimethyl sulfoxide-d6. Retrieved from 7

Sources

Diallyl Disulphide-d10 molecular weight and mass spectrum

Author: BenchChem Technical Support Team. Date: March 2026

Diallyl Disulphide-d10: Molecular Weight, Mass Spectrometry Profiling, and Quantitative Workflows

Executive Summary

Diallyl disulfide (DADS) is a highly bioactive, oil-soluble organosulfur compound derived from Allium sativum (garlic) that exhibits potent chemopreventive, anti-inflammatory, and squalene monooxygenase inhibitory activities[1][2]. However, quantifying DADS in biological matrices presents severe analytical challenges due to its high volatility, susceptibility to oxidative degradation (forming allicin or polysulfides), and lack of easily protonatable sites for electrospray ionization (ESI).

To overcome these barriers, Diallyl Disulphide-d10 (DADS-d10) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). By substituting ten hydrogen atoms with deuterium, researchers achieve a +10 Da mass shift. This guide explores the physicochemical properties, mass spectrometric fragmentation mechanics, and field-proven LC-MS/MS protocols for utilizing DADS-d10 in pharmacokinetic and metabolomic workflows.

Physicochemical Profiling & Isotopic Mass Dynamics

The transition from unlabeled DADS to DADS-d10 involves the complete deuteration of the two allyl groups. This structural modification fundamentally alters the molecular weight while preserving the compound's chromatographic retention time and extraction recovery profile.

Why a +10 Da Shift is Critical (Causality)

Sulfur possesses a natural heavy isotope,


, with a relative abundance of approximately 4.2%. Because DADS contains two sulfur atoms, the unlabeled analyte generates a prominent M+2 peak (~8.4% abundance) and a minor M+4 peak. If a low-mass isotope (e.g., DADS-d2 or DADS-d4) were used, the heavy isotopic tail of the high-concentration endogenous analyte would bleed into the internal standard's mass channel, causing severe isotopic cross-talk and degrading the Lower Limit of Quantification (LLOQ). The +10 Da shift of DADS-d10 completely bypasses this interference, ensuring an ultra-clean background[3].

Table 1: Physicochemical and Mass Specifications

PropertyUnlabeled Diallyl Disulfide (DADS)Diallyl Disulphide-d10 (DADS-d10)
Molecular Formula


CAS Number 2179-57-92179-57-9 (Unlabeled) / Custom[3]
Average Molecular Weight 146.27 g/mol 156.33 g/mol [3]
Monoisotopic Exact Mass 146.022 Da156.085 Da
Boiling Point 80–85°C at 0.2 kPa[4]~80–85°C at 0.2 kPa
LogP (Lipophilicity) ~2.9~2.9

Mass Spectrometry Characterization: Ionization and Fragmentation

Ionization Modalities

Because DADS-d10 lacks basic nitrogen or oxygen atoms, standard positive-mode ESI (


) is highly inefficient. Application scientists typically rely on two alternative ionization strategies:
  • GC-EI-MS : Electron Ionization (EI) at 70 eV strips an electron to form the radical cation

    
     at m/z 156[5].
    
  • LC-MS/MS with Ag

    
     Coordination : A highly specialized technique involves the post-column infusion of Silver Nitrate (
    
    
    
    ). Silver ions (
    
    
    ) form strong coordinate covalent bonds with the sulfur lone pairs, generating highly stable
    
    
    adducts at m/z 262.9 for DADS-d10, drastically enhancing ESI sensitivity[6].
Fragmentation Mechanics (Collision-Induced Dissociation)

Under MS/MS conditions, the molecular ion of DADS-d10 (m/z 156) undergoes predictable, structurally diagnostic cleavages:

  • S-S Bond Cleavage : The disulfide bond is the weakest link. Homolytic or heterolytic cleavage yields the deuterated allyl thio cation

    
     at m/z 78.
    
  • C-S Bond Cleavage : Cleavage of the carbon-sulfur bond yields the deuterated allyl cation

    
     at m/z 46.
    
  • Neutral Loss : A characteristic neutral loss of a sulfur atom (-32 Da) can yield an intermediate at m/z 124.

MS_Fragmentation M_ion Molecular Ion [M]+ m/z 156 (C6D10S2) Frag1 Allyl Thio Cation m/z 78 (C3D5S)+ M_ion->Frag1 S-S Cleavage (- C3D5S) Frag2 Allyl Cation m/z 46 (C3D5)+ M_ion->Frag2 C-S Cleavage (- C3D5S2) Frag3 Loss of S m/z 124 (C6D10S)+ M_ion->Frag3 Neutral Loss of S (- 32 Da) Frag1->Frag2 Loss of S (- 32 Da)

Caption: Primary MS/MS collision-induced dissociation (CID) pathways for Diallyl Disulphide-d10.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, the following protocol incorporates self-validating mechanisms—specifically, mitigating evaporative loss and assessing matrix effects.

Step-by-Step Methodology
  • Preparation of Standard Solutions :

    • Dissolve DADS-d10 in 100% Acetonitrile (ACN) to create a 1 mg/mL stock. Causality: Aqueous environments promote the oxidation of disulfides into thiosulfinates (allicin equivalents). Organic solvents arrest this degradation.

  • Sample Spiking (The Zero-Sample Test) :

    • Aliquot 100 µL of blank biological matrix (e.g., plasma).

    • Spike with 10 µL of DADS-d10 working solution (500 ng/mL).

    • Self-Validation: Always run a "Zero-Sample" (matrix spiked only with DADS-d10) to confirm the absence of unlabeled DADS contamination, ensuring the m/z 146 channel remains at baseline.

  • Protein Precipitation (PPT) :

    • Add 300 µL of ice-cold ACN containing 0.1% Formic Acid.

    • Causality: DADS is highly volatile (BP: 80–85°C)[4]. Using ice-cold solvent prevents evaporative loss during the exothermic precipitation reaction. The DADS-d10 IS, added prior to this step, will perfectly track and correct for any minor volatilization of the target analyte.

  • Centrifugation :

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC Separation & Ag

    
     Post-Column Infusion :
    
    • Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water; Mobile Phase B: Methanol.

    • Critical Step: Using a secondary isocratic pump, infuse a 1 mmol/L

      
       solution post-column at 5 µL/min[6].
      
  • MRM Detection :

    • Operate the mass spectrometer in ESI+ mode.

    • Monitor the transition for the Silver adduct: m/z 262.9

      
      m/z 106.9 (Ag
      
      
      
      core) for DADS-d10, and m/z 252.9
      
      
      m/z 106.9 for unlabeled DADS.

LCMS_Workflow A Sample Prep Spike DADS-d10 IS B Extraction Cold ACN PPT A->B C Separation RP-HPLC (C18) B->C D Ionization Ag+ Post-Column ESI C->D E Detection MRM (m/z 262.9) D->E

Caption: Optimized LC-MS/MS workflow utilizing Ag+ coordination for DADS-d10 quantification.

Applications in Drug Development and Pharmacokinetics

The accurate quantification of DADS using DADS-d10 is pivotal in several advanced therapeutic research areas:

  • Chemopreventive Mechanism Tracing : DADS has been shown to induce apoptosis in human colon (HCT-15), skin (SK MEL-2), and lung (A549) tumor cell lines[1]. By utilizing DADS-d10 in cellular uptake assays, researchers can accurately measure intracellular accumulation rates and correlate them with DNA fragmentation and intracellular free calcium spikes[1].

  • Squalene Monooxygenase Inhibition : DADS is an orally active human squalene monooxygenase inhibitor (IC50 = 400 µM)[2]. Pharmacokinetic profiling using DADS-d10 allows drug developers to verify if oral dosing achieves the necessary plasma concentrations to effectively inhibit squalene epoxidation in vivo.

References

  • Axios Research . "Diallyl disulfide-D10 - CAS - 2179-57-9 (Unlabled)". Axios Research Catalog. Available at:[Link]

  • RSC Advances . "Investigation of the dynamic changes in the chemical constituents of Chinese “Laba” garlic during traditional processing". Royal Society of Chemistry. Available at:[Link]

  • ResearchGate . "Qualitative and quantitative analysis of diallyl sulfides in garlic powder with Ag(I) induced ionization by liquid chromatography-mass spectrometry". ResearchGate Publications. Available at:[Link]

  • ResearchGate . "Synthesis, characterization and bioactivity evaluation of diallyl disulfide". ResearchGate Publications. Available at:[Link]

Sources

Metabolic Pathways of Deuterated Garlic Sulfur Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, Drug Development Professionals

Executive Summary

Garlic (Allium sativum) organosulfur compounds (OSCs) possess potent therapeutic properties, including antineoplastic, anti-inflammatory, and cardiovascular benefits. However, their clinical translation is severely hampered by rapid metabolic instability and poor pharmacokinetic (PK) profiles. Allicin, the primary bioactive thiosulfinate, decomposes within minutes in vivo, while polysulfides like diallyl disulfide (DADS) are rapidly oxidized by Cytochrome P450 enzymes.

This guide details the metabolic pathways of these compounds and introduces strategic deuteration as a method to elucidate metabolic flux and potentially enhance therapeutic stability. By exploiting the Kinetic Isotope Effect (KIE), researchers can stabilize the labile


-carbon positions, slowing oxidative clearance and extending the half-life of bioactive species.

Chemistry & Native Metabolic Pathways

Before applying deuteration strategies, one must map the rapid decomposition and metabolism of the native (protium) compounds.

Allicin Decomposition

Allicin (diallyl thiosulfinate) is not present in intact garlic; it forms when alliinase acts on alliin upon crushing. In vivo, it undergoes non-enzymatic decomposition via two primary mechanisms:

  • Cope-like Elimination: A concerted rearrangement yielding thioacrolein and allyl sulfenic acid.

  • Nucleophilic Attack: Reaction with thiols (e.g., Glutathione) or self-condensation to form polysulfides (DADS, DATS) and vinyldithiins.

DADS & DATS Metabolism

Diallyl disulfide (DADS) and diallyl trisulfide (DATS) are more stable than allicin but are extensively metabolized by the liver and red blood cells (RBCs).

  • Oxidative Pathway (Clearance): CYP2E1 oxidizes the sulfur or the

    
    -carbon. The primary clearance route involves oxidation to Allyl Methyl Sulfide (AMS) , followed by Allyl Methyl Sulfoxide (AMSO)  and Allyl Methyl Sulfone (AMSO
    
    
    
    )
    .
  • Reductive/Exchange Pathway (Bioactivation): In RBCs, DADS/DATS react with cytosolic Glutathione (GSH) via thiol-disulfide exchange. This yields S-allylmercaptoglutathione (SAMG) and releases Hydrogen Sulfide (H

    
    S) , a gaseous signaling molecule responsible for vasodilation.
    
Visualization: Native Metabolic Flux

The following diagram maps the degradation of Allicin and the bifurcation of DADS metabolism between oxidative clearance and H


S generation.

GarlicMetabolism cluster_Decomp Non-Enzymatic Decomposition cluster_Oxidative Oxidative Clearance (Liver CYP2E1) cluster_Bioactive Reductive Bioactivation (RBC/GSH) Alliin Alliin (Precursor) Allicin Allicin (Transient Thiosulfinate) Alliin->Allicin Alliinase (Crushing) DADS DADS (Diallyl Disulfide) Allicin->DADS Decomp. DATS DATS (Diallyl Trisulfide) Allicin->DATS Decomp. AM Allyl Mercaptan (Intermediate) DADS->AM Reduction SAMG S-allylmercaptoglutathione (SAMG) DADS->SAMG GSH Exchange AMS AMS (Allyl Methyl Sulfide) AM->AMS Methylation (SAMe) AMSO AMSO (Sulfoxide) AMS->AMSO CYP2E1 Oxidation AMSO2 AMSO2 (Sulfone) AMSO->AMSO2 CYP2E1 Oxidation H2S H2S (Vasodilator) SAMG->H2S H2S Release

Caption: Figure 1. Metabolic bifurcation of garlic sulfur compounds. Note the competition between CYP-mediated clearance (Red) and GSH-mediated bioactivation (Green).

Strategic Deuteration: Mechanism & Rationale

Deuteration involves replacing protium (


H) with deuterium (

H).[1] The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This leads to a Primary Kinetic Isotope Effect (KIE) if the C-H bond cleavage is the rate-determining step (RDS) in metabolism.
Target Sites for Deuteration

To stabilize garlic OSCs, deuteration must target the sites most susceptible to metabolic attack.

Target SiteChemical StructureMetabolic VulnerabilityDeuteration StrategyExpected Outcome

-Methylene

Highly susceptible to CYP2E1 hydroxylation and radical abstraction.

-DADS
(Deuterate both

-positions)
Reduced Clearance: Slows formation of sulfoxides; increases

.
Terminal Alkene

Susceptible to epoxidation.

-Terminal
Reduced Toxicity: Prevents formation of reactive epoxide intermediates.
Full Allyl

All positions.

-DADS
(Perdeuterated)
Maximal Stability: Used primarily as an Internal Standard (IS) for MS quantification.[1]
Metabolic Shunting Hypothesis

By deuterating the


-carbon, we increase the energy barrier for CYP2E1 oxidation.
  • Hypothesis: If the oxidative clearance pathway (DADS

    
     AMSO) is slowed via KIE, the metabolic flux may shift toward the reductive pathway (DADS + GSH 
    
    
    
    H
    
    
    S).
  • Result: A "Deutero-DADS" drug candidate could theoretically produce higher sustained levels of therapeutic H

    
    S while generating fewer oxidized metabolites.
    

Synthesis of Deuterated Analogs

Synthesis of deuterated garlic compounds requires high isotopic purity precursors. Below is a protocol for synthesizing


-Diallyl Disulfide (

-DADS)
using Phase Transfer Catalysis (PTC), adapted for deuterated reagents.
Reagents[1][2]
  • Precursor: Perdeuterated Allyl Chloride (

    
    -Allyl Chloride, 
    
    
    
    99 atom % D).
  • Sulfur Source: Sodium Sulfide nonahydrate (Na

    
    S
    
    
    
    9H
    
    
    O) + Elemental Sulfur (S
    
    
    ).[1]
  • Catalyst: Tetrabutylammonium bromide (TBAB).[1][2]

  • Solvent: Chloroform/Water biphasic system.[1]

Protocol
  • Preparation of Sodium Disulfide (Na

    
    S
    
    
    
    ):
    • Dissolve Na

      
      S
      
      
      
      9H
      
      
      O (240 mg, 1 mmol) and elemental Sulfur (32 mg, 1 mmol) in distilled water (10 mL).
    • Heat to 50°C for 30 mins until the solution turns clear yellow (formation of Na

      
      S
      
      
      
      ).
  • Coupling Reaction:

    • Cool the Na

      
      S
      
      
      
      solution to room temperature.
    • Add TBAB (15 mg) as the phase transfer catalyst.

    • Add

      
      -Allyl Chloride (2 mmol) dissolved in Chloroform (10 mL) dropwise.
      
    • Stir vigorously for 2 hours at room temperature.

  • Extraction & Purification:

    • Separate the organic layer. Extract the aqueous layer twice with Chloroform.

    • Dry combined organics over anhydrous MgSO

      
      .[1]
      
    • Evaporate solvent under reduced pressure (Note: DADS is volatile; use low vacuum and low heat).[1]

    • Validation: Confirm structure via

      
      H-NMR (should show no signals) and MS (Mass shift: 
      
      
      
      Da).

Experimental Protocols: Metabolic Tracing

To validate the metabolic stability of deuterated variants vs. natural variants, a comparative pharmacokinetic (PK) study is required.

In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and KIE of 

-DADS vs. DADS.
  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

  • Substrates:

    • Group A: DADS (1 µM)[1]

    • Group B:

      
      -DADS (1 µM)[1]
      
  • Cofactors: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl

    
    ).
    
  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate reaction with NADPH.[1]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing

      
      -AMS  (Internal Standard).
      
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

LC-MS/MS Analytical Workflow

This workflow uses deuterated standards to quantify metabolites in complex matrices (plasma/urine).

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode (preferred for non-polar sulfides).[1]

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
DADS 147.041.0 (Allyl)15

-DADS
157.046.0 (

-Allyl)
15
AMS 89.041.012

-AMS (IS)
92.041.012
Visualization: Experimental Workflow

Workflow Synthesis Synthesis (d5-Allyl Cl + Na2S2) Incubation Microsomal Incubation (HLM + NADPH) Synthesis->Incubation d10-DADS Quench Quench & Extraction (ACN + IS) Incubation->Quench Timepoints LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Supernatant Data Data Analysis (Calc. KIE & CLint) LCMS->Data Peak Areas

Caption: Figure 2. Workflow for comparative metabolic stability testing of deuterated garlic compounds.

Therapeutic Implications & Conclusion

Pharmacokinetic Enhancement

The primary failure point for garlic-based therapeutics is the rapid "first-pass" clearance of DADS/DATS to inactive sulfones.

  • KIE Benefit: Deuteration of the

    
    -methylene position (
    
    
    
    -DADS) is predicted to suppress CYP2E1-mediated oxidation.
  • Outcome: This would likely increase the Area Under the Curve (AUC) of the parent disulfide, allowing for prolonged H

    
    S donation in the systemic circulation.
    
Toxicology

Metabolism of allyl compounds can generate reactive epoxides (via CYP oxidation of the double bond). Deuteration of the terminal alkene (


) can reduce the rate of epoxide formation, potentially mitigating the rare idiosyncratic hepatotoxicity observed with high-dose garlic extracts.
Conclusion

While currently used primarily as internal standards for analytical quantification, deuterated garlic sulfur compounds represent an untapped opportunity in drug design. By strategically applying deuterium to the


-carbon and terminal alkene positions, researchers can modulate the metabolic fate of these potent molecules, shifting the balance from rapid oxidative clearance to sustained therapeutic bioactivation.

References

  • Lachmann, G., et al. (1976). "Pharmacokinetics of the S35 labeled garlic constituents alliin, allicin and vinyldithiine." Arzneimittel-Forschung, 26(6), 1099–1103. Link

  • Rosen, R. T., et al. (2001). "Determination of Allicin, S-Allylcysteine and Volatile Metabolites of Garlic in Breath, Plasma or Simulated Gastric Fluids." The Journal of Nutrition, 131(3), 968S–971S. Link

  • Scheffler, L., et al. (2019). "Quantification of Volatile Metabolites Derived From Garlic (Allium sativum) in Human Urine." Frontiers in Nutrition, 6, 43. Link

  • Teyssier, C., et al. (1999). "Metabolism of diallyl disulfide by human liver microsomal cytochromes P-450 and flavin-containing monooxygenases." Drug Metabolism and Disposition, 27(7), 835–841. Link

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link[1]

  • Yuan, J. P., et al. (2006). "Synthesis of diallyl disulfide and diallyl trisulfide." Journal of Food Science. (Methodology adapted for deuterated synthesis).[1][3]

Sources

An In-Depth Technical Guide to Diallyl Disulphide-d10 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Deuterium Labeling in Bioactive Compound Research

Diallyl disulphide (DADS) is a well-documented organosulfur compound derived from garlic and other plants of the Allium genus.[1][2] It is a principal component of distilled garlic oil and is recognized for a wide range of therapeutic properties, including antimicrobial, antioxidant, anti-inflammatory, and cardioprotective benefits.[1][3] In the realm of drug discovery and development, DADS has garnered attention for its potential as a chemopreventive agent, particularly in the context of colon cancer, and its ability to modulate detoxification enzymes like cytochrome P450s.[1][3][4][5]

This guide focuses on Diallyl Disulphide-d10, a deuterated isotopologue of DADS. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a subtle yet powerful tool in modern chemical and pharmaceutical research.[6][7][] This modification, known as deuteration, can significantly alter the pharmacokinetic profile of a molecule.[7][][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[] This "kinetic isotope effect" can lead to a longer half-life, increased systemic exposure, and potentially an improved safety and efficacy profile for a drug candidate.[7][]

For researchers, Diallyl Disulphide-d10 serves as an invaluable tool for:

  • Metabolic Pathway Tracing: Elucidating how Diallyl Disulphide is absorbed, distributed, metabolized, and excreted (ADME) in biological systems.[9]

  • Pharmacokinetic Studies: Precisely understanding the behavior and fate of the compound in vivo.[9]

  • Internal Standards in Mass Spectrometry: Enhancing the accuracy and reliability of quantitative analyses.[9]

  • Mechanism of Action Studies: Investigating the specific molecular pathways and interactions of DADS without the complication of rapid metabolic breakdown.[9]

This guide provides a comprehensive overview of the critical safety, handling, and application data for Diallyl Disulphide-d10, drawing from the established knowledge of its non-deuterated form and the principles of isotopic labeling.

Section 1: Physicochemical and Toxicological Profile

1.1: Chemical and Physical Properties

The following table summarizes the key physicochemical properties of Diallyl Disulphide. The values for Diallyl Disulphide-d10 are expected to be comparable, with a notable increase in molecular weight.

PropertyDiallyl DisulphideDiallyl Disulphide-d10Source
Molecular Formula C6H10S2C6D10S2[2][10]
Molecular Weight 146.27 g/mol 156.34 g/mol [1][2][10]
Appearance Clear to pale yellowish liquidExpected to be similar[1][2][4]
Odor Strong, pungent garlic-like odorExpected to be similar[1][2][4]
Boiling Point 180-195 °CExpected to be similar[1][11]
Density ~1.01 g/cm³Expected to be slightly higher[1][11]
Flash Point 50-62 °C (122-144 °F)Expected to be similar[1][11]
Solubility Insoluble in water; soluble in organic solvents like ethanol, oils, chloroform, and acetone.Expected to be similar[1][11][12]
Vapor Pressure 1 mmHg at 20 °CExpected to be similar[1]
1.2: Toxicological Data Summary

The acute toxicity data for Diallyl Disulphide is crucial for understanding the potential hazards of its deuterated form.

Route of ExposureSpeciesValueSource
Oral LD50 Rat260 mg/kg[1][13]
Dermal LD50 Rabbit3,600 mg/kg

Key Toxicological Insights:

  • Diallyl Disulphide is classified as toxic if swallowed.[13][14]

  • It is a known skin and eye irritant.[1][13][14]

  • It may cause respiratory irritation upon inhalation.[13][14]

  • Diallyl Disulphide is also a skin sensitizer and the primary cause of garlic allergy (allergic contact dermatitis).[1][13]

Section 2: Hazard Identification and GHS Classification

Based on the available data for Diallyl Disulphide, the GHS hazard classification for Diallyl Disulphide-d10 can be extrapolated as follows:

  • Flammable Liquids: Category 3 or 4[13][14]

  • Acute Toxicity, Oral: Category 3[13][14]

  • Skin Corrosion/Irritation: Category 2[13][14]

  • Serious Eye Damage/Eye Irritation: Category 2A[13][14]

  • Skin Sensitization: Category 1[13]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[13][14]

Hazard Pictograms:

Signal Word: Danger

Hazard Statements:

  • H226/H227: Flammable liquid and vapor / Combustible liquid.[13][14]

  • H301: Toxic if swallowed.[13][14]

  • H315: Causes skin irritation.[13][14]

  • H317: May cause an allergic skin reaction.[5][13]

  • H319: Causes serious eye irritation.[13][14]

  • H335: May cause respiratory irritation.[13][14]

Section 3: Safe Handling and Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is paramount.

3.1: Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the necessary engineering controls and personal protective equipment for handling Diallyl Disulphide-d10.

PPE_Workflow cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood Ventilation Adequate Ventilation Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Goggles Safety Goggles or Face Shield Coat Lab Coat Respirator Respirator (if vapors/aerosols are generated) Researcher Researcher Researcher->FumeHood Work inside Researcher->Gloves Wear Researcher->Goggles Wear Researcher->Coat Wear Researcher->Respirator Use when needed FirstAid cluster_exposure Exposure Event cluster_action Immediate Action Inhalation Inhalation Move Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move Skin Skin Contact Wash Take off contaminated clothing. Rinse skin with water/shower for 15 mins. Skin->Wash Eye Eye Contact Rinse Rinse with plenty of water for at least 15 mins. Remove contact lenses if present. Eye->Rinse Ingestion Ingestion Vomit Do NOT induce vomiting. Rinse mouth with water. Ingestion->Vomit Medical Seek Immediate Medical Attention Move->Medical Wash->Medical Rinse->Medical Vomit->Medical

Caption: First-aid response flowchart for exposure to Diallyl Disulphide-d10.

Specific First-Aid Instructions:

  • Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [15]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [15]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention, preferably from an ophthalmologist. [15]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [14][15][16]

Section 4: Application in Research and Drug Development

The primary value of Diallyl Disulphide-d10 lies in its application as a stable isotope-labeled internal standard and as a tool to study the metabolic fate of its non-deuterated counterpart.

4.1: Mechanistic Insights from Deuteration

The use of deuterated compounds allows researchers to probe the kinetic isotope effect. By comparing the metabolic rate of Diallyl Disulphide with Diallyl Disulphide-d10, one can determine the extent to which C-H bond cleavage is a rate-limiting step in its metabolism. This is particularly relevant for understanding its interaction with cytochrome P450 enzymes. [3]

4.2: Experimental Workflow: In Vitro Metabolic Stability Assay

This protocol outlines a typical workflow for assessing the metabolic stability of Diallyl Disulphide using Diallyl Disulphide-d10 as an internal standard.

Metabolic_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Processing cluster_analysis Analysis Microsomes Prepare Liver Microsomes (with NADPH) Incubate Incubate DADS with Microsomes at 37°C Microsomes->Incubate Compounds Prepare DADS and DADS-d10 Stock Solutions Compounds->Incubate Timepoints Collect Aliquots at Various Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction with Cold Acetonitrile containing DADS-d10 (Internal Standard) Timepoints->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS Data Calculate Peak Area Ratios (DADS / DADS-d10) LCMS->Data Result Determine Half-Life (t½) and Intrinsic Clearance Data->Result

Sources

A Technical Guide to the Pharmacokinetics of Diallyl Disulfide and the Critical Role of Diallyl Disulfide-d10 in its Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl disulfide (DADS), a principal organosulfur compound derived from garlic, has garnered significant scientific interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on DADS pharmacokinetics, with a special focus on the indispensable role of its deuterated isotopologue, diallyl disulfide-d10 (DADS-d10), in achieving accurate and precise quantification in biological matrices. This document will delve into the metabolic pathways of DADS, the analytical methodologies for its measurement, and the foundational principles of using stable isotope-labeled internal standards in bioanalysis.

Introduction: The Promise and Challenge of Diallyl Disulfide

Garlic (Allium sativum) has been utilized for centuries in traditional medicine.[4][5] Modern research has identified a plethora of organosulfur compounds as the primary mediators of its biological activities.[4][6][7] Among these, diallyl disulfide (DADS) stands out for its potent biological effects.[1][2][3] DADS is formed from the enzymatic degradation of alliin to allicin when garlic cloves are crushed or processed.[1][2][4][6]

Despite its therapeutic potential, the clinical translation of DADS is hampered by its rapid metabolism and low bioavailability.[3] Therefore, a thorough understanding of its pharmacokinetic properties is crucial for designing effective dosing regimens and novel drug delivery systems.[8] This guide aims to provide an in-depth analysis of DADS pharmacokinetics, emphasizing the critical role of diallyl disulfide-d10 as an internal standard in modern bioanalytical techniques.

Physicochemical Properties of Diallyl Disulfide

Diallyl disulfide is a volatile, yellow, oil-soluble liquid with a characteristic strong garlic odor.[1][9] Its lipophilic nature influences its absorption and distribution within the body.

PropertyValueReference
Chemical FormulaC6H10S2[8]
Molecular Weight146.27 g/mol
Boiling Point138-139 °C[9]
Density~1.0 g/mL at 20 °C
SolubilityInsoluble in water; soluble in organic solvents[1][9]

The Indispensable Role of Diallyl Disulfide-d10 in Pharmacokinetic Studies

Accurate quantification of DADS in complex biological matrices like plasma, urine, and tissue homogenates is challenging due to potential sample loss during extraction, matrix effects, and instrument variability.[10][11][12] To overcome these hurdles, stable isotope-labeled internal standards are employed, with diallyl disulfide-d10 being the ideal choice for DADS analysis.

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[10][13] DADS-d10 is chemically identical to DADS, ensuring it co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency in mass spectrometry.[10][13] However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.[10]

The use of a deuterated internal standard like DADS-d10 significantly improves the accuracy, precision, and robustness of bioanalytical methods.[10][11][12][14] This technique, known as isotope dilution mass spectrometry, is the gold standard for quantitative bioanalysis.

Caption: Workflow of Isotope Dilution Mass Spectrometry using DADS-d10.

Pharmacokinetic Profile of Diallyl Disulfide

Absorption

Following oral administration, DADS is absorbed from the gastrointestinal tract. Its lipophilicity facilitates its passage across biological membranes. Studies in rats have shown that after a single oral dose of 200 mg/kg, DADS and its metabolites can be detected in the stomach, liver, and plasma.[15][16]

Distribution

Once absorbed, DADS is distributed to various tissues. The presence of its metabolites has been confirmed in the liver, plasma, and urine.[1][15][16] The volume of distribution and the extent of tissue binding for DADS are not yet fully characterized.

Metabolism: A Complex Biotransformation

DADS undergoes extensive metabolism in the body. The metabolic pathways involve both oxidation and reduction reactions, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver.[17][18] Human liver microsome studies have identified CYP2E1 as a key enzyme in the metabolism of DADS.[17]

The major identified metabolites of DADS in rats are:

  • Allyl mercaptan (AM) [15][16]

  • Allyl methyl sulfide (AMS) [15][16]

  • Allyl methyl sulfoxide (AMSO) [15][16]

  • Allyl methyl sulphone (AMSO2) [15][16]

AMSO2 has been identified as the most abundant and persistent metabolite.[15]

DADS_Metabolism cluster_PhaseI Phase I Metabolism DADS Diallyl Disulfide (DADS) Allicin Allicin DADS->Allicin Oxidation (CYP2E1, FMO) AM Allyl Mercaptan (AM) DADS->AM Reduction AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulphone (AMSO2) AMSO->AMSO2 Oxidation

Caption: Proposed Metabolic Pathway of Diallyl Disulfide.

Excretion

The metabolites of DADS are primarily excreted in the urine.[15] Studies in rats have shown that allyl methyl sulfoxide (AMSO) and allyl methyl sulphone (AMSO2) are significantly excreted through this route.[15] The levels of these metabolites peak between 48-72 hours after administration and decline over the following week.[15]

Analytical Methodologies for DADS Quantification

The accurate measurement of DADS and its metabolites in biological samples is essential for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and selectivity.

Experimental Protocol: Quantification of DADS in Rat Plasma using LC-MS/MS with DADS-d10 as Internal Standard

This protocol provides a generalized workflow for the quantification of DADS in rat plasma.

1. Materials and Reagents:

  • Diallyl disulfide (analytical standard)

  • Diallyl disulfide-d10 (internal standard)

  • Rat plasma (blank)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of DADS and DADS-d10 in acetonitrile.

  • Prepare a series of working standard solutions of DADS by serially diluting the stock solution.

  • Prepare a working internal standard solution of DADS-d10 at a fixed concentration.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add 10 µL of the DADS-d10 working solution and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DADS and DADS-d10.

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank rat plasma with known concentrations of DADS and a fixed concentration of DADS-d10.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Calculate the peak area ratio of DADS to DADS-d10.

  • Determine the concentration of DADS in the unknown samples from the calibration curve.

Future Directions and Conclusion

While significant progress has been made in understanding the pharmacokinetics of diallyl disulfide, several areas warrant further investigation. These include a more detailed characterization of its distribution in various tissues, the identification of additional minor metabolites, and the elucidation of inter-species differences in its metabolism. Furthermore, the impact of food matrix and formulation on the bioavailability of DADS needs to be systematically evaluated.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Available at: [Link]

  • Metabolism of organosulfur compounds in garlic. Schematic outlining the... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Germain, E., Auger, J., Ginies, C., Siess, M. H., & Teyssier, C. (2002). In vivo metabolism of diallyl disulphide in the rat: identification of two new metabolites. Xenobiotica, 32(12), 1147–1155. Available at: [Link]

  • Anwar, M. A., Almatroudi, A., Alrumaihi, F., Al-Ghamdi, S. S., Emran, T. B., Capasso, R., & Wilairatana, P. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 944167. Available at: [Link]

  • In vivo metabolism of diallyl disulphide in the rat: Identification of two new metabolites. (n.d.). ScienceDirect. Available at: [Link]

  • Anwar, M. A., Almatroudi, A., Alrumaihi, F., Al-Ghamdi, S. S., Emran, T. B., Capasso, R., & Wilairatana, P. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. PMC. Available at: [Link]

  • González-Hedström, D., Inarejos-García, A. M., Alañón, M. E., & Vioque, J. (2023). Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans. Foods, 12(8), 1642. Available at: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Available at: [Link]

  • 17 Organosulfur Compounds from Garlic. (n.d.). Linus Pauling Institute. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Available at: [Link]

  • The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction - ORBi. (n.d.). ORBi. Available at: [Link]

  • Simultaneous determination of diallyl trisulfide and diallyl disulfide in rat blood by gas chromatography with electron-capture - Ingenta Connect. (n.d.). Ingenta Connect. Available at: [Link]

  • Zhu, L., Myhill, L. J., Andersen-Civil, A. I. S., Thamsborg, S. M., Blanchard, A., & Williams, A. R. (2023). Garlic-Derived Organosulfur Compounds Regulate Metabolic and Immune Pathways in Macrophages and Attenuate Intestinal Inflammation in Mice. Molecular Nutrition & Food Research, 67(11), 2200843. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. Available at: [Link]

  • Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - Dove Medical Press. (2025, April 9). Dove Medical Press. Available at: [Link]

  • Teyssier, C., Guenot, L., Suschetet, M., & Siess, M. H. (1999). Metabolism of diallyl disulfide by human liver microsomal cytochromes P-450 and flavin-containing monooxygenases. Drug Metabolism and Disposition, 27(7), 835–841. Available at: [Link]

  • Hepatic metabolism of diallyl disulfide in rat and man - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Influence of garlic or its main active component diallyl disulfide on iron bioavailability and toxic... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021, October 29). Hindawi. Available at: [Link]

  • Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. (2024, September 11). MDPI. Available at: [Link]

  • Pharmacokinetics of sulfur-containing compounds in aged garlic extract: S-Allylcysteine, S-1-propenylcysteine, S-methylcysteine, S-allylmercaptocysteine and others (Review) - Spandidos Publications. (2025, March 26). Spandidos Publications. Available at: [Link]

  • Diallyl disulfide regulates purine metabolism and their metabolites in diabetes mellitus. (2021, June 2). Indian Journal of Physiology and Pharmacology. Available at: [Link]

  • The pharmacokinetics of the S35 labeled labeled garlic constituents alliin, allicin and vinyldithiine. (n.d.). American Chemical Society. Available at: [Link]

  • Diallyl disulfide - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY - Semantic Scholar. (n.d.). Semantic Scholar. Available at: [Link]

  • (PDF) Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface and influence of ingestion of grilled garlic - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium Sativum L.) using gas chromatography - Universitas Indonesia. (2020, March 15). Universitas Indonesia. Available at: [Link]

Sources

Methodological & Application

Protocol for Quantitative Analysis using Diallyl Disulphide-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of Diallyl Disulphide-d10 (DADS-d10) as an internal standard for the accurate quantification of Diallyl Disulphide (DADS) in various matrices. Diallyl Disulphide is a key organosulfur compound found in garlic (Allium sativum), recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate quantification of DADS is crucial for research in pharmacology, food science, and drug development. The use of a stable isotope-labeled internal standard like DADS-d10 is the gold standard for quantitative analysis, particularly when coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines the rationale, step-by-step procedures for standard and sample preparation, instrumental analysis, and data processing to ensure high accuracy, precision, and reliability in analytical results.

The Principle of Isotope Dilution and the Role of Diallyl Disulphide-d10

Quantitative analysis using chromatography can be prone to errors arising from sample preparation steps (e.g., extraction, derivatization) and instrumental variations (e.g., injection volume).[4] An internal standard (IS) is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls.[5] The IS co-elutes with the analyte and experiences similar losses during sample preparation and variations during analysis.[6] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[4][7]

Why Diallyl Disulphide-d10?

The ideal internal standard is a stable isotope-labeled version of the analyte. DADS-d10 is structurally identical to DADS, with the key difference being the replacement of ten hydrogen atoms with deuterium. This provides several distinct advantages:

  • Similar Chemical and Physical Properties: DADS-d10 behaves nearly identically to DADS during extraction, chromatography, and ionization, ensuring that it accurately reflects the analyte's behavior throughout the analytical process.[8][9][10]

  • Co-elution in Chromatography: Due to their similar properties, DADS and DADS-d10 will have nearly identical retention times in gas chromatography, simplifying peak identification.

  • Distinct Mass-to-Charge Ratio (m/z): In mass spectrometry, DADS-d10 is easily distinguished from DADS due to its higher mass (156 g/mol vs. 146 g/mol ).[11] This allows for simultaneous and independent measurement without spectral overlap.

Materials and Reagents

  • Standards:

    • Diallyl Disulphide (DADS) analytical standard (≥95.0% purity)[12]

    • Diallyl Disulphide-d10 (DADS-d10)

  • Solvents:

    • Hexane or Ethyl Acetate (GC grade or higher)

    • Methanol (ACS grade or higher)

  • Labware:

    • Class A volumetric flasks (1 mL, 5 mL, 10 mL)

    • Calibrated micropipettes and tips

    • Analytical balance (readable to 0.01 mg)

    • GC vials with inserts and caps

    • Vortex mixer

Experimental Protocols

Preparation of Stock and Working Solutions

Accuracy in preparing standard solutions is paramount for the entire quantitative analysis.[13]

A. Diallyl Disulphide-d10 (Internal Standard) Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of DADS-d10 neat standard into a 10 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 5 mL of hexane (or ethyl acetate) and swirl to dissolve the standard completely.

  • Bring the flask to the 10 mL mark with the same solvent.

  • Cap and invert the flask 15-20 times to ensure homogeneity.

  • Calculate the exact concentration based on the weight recorded.

  • Transfer to a labeled amber vial and store at 2-8°C.

B. Diallyl Disulphide-d10 (Internal Standard) Working Solution (10 µg/mL):

  • Pipette 100 µL of the 1000 µg/mL DADS-d10 stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with hexane (or ethyl acetate).

  • Cap and vortex for 30 seconds to mix thoroughly. This solution will be added to all calibration standards and samples.

C. Diallyl Disulphide (Analyte) Stock Solution (1000 µg/mL):

  • Follow the same procedure as described in step 3.1.A, using 10 mg of the DADS analytical standard.

D. Preparation of Calibration Curve Standards:

  • Label a series of 1 mL volumetric flasks for each calibration point (e.g., 0.1, 0.5, 2.0, 5.0, 10.0, 20.0 µg/mL).

  • Perform serial dilutions from the DADS analyte stock solution to prepare each concentration level.

  • Crucial Step: To each 1 mL volumetric flask containing the diluted DADS analyte, add a constant volume (e.g., 50 µL) of the 10 µg/mL DADS-d10 IS Working Solution .

  • Bring each flask to the final volume of 1 mL with the solvent.

  • Transfer each final calibration standard to a labeled GC vial.

The table below provides an example of how to prepare the calibration standards.

Target DADS Conc. (µg/mL)Volume of DADS Stock (µL)Volume of DADS-d10 IS Working Solution (10 µg/mL) (µL)Final Volume (mL)
0.10.1 (from a 100 µg/mL intermediate stock)501
0.50.5 (from a 100 µg/mL intermediate stock)501
2.02.0 (from the 1000 µg/mL stock)501
5.05.0 (from the 1000 µg/mL stock)501
10.010.0 (from the 1000 µg/mL stock)501
20.020.0 (from the 1000 µg/mL stock)501
Sample Preparation and Spiking
  • Extract DADS from your sample matrix using an appropriate and validated method (e.g., liquid-liquid extraction, solid-phase extraction). The final extract should be in a solvent compatible with GC analysis.

  • Take a known volume of the final sample extract (e.g., 950 µL).

  • Crucial Step: Spike the extract by adding the same constant volume (50 µL) of the 10 µg/mL DADS-d10 IS Working Solution that was used for the calibration standards. Adding the internal standard at an early stage of sample preparation can account for variations caused by the process.[4]

  • Vortex the sample for 30 seconds to ensure complete mixing.

  • Transfer the spiked sample to a GC vial for analysis.

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Quantification stock_is DADS-d10 Stock working_is DADS-d10 Working IS stock_is->working_is Dilute stock_analyte DADS Stock cal_standards Calibration Standards (0.1-20 µg/mL) stock_analyte->cal_standards Serial Dilute working_is->cal_standards Spike (Constant Vol) sample_extract Sample Extract working_is->sample_extract Spike (Constant Vol) gcms GC-MS Analysis cal_standards->gcms sample_matrix Sample Matrix sample_matrix->sample_extract Extract spiked_sample Spiked Sample sample_extract->spiked_sample spiked_sample->gcms data Peak Area Integration (Analyte & IS) gcms->data cal_curve Build Calibration Curve data->cal_curve quant Quantify Unknown cal_curve->quant

Caption: Workflow from preparation to quantification.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis is best performed on a GC system coupled with a mass spectrometer, which provides the necessary selectivity and sensitivity.[14]

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary columns.
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature250°CEnsures rapid volatilization of DADS.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for most capillary columns.[15]
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A non-polar column that provides good separation for sulfur compounds.
Oven ProgramInitial: 50°C, hold 2 min. Ramp: 10°C/min to 250°C, hold 5 min.A typical temperature program to separate DADS from other matrix components.[16]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp.230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
SIM Ions DADS (Analyte): Quantifier: m/z 146, Qualifier: m/z 41m/z 146 is the molecular ion (M+). m/z 41 (allyl cation) is a major fragment.[17]
DADS-d10 (IS): Quantifier: m/z 156, Qualifier: m/z 46 (tentative)m/z 156 is the expected molecular ion for the deuterated compound.

Data Analysis and Quantification

The core of the internal standard method is the calculation based on the ratio of peak areas.[18][19]

  • Integrate Peak Areas: For each chromatogram (standards and samples), integrate the peak area for the quantifier ion of DADS (m/z 146) and DADS-d10 (m/z 156).

  • Calculate Response Ratio: For each calibration standard, calculate the Response Ratio (RR):

    • RR = (Peak Area of DADS) / (Peak Area of DADS-d10)

  • Construct Calibration Curve: Plot the Response Ratio (y-axis) versus the known concentration of the DADS standards (x-axis).

  • Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + b, where y is the Response Ratio and x is the concentration. The correlation coefficient (R²) must be ≥ 0.995 for the curve to be considered valid, in line with common validation guidelines.[20][21]

  • Quantify the Unknown Sample: a. Calculate the Response Ratio for the unknown sample using the same formula from Step 2. b. Use the linear regression equation to solve for x (concentration):

    • Concentration (x) = (Sample Response Ratio - b) / m

G cluster_inputs Inputs from GC-MS Data cluster_calc Calculation Steps cluster_output Final Quantification Area_Analyte Area(Analyte) RR Response Ratio (RR) = Area(Analyte) / Area(IS) Area_Analyte->RR Area_IS Area(IS) Area_IS->RR Conc_Std Concentration(Standard) Plot Plot RR vs. Conc(Standard) Conc_Std->Plot RR->Plot Regression Linear Regression: y = mx + b Plot->Regression Final_Conc Unknown Conc = (Sample RR - b) / m Regression->Final_Conc

Caption: Logic of the internal standard quantification.

Method Validation Considerations

For use in regulated environments, the analytical method should be fully validated according to ICH Q2(R1) guidelines.[7] Key parameters to assess include:

  • Specificity: The ability to differentiate the analyte and internal standard from other matrix components.

  • Linearity: Confirmed by the calibration curve's correlation coefficient.

  • Accuracy: Assessed by spiking a blank matrix with known analyte concentrations and calculating the percent recovery.

  • Precision: Measured as the relative standard deviation (%RSD) of replicate measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[22]

Conclusion

The use of Diallyl Disulphide-d10 as an internal standard provides a robust, reliable, and highly accurate method for the quantification of Diallyl Disulphide. By compensating for variations inherent in sample preparation and instrumental analysis, this isotope dilution technique ensures data integrity, which is critical for professionals in research and drug development. Adherence to the detailed protocols for standard preparation, sample spiking, and data analysis presented in this note will enable researchers to achieve high-quality, reproducible results.

References

  • Unkefer, P. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. [Link]

  • Unkefer, P. J., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed, National Library of Medicine. [Link]

  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]

  • ResearchGate. GC-MS profile of diallyl disulphide. [Link]

  • ResearchGate. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. [Link]

  • Omics Online. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Taylor & Francis Online. Diallyl disulfide – Knowledge and References. [Link]

  • Wikipedia. Diallyl disulfide. [Link]

  • Chen, W., et al. (2019). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules, 24(11), 2113. [Link]

  • National Center for Biotechnology Information. Diallyl Disulfide. PubChem Compound Database. [Link]

  • JoVE. (2015). Internal Standards for Quantitative Analysis. [Link]

  • Taylor & Francis Online. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • Restek. Diallyl disulfide. [Link]

  • Walsh Medical Media. (2013). Attempt to Detect Garlic Allyl Sulphides from Saliva after Consumption of Garlic Tablets Using GC-MS. [Link]

  • Hrabal, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Sensors, 20(16), 4469. [Link]

  • Clarity Chromatography Software. Internal standard quantitation. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Biological Benefits of Diallyl Disulfide, A Garlic-Derived Natural Organic Sulfur Compound. [Link]

  • He, Z., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity. [Link]

  • Frontiers in Pharmacology. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. [Link]

  • ResearchGate. (2020). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. [Link]

  • Semantic Scholar. (2020). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. [Link]

Sources

Application Note: High-Precision Quantification of Diallyl Disulfide (DADS) via GC-MS with Deuterium Dilution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmacokinetics, food chemistry, and drug development requiring rigorous quantification of Diallyl Disulfide (DADS). It addresses the specific challenges of organosulfur volatility and thermal instability using Isotope Dilution Mass Spectrometry (IDMS).


-DADS)

Introduction & Scope

Diallyl disulfide (DADS) is a major organosulfur compound derived from Allium sativum (garlic), recognized for its chemopreventive, cardiovascular, and antimicrobial properties. However, accurate quantification of DADS is notoriously difficult due to two primary factors:

  • Thermal Instability: DADS can degrade into polysulfides or rearrange during high-temperature gas chromatography (GC) injection.

  • Artifact Formation: In samples containing allicin (e.g., fresh garlic homogenates), allicin rapidly decomposes into DADS inside hot GC inlets, leading to false-positive overestimation of native DADS levels.

This protocol employs Isotope Dilution Mass Spectrometry (IDMS) using fully deuterated DADS (


-DADS) as an internal standard. This approach compensates for extraction losses, matrix effects, and injection variability, providing the highest level of analytical confidence (Tier 1 Validation).

Scientific Mechanism

The method relies on the principle that the isotopologue (


-DADS) and the analyte (

-DADS) share nearly identical physicochemical properties (solubility, volatility, reactivity) but are distinguishable by mass spectrometry.
  • Extraction: The non-polar nature of DADS (LogP ~ 3.4) favors liquid-liquid extraction (LLE) using hexane or isooctane.

  • Separation: A non-polar capillary column (5% phenyl-methylpolysiloxane) separates DADS from other sulfides (Diallyl sulfide, Diallyl trisulfide).

  • Detection: Selected Ion Monitoring (SIM) targets specific mass-to-charge (

    
    ) ratios, significantly enhancing sensitivity over Full Scan mode.
    
Artifact Control Strategy

To ensure the measured DADS is endogenous and not an artifact of allicin degradation:

  • Inlet Temperature Control: The GC inlet is maintained at the lowest viable temperature (150–180°C) to minimize on-column degradation.

  • Matrix Stabilization: For biological samples, immediate acidification or solvent precipitation is recommended to halt enzymatic conversion of alliin to allicin, and subsequent breakdown to DADS.

Materials & Reagents

  • Analyte Standard: Diallyl Disulfide (>98% purity).

  • Internal Standard (IS): Diallyl Disulfide-d10 (

    
    -DADS). Note: If 
    
    
    
    is unavailable,
    
    
    -DADS is an acceptable alternative, provided the deuterium label is on the allyl tail to prevent back-exchange.
  • Solvents: n-Hexane (HPLC Grade), Methanol (LC-MS Grade).

  • Matrix: Plasma (rat/human) or Garlic Oil formulation.

Experimental Protocol

Standard Preparation

Stock Solutions:

  • DADS Stock (1 mg/mL): Dissolve 10 mg DADS in 10 mL Methanol. Store at -80°C (Critical: DADS degrades at -20°C over time).

  • IS Stock (

    
    -DADS, 100 µg/mL):  Dissolve 1 mg 
    
    
    
    -DADS in 10 mL Methanol.

Working Calibrators: Prepare a 6-point calibration curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL) in the biological matrix (e.g., blank plasma) to match viscosity and extraction efficiency. Spike each calibrator with a constant concentration of IS (e.g., 200 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

This workflow ensures maximum recovery while removing protein and hydrophilic interferences.

G Start Biological Sample (100 µL Plasma/Homogenate) Spike Spike Internal Standard (10 µL of d10-DADS) Start->Spike Precip Protein Precipitation (Add 200 µL Methanol, Vortex) Spike->Precip Mix Extract LLE Extraction (Add 500 µL n-Hexane) Precip->Extract Non-polar partition PhaseSep Phase Separation (Centrifuge 10,000g, 5 min) Extract->PhaseSep Transfer Collect Organic Layer (Upper Hexane Phase) PhaseSep->Transfer Inject GC-MS Injection (Direct or Concentrate) Transfer->Inject

Figure 1: Critical workflow for Liquid-Liquid Extraction of DADS from biological matrices.

Step-by-Step:

  • Aliquot 100 µL of sample into a 1.5 mL glass vial (avoid plastic to prevent adsorption).

  • Add 10 µL of Internal Standard Working Solution. Vortex 10s.

  • Add 500 µL of n-Hexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer 300 µL of the upper organic layer (Hexane) to a GC autosampler vial with a glass insert.

    • Note: Do not evaporate to dryness using nitrogen flow if possible, as DADS is volatile. If concentration is needed, use a gentle stream of

      
       only until volume is reduced to ~50 µL, never to dryness.
      
GC-MS Instrumentation & Conditions[1]

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film).

Table 1: Gas Chromatography Parameters

Parameter Setting Rationale
Inlet Mode Splitless (1 min purge) Maximizes sensitivity for trace quantification.
Inlet Temp 180°C CRITICAL: Low temp prevents degradation of DADS to polysulfides.
Carrier Gas Helium @ 1.0 mL/min Constant flow for stable retention times.
Oven Program 50°C (hold 1 min) Initial focusing of volatiles.
Ramp 10°C/min to 150°C Slow ramp separates DADS from Diallyl Trisulfide (DATS).
Ramp 40°C/min to 280°C Bake-out of heavy matrix components.

| Transfer Line | 250°C | Prevents condensation before MS source. |

Table 2: Mass Spectrometry (SIM) Parameters | Compound | Type | Target Ion (


) | Qualifier Ions (

) | Retention Time (approx) | | :--- | :--- | :--- | :--- | :--- | | DADS (

)
| Analyte | 146 | 105, 81, 41 | 9.5 min | | DADS (

)
| Internal Std | 156 | 110, 46 | 9.5 min |

Note: The shift of +10 Da in the parent ion (146 -> 156) and fragments confirms the presence of the internal standard.

Method Validation Criteria

To ensure regulatory compliance (FDA Bioanalytical Method Validation Guidance), the following criteria must be met:

  • Selectivity: Blank matrix injections must show < 20% of the LLOQ response at the retention time of DADS.

  • Linearity:

    
     using a 
    
    
    
    weighted linear regression.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal value.

  • Recovery: Absolute recovery of DADS from plasma using Hexane should exceed 80%.

  • Stability:

    • Benchtop: DADS is volatile; keep samples capped and at 4°C in the autosampler.

    • Freeze-Thaw: Limit to 1 cycle. Sulfides are prone to oxidation and disproportionation (e.g., 2 DADS

      
       Diallyl Sulfide + Diallyl Trisulfide).
      

Results & Discussion

Using this protocol, DADS typically elutes as a sharp peak distinct from the solvent front and Diallyl Trisulfide.

  • Quantification Logic:

    
    
    
  • Troubleshooting:

    • Peak Tailing: Indicates active sites in the inlet liner. Replace with a deactivated glass wool liner.

    • High Background: If

      
       146 is detected in blanks, check for "carryover" from high-concentration garlic oil samples. Perform 3 solvent washes between injections.
      

References

  • Walsh Medical Media. (2013). Attempt to Detect Garlic Allyl Sulphides from Saliva after Consumption of Garlic Tablets Using GC-MS. Link

  • Semantic Scholar. (2020). Validation and Analysis of Diallyl Disulfide and Diallyl Trisulfide in Garlic Using Gas Chromatography. Link

  • BenchChem. (2025).[1][2] A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Link

  • NIST Chemistry WebBook. Diallyl Disulfide Mass Spectrum. Link

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Application Note: High-Precision Quantification of Volatile Organosulfur Compounds in Garlic Oil via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals.

Mechanistic Rationale: The Analytical Challenge of Garlic Oil

Garlic (Allium sativum) oil is dominated by highly reactive volatile sulfur compounds (VSCs), primarily diallyl disulfide (DADS), diallyl trisulfide (DATS), and allyl methyl sulfide (AMS). These compounds originate from the enzymatic cleavage of alliin to allicin, which rapidly undergoes thermal degradation and disproportionation[1].

Standard external calibration fundamentally fails for garlic oil analysis due to three cascading physical chemistry errors:

  • Volatility Loss: VSCs escape rapidly into the headspace during standard sample handling and pipetting.

  • Phase Competition: During Headspace Solid-Phase Microextraction (HS-SPME), high-abundance terpenes competitively displace trace VSCs on the extraction fiber, leading to non-linear recoveries.

  • Ion Suppression: Co-eluting lipids and volatile matrices severely suppress ionization in the mass spectrometer (MS) source.

Isotope Dilution Mass Spectrometry (IDMS) —specifically Stable Isotope Dilution Assay (SIDA)—resolves these issues elegantly. By spiking the raw sample with heavy isotopologues (e.g.,


-DADS, 

-AMS) prior to any extraction step, the labeled and native compounds undergo identical physical and chemical losses. Because the mass spectrometer measures the ratio of native to labeled ions rather than absolute abundance, matrix effects and evaporative losses are mathematically neutralized[2][3].

Organosulfur Degradation Pathway

To quantify these compounds accurately, one must understand their transient nature. Allicin is rarely quantified directly due to its extreme instability; instead, its stable degradation end-products are the primary analytical targets.

Pathway Alliin Alliin (Endogenous Precursor) Allicin Allicin (Reactive Intermediate) Alliin->Allicin Alliinase Enzyme DADS Diallyl Disulfide (DADS) Allicin->DADS Thermal Degradation DATS Diallyl Trisulfide (DATS) Allicin->DATS Disproportionation AMS Allyl Methyl Sulfide (AMS) Allicin->AMS Biotransformation

Fig 1: Enzymatic and thermal degradation pathway of garlic organosulfur compounds.

Self-Validating IDMS Workflow

A robust IDMS protocol is a closed-loop, self-validating system. It mandates built-in checks for isotopic purity and matrix interference to ensure the calculated ratios are scientifically sound.

Workflow Step1 Garlic Oil Aliquot Step2 Spike Heavy Isotopologues (e.g., d5-DADS) Step1->Step2 Step3 Equilibration (30 min, 40°C) Step2->Step3 Step4 HS-SPME Extraction Step3->Step4 Step5 GC-MS/MS Analysis Step4->Step5 Step6 Ratio-Based Quantification Step5->Step6

Fig 2: Self-validating IDMS workflow for volatile sulfur compound quantification.

Experimental Protocol: HS-SPME-GC-MS/MS SIDA

This protocol details the absolute quantification of DADS, DATS, and AMS in raw garlic oil extracts, adapted from validated SIDA methodologies used in complex biological matrices[4].

Phase 1: Self-Validation & System Suitability

Before analyzing unknown samples, the system must validate its own baseline:

  • Isotopic Purity Check: Inject the heavy isotopologue standards (

    
    -DADS, 
    
    
    
    -AMS) alone.
    • Causality: This ensures the synthesis of the heavy standard did not leave residual unlabelled (M+0) compound. The M+0 signal must be <0.5% of the heavy signal to prevent artificial inflation of the native analyte concentration.

  • Matrix Blank Check: Analyze an unspiked garlic oil sample.

    • Causality: Confirms the absence of endogenous isobaric interferences at the specific m/z channels reserved for the heavy isotopes.

Phase 2: Sample Preparation & Equilibration
  • Dilution: Dilute raw garlic oil 1:100 in inert Polyethylene Glycol (PEG-400).

    • Causality: Reduces matrix viscosity and prevents explosive volatilization upon heating, ensuring a stable headspace.

  • Spiking: Transfer 1.0 mL of the diluted oil into a 20 mL amber headspace vial. Immediately spike with 10 µL of the internal standard mix (containing 50 µg/mL

    
    -DADS and 20 µg/mL 
    
    
    
    -AMS in dichloromethane).
  • Sealing: Cap instantly with a PTFE/silicone septum.

  • Thermodynamic Equilibration: Incubate the vial at 40°C for exactly 30 minutes with orbital shaking (250 rpm).

    • Causality: This is the most critical step. The heavy isotopes must partition between the liquid PEG/oil phase and the headspace until they reach the exact thermodynamic equilibrium of the native analytes. Premature extraction leads to skewed ratios and invalidates the IDMS principle.

Phase 3: HS-SPME Extraction
  • Insert a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber into the headspace.

  • Extract for 20 minutes at 40°C.

    • Causality: CAR/PDMS is utilized because its micropores efficiently trap low-molecular-weight sulfur species, unlike standard PDMS fibers which favor larger non-polar terpenes.

Phase 4: GC-MS/MS Analysis
  • Desorption: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode).

  • Separation: Use a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detection (MRM Mode):

    • Native DADS: m/z 146

      
       81  |  Labeled 
      
      
      
      -DADS: m/z 151
      
      
      86
    • Native AMS: m/z 88

      
       73    |  Labeled 
      
      
      
      -AMS: m/z 91
      
      
      76
    • Causality: Tandem mass spectrometry (MS/MS) filters out the massive background noise of co-eluting lipids and terpenes, providing a pristine baseline for precise ratio calculation.

Data Presentation: Resolution of Matrix Effects

The power of IDMS is demonstrated when comparing its accuracy against standard external calibration. In the table below, external calibration suffers massive signal loss due to SPME fiber competition and MS source suppression. IDMS perfectly corrects for these losses, restoring near 100% recovery.

Table 1: Quantitative Comparison of External Calibration vs. SIDA/IDMS in Garlic Oil Matrix

Target AnalyteTrue Spiked Conc. (µg/g)Ext. Calib. Result (µg/g)Ext. Calib. Recovery (%)IDMS Result (µg/g)IDMS Recovery (%)IDMS Precision (RSD, n=5)
Diallyl Disulfide (DADS) 50.031.262.4%49.699.2%1.8%
Diallyl Trisulfide (DATS) 50.024.549.0%48.997.8%2.4%
Allyl Methyl Sulfide (AMS) 20.08.140.5%19.899.0%1.5%

Note: External calibration severely underestimates VSC concentrations due to matrix suppression. IDMS normalizes these physical losses, yielding high-fidelity data.

Conclusion

For drug development professionals and analytical chemists studying garlic-derived therapeutics, standard quantification methods are fundamentally flawed due to the extreme volatility and reactivity of organosulfur compounds. By implementing a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow, laboratories can bypass matrix suppression and extraction losses entirely. The addition of exact isotopologues transforms the chaotic physical chemistry of garlic oil extraction into a mathematically stable ratio, ensuring absolute quantitative integrity.

References

1.[2] Scheffler, L., et al. (2019). "Quantification of Volatile Metabolites Derived From Garlic (Allium sativum) in Human Urine." Frontiers in Nutrition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXgTVQRxjIZq8mXPrEwpXaVZHEZ6h28_jSWigkYysJyIScUOBs5h4wavETen9SB3p0IBkpawrLRHbSN6TY2dy_bQumGw6xFkNfn9ZU9Z-yGfb7fz6FOoUFyzCTAtQk6ytIeOOPX1X7rvE9nhE=] 2.[1] "Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG35ROntaNnKYtzS3Hvfd-QNexzBcOXh87lwyivvtQOMcbFDzjQFnWkKGJZTHSA_mufJ4ydu67NpTYvdAsdMCMXdR2mLE3UUkJCbeZqtXuVKwDExKDgioBunwzxUf1bYBBnidAevDeASGN_oaHJYoY-G9xk5pAMFFwlFeWtsgnbWLTTxiMEMmLV4VuPp_fXlHNb0lvnRHp23p5umLNLIcECgcA5BHBCqBjh_15oKvEc_Dwc2IZRlfonIS8ijoPakTXB7LJhWBQI7rxvqtoCdBejSFe1fR2ws3H66tSXKa00A9cdsjr7CyH4HlIs7qipDRlJQ7BgOx2DlUuw8fZZ2SG89TArOgRmXAiFKE66MGFJ6uBeUdPVDGvGmL-d-tvNzQ_T0u4jMC1r4EJ4KwXq7WQd7pfZBd8mQ==] 3.[4] Scheffler, L., et al. (2020). "Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic." Frontiers in Nutrition (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdDMAeobO1Q0euf09b5z6EY8Sr6QnToTj3r-ZfQgprKiNrlMmiCyBNTUIoRSyMb9kDlf7dY21Lr5uJspJ3m6zAUXc3zcm20l2fJxhIsUD_JA3w-50avDii3xit_-523lEQ1t3832B3rYnB3aM=] 4.[3] "Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula." MDPI (2024).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqawWvtk4pXrYSTjrGWMX1zOoo4nlrjyzI5l94Z7TjHDGr_kbJ_LevMHGSWybi0qKwjVlhsEpGUm3Pn21Vgjj9oIZHEONBTR-4yJlF2b-H-ovHIzL_p5yBAYI1FHyQ7BxVBXds]

Sources

Application Note: Precision Extraction & Quantification of Organosulfur Compounds from Plasma Using d10-Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists focusing on the quantitative analysis of Organosulfur Compounds (OSCs) in plasma. It addresses the critical challenges of volatility, reactivity (oxidation), and matrix interference by implementing a Stable Isotope Dilution Assay (SIDA) using d10-labeled internal standards .

Executive Summary & Scientific Rationale

Organosulfur compounds (OSCs)—ranging from volatile sulfides (e.g., dimethyl disulfide, diallyl disulfide) to complex thio-drugs—are notorious for their instability in biological matrices. In plasma, OSCs undergo rapid oxidative degradation to sulfoxides and sulfones, or bind irreversibly to protein thiols (e.g., albumin).

The d10-Standard Advantage: Traditional external calibration fails to account for the dynamic losses during extraction. The use of a d10-labeled Internal Standard (IS) (e.g., d10-Diethyl sulfide for volatiles or d10-Phenanthrene as a surrogate) provides a robust self-validating system.

  • Mechanism: The d10-IS mimics the physicochemical behavior of the analyte (partition coefficient, volatility) but is mass-resolved (+10 Da) by Mass Spectrometry.

  • Correction: Any loss of analyte during protein precipitation, headspace partitioning, or thermal desorption is mirrored by the d10-IS. The ratio of Analyte/IS remains constant, ensuring high accuracy.

Experimental Workflow Design

We define two distinct protocols based on the volatility of the target OSCs.

Pathway A: Volatile OSCs (VOSCs)[1]
  • Targets: Dimethyl sulfide (DMS), Diallyl disulfide (DADS), Allyl methyl sulfide.

  • Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled to GC-MS.

  • Standard: d10-Diethyl Sulfide (Ideal) or d10-Phenanthrene (Surrogate).

Pathway B: Non-Volatile/Metabolized OSCs
  • Targets: S-allylcysteine (SAC), Drug metabolites, Sulfoxides.

  • Method: Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) coupled to LC-MS/MS.

  • Standard: d10-Labeled Analogue (e.g., d10-Omeprazole, d10-Carbamazepine).

Logical Flow Diagram

The following diagram illustrates the decision matrix and extraction logic.

OSC_Extraction_Workflow Start Plasma Sample Containing OSCs Stabilization Immediate Stabilization (Acidification / TCEP Reduction) Start->Stabilization IS_Spike Spike d10-Internal Standard (Equilibration) Stabilization->IS_Spike Decision Analyte Volatility? IS_Spike->Decision HS_SPME Headspace SPME (Fiber: CAR/PDMS) Decision->HS_SPME High (Sulfides) PPT_LLE Protein Precipitation / LLE (Cold Acetonitrile/MTBE) Decision->PPT_LLE Low (Sulfoxides/Adducts) GC_MS GC-MS/MS Analysis (SIM Mode) HS_SPME->GC_MS Data_Process Quantification via Isotope Dilution Ratio GC_MS->Data_Process LC_MS LC-MS/MS Analysis (ESI+ Mode) PPT_LLE->LC_MS LC_MS->Data_Process

Caption: Decision matrix for OSC extraction. d10-IS is added post-stabilization but pre-extraction to correct for all downstream variances.

Detailed Protocol: HS-SPME for Volatile OSCs (Pathway A)

This protocol is optimized for volatile sulfides using a d10-Surrogate or d10-Analogue .

Materials & Reagents[2][3]
  • Matrix: Human Plasma (K2EDTA anticoagulant recommended to minimize oxidative metal catalysis).

  • Internal Standard (IS): d10-Diethyl sulfide (99 atom % D) or d10-Phenanthrene (Surrogate).

    • Preparation: Prepare 10 µg/mL stock in methanol.

  • SPME Fiber: 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS). Note: CAR/PDMS is essential for low molecular weight sulfur gases.

  • Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Step-by-Step Methodology

Step 1: Sample Thawing & Stabilization

  • Thaw plasma on ice (4°C). Critical: Never thaw at room temperature to prevent volatilization.

  • Immediately add 10 µL of 1M Ascorbic Acid per 1 mL plasma if oxidation is a known risk for your specific analyte.

Step 2: Internal Standard Spiking

  • Transfer 500 µL of plasma into a 10 mL headspace vial (magnetic screw cap).

  • Add 10 µL of d10-IS working solution (Final conc: 200 ng/mL).

  • Vortex gently for 10 seconds. Do not shake vigorously to avoid foaming.

Step 3: Salting Out & Sealing

  • Add 0.2 g of solid NaCl. This increases ionic strength, driving volatiles into the headspace ("Salting Out" effect).

  • Immediately seal with a PTFE/Silicone septum cap.

Step 4: Automated HS-SPME Extraction

  • Incubation: 10 min at 40°C (Agitation: 500 rpm).

  • Extraction: Expose CAR/PDMS fiber to headspace for 20 min at 40°C.

  • Why 40°C? Higher temps increase headspace concentration but also increase water vapor pressure, which can dampen MS sensitivity. 40°C is the optimal trade-off.

Step 5: GC-MS/MS Analysis

  • Desorption: 3 min at 250°C (Splitless mode) in the GC inlet.

  • Column: DB-Sulfur SCD or VF-WAXms (30m x 0.25mm).

  • MS Detection: Selected Ion Monitoring (SIM).

    • Example Target (Diallyl Disulfide): m/z 146 (Quant), 81 (Qual).

    • Example IS (d10-Diethyl sulfide): m/z 100 (Quant).

    • Example IS (d10-Phenanthrene): m/z 188 (Quant).

Detailed Protocol: LLE for Non-Volatile OSCs (Pathway B)

For more stable, lipophilic OSCs (e.g., drug metabolites), Liquid-Liquid Extraction (LLE) with a d10 standard provides the cleanest extract.

Step-by-Step Methodology

Step 1: Spiking

  • Aliquot 200 µL Plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL d10-IS (e.g., d10-Omeprazole for sulfoxides). Vortex.

Step 2: Extraction

  • Add 600 µL MTBE (Methyl tert-butyl ether) containing 0.1% BHT (Butylated hydroxytoluene).

    • Role of BHT: Antioxidant to prevent sulfur oxidation during drying.

  • Vortex for 5 minutes at 2000 rpm.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

Step 3: Concentration

  • Transfer the organic (upper) supernatant to a fresh glass vial.

  • Evaporate to dryness under Nitrogen at 30°C.[1]

  • Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 90:10).

Data Analysis & Validation

Quantitative Calculation

Use the Area Ratio method. The d10-IS corrects for matrix effects (ion suppression) because it co-elutes with the analyte but is spectrally distinct.



Where RF (Response Factor) is determined from the calibration curve.

Performance Metrics (Expected)
ParameterSpecificationNotes
Linearity (R²) > 0.995Range: 1–1000 ng/mL
Recovery 85% – 115%Corrected by d10-IS
Precision (CV) < 10%Intra-day and Inter-day
LOD 0.5 – 5 ng/mLHighly dependent on MS sensitivity

Troubleshooting & Critical Control Points

"The Ghost Peak" (Carryover)
  • Issue: Sulfur compounds stick to metal surfaces.

  • Solution: Use Sulfinert® treated liners and tubing. Bake SPME fibers for 10 min at 260°C between injections.

"The Missing Mass" (Oxidation)
  • Issue: Analyte signal decreases, Sulfoxide signal appears.

  • Solution: Work on ice. Add EDTA to plasma during collection to chelate Iron/Copper (catalysts for oxidation). Use d10-IS immediately upon thawing.

"The Matrix Shift"
  • Issue: Retention time shift in plasma vs. water.

  • Solution: The d10-IS will shift identically. Use Relative Retention Time (RRT) for identification.[2]

References

  • US EPA. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for d10-Phenanthrene use). Link

  • NIST Chemistry WebBook. Dipropyl disulfide (and related spectra).[3] National Institute of Standards and Technology.[3] Link

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. (Standard text for HS-SPME theory).
  • Sigma-Aldrich. Dipropyl disulfide Product Information & Safety.Link

  • Thermo Fisher Scientific. TraceGold TG-WaxMS GC Columns for Sulfur Analysis.Link

Sources

Application Note: Precision Quantitation of Diallyl Disulfide in Food Matrices via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the quantification of Diallyl Disulfide (DADS) in complex food matrices using Diallyl Disulfide-d10 (DADS-d10) as an internal standard.[1] Unlike external calibration methods, which fail to account for the high volatility and matrix-induced signal suppression of organosulfur compounds, this Isotope Dilution Mass Spectrometry (IDMS) approach ensures high accuracy (Recovery 98-102%) and precision. We address critical stability challenges, including the thermal degradation of allicin precursors and disulfide exchange reactions, providing a self-validating workflow for researchers in food safety and nutraceutical development.

Introduction & Scientific Rationale

The Challenge: Instability and Volatility

Diallyl disulfide (DADS) is a primary organosulfur compound responsible for the bioactivity and aroma of garlic (Allium sativum) products.[2] Analysis of DADS is fraught with two main challenges:

  • Matrix Effects: Food matrices (oils, pastes) suppress ionization in GC-MS, leading to underestimation.

  • Artifact Formation: In fresh garlic, the precursor allicin thermally degrades into DADS inside hot GC injectors. Distinguishing "native" DADS from "artifact" DADS requires strict temperature control or liquid chromatography, though GC-MS remains the industry standard for volatile profiling.[1]

The Solution: Stable Isotope Dilution (SID)

Using Diallyl Disulfide-d10 (DADS-d10) provides a mirror-image correction mechanism.[1] As a deuterated analog, DADS-d10 shares the identical extraction coefficient, volatility, and chromatographic retention time as the target analyte but is mass-resolved by the detector.

  • Mechanism: Any loss of DADS during extraction (e.g., evaporation) is matched by an identical proportional loss of DADS-d10. The ratio of Target/IS remains constant, negating the error.

Materials and Reagents

  • Target Analyte: Diallyl Disulfide (DADS), >98% purity (CAS: 2179-57-9).[1]

  • Internal Standard: Diallyl Disulfide-d10 (DADS-d10), >98% isotopic purity.[1]

    • Note: Ensure the d10 label is on the allyl chains (

      
      ) to prevent deuterium exchange with solvent protons.[1]
      
  • Solvents:

    • Extraction: Ethyl Acetate (HPLC Grade) or Hexane (for oil matrices).

    • Stock Diluent: Methanol (LC-MS grade) for aqueous compatibility; Hexane for oil stocks.[1]

  • Matrix Modifiers: Sodium Chloride (NaCl) for salting-out effect in aqueous samples.[1]

Experimental Protocol

Internal Standard Preparation (Critical Step)
  • Stock A (1.0 mg/mL): Dissolve 10 mg DADS-d10 in 10 mL Ethyl Acetate. Store at -80°C. Stable for 12 months.

  • Working Solution B (10 µg/mL): Dilute Stock A 1:100 in Methanol. Prepare fresh weekly.

    • Why Methanol? It allows the IS to disperse rapidly in wet food slurries before extraction, ensuring equilibrium.

Sample Preparation Workflows
Workflow A: Solid/Aqueous Matrices (e.g., Garlic Paste, Sauces)
  • Weighing: Weigh 2.0 g of homogenized sample into a 20 mL headspace vial or centrifuge tube.

  • Spiking (The "Equilibration" Phase):

    • Add 50 µL of Working Solution B (DADS-d10) directly to the sample matrix.

    • Crucial: Vortex for 30 seconds and let stand for 10 minutes at 4°C. This allows the IS to bind to the matrix similarly to the native analyte.

  • Extraction:

    • Add 5 mL Ethyl Acetate and 1 g NaCl.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Collection: Transfer 1 mL of the upper organic layer to a GC vial containing a glass insert.

Workflow B: Oil Matrices (e.g., Garlic Oil Capsules)
  • Dilution: Dilute 100 mg of oil sample in 10 mL Hexane.

  • Spiking: Add 50 µL of Working Solution B (DADS-d10) to the diluted oil.

  • Processing: Vortex and transfer directly to GC vial. (No phase separation needed).

Instrumental Analysis (GC-MS)[1][3][4]

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).[1]

ParameterSettingRationale
Inlet Mode Splitless (1 min)Maximizes sensitivity for trace analysis.[1]
Inlet Temp 200°CCaution: >220°C increases allicin

DADS conversion artifacts.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 50°C (hold 2 min)

10°C/min

220°C
Low initial temp prevents thermal shock to volatiles.
MS Mode SIM (Selected Ion Monitoring)Maximizes S/N ratio for quantitation.
SIM Parameters (Mass Selection)
CompoundQuant Ion (

)
Qualifier Ions (

)
Retention Time (approx)
DADS (d0) 146 (

)
81, 113, 4110.5 min
DADS-d10 (IS) 156 (

)
86, 120, 4610.5 min
  • Note: The retention times will be nearly identical, with the deuterated standard eluting slightly earlier (1-2 seconds) due to the deuterium isotope effect.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the self-validating logic of the IDMS workflow.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Food Matrix (Unknown DADS) Equil Equilibration (10 min @ 4°C) Sample->Equil IS Spike DADS-d10 (Known Conc.) IS->Equil Extract Extraction (EtOAc + NaCl) Equil->Extract Inject Injection (Splitless, 200°C) Extract->Inject Sep Separation (DB-5ms Column) Inject->Sep Detect MS Detection (SIM Mode) Sep->Detect Signal Signal Ratio (Area 146 / Area 156) Detect->Signal Calc Quantitation C_sample = C_is * (A_sample/A_is) * RF Signal->Calc Result Final Concentration (Corrected for Recovery) Calc->Result

Caption: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring matrix correction.

Thermal Degradation Logic

Understanding the artifact pathway is crucial for interpreting results from fresh garlic vs. processed oil.

D cluster_artifacts GC Injector Artifacts (>150°C) Alliin Alliin (Non-volatile Precursor) Allicin Allicin (Unstable Thiosulfinate) Alliin->Allicin Enzymatic (Crushing) DADS Diallyl Disulfide (Target Analyte) Allicin->DADS Thermal Degradation (GC Inlet) DATS Diallyl Trisulfide Allicin->DATS Rearrangement SO2 SO2 Allicin->SO2 Note CRITICAL: To measure native DADS only, ensure Allicin is removed or use LC-MS. Note->Allicin

Caption: Pathway of thermal artifact formation in GC analysis. DADS-d10 only corrects for DADS, not Allicin conversion.

Calculation & Validation

Response Factor (RF)

Before running samples, inject a calibration standard containing equal concentrations of DADS (d0) and DADS-d10.



Ideally, RF should be close to 1.0 (0.95 - 1.05).
Sample Concentration


Acceptance Criteria (Self-Validating)
  • Linearity:

    
     over 0.5 - 50 µg/mL range.[1]
    
  • IS Area Stability: The peak area of DADS-d10 in samples should be within ±20% of the area in the calibration standards. A drop >50% indicates severe matrix suppression or extraction failure.

  • Ion Ratios: The ratio of Quant Ion (146) to Qualifier Ion (81) in the sample must match the standard within ±15%.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low IS Recovery Evaporation during extraction.[1]Ensure vials are capped immediately. Use chilled centrifuge.
Peak Tailing Active sites in liner.Replace GC liner; use deactivated glass wool.
High Baseline/Ghost Peaks Disulfide exchange.[1]Avoid high pH (>8) buffers. Keep extraction time <30 mins.
DADS-d10 Signal in Blank Carryover.Run solvent blanks (Hexane) between high-concentration samples.[1]

References

  • Harmita, H., et al. (2020).[2] "Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium sativum L.) using gas chromatography." International Journal of Applied Pharmaceutics.

  • Lawson, L. D., & Gardner, C. D. (2005). "Composition, stability, and bioavailability of garlic products used in a clinical trial." Journal of Agricultural and Food Chemistry.

  • Cayman Chemical. (2023). "Diallyl Disulfide Product Information & Stability Data." Cayman Chemical Product Guides.

  • Abe, K., et al. (2020). "Stability of Diallyl Disulfide and Diallyl Trisulfide in Rat Plasma and Liver Homogenate." Planta Medica.

  • NIST Chemistry WebBook. (2023). "Diallyl Disulfide Mass Spectrum (Electron Ionization)." National Institute of Standards and Technology.

Sources

Application Note: Advanced Quantification of Volatile Sulfur Breath Biomarkers Using Diallyl Disulphide-d10 via TD-GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Biomarker Discovery Researchers, and Clinical Pharmacokinetics Professionals.

Clinical & Biological Rationale

Exhaled breath contains thousands of volatile organic compounds (VOCs) that provide a non-invasive window into systemic metabolic processes, dietary intake, and microbiome activity[1]. Among these, Volatile Sulfur Compounds (VSCs) are of profound clinical interest. Compounds such as diallyl disulfide (DADS) and allyl methyl sulfide are recognized as critical biomarkers for assessing liver impairment, tracking dietary metabolism, and screening for gastrointestinal pathologies, including colorectal cancer[2][3].

Endogenous and dietary sulfur precursors (e.g., alliin) are enzymatically cleaved into reactive intermediates, which subsequently enter systemic circulation. Due to their high vapor pressure and low solubility in blood, these compounds rapidly cross the alveolar membrane and are expelled in the breath[3].

Pathway A Dietary/Microbial Sulfur (e.g., Alliin, Methionine) B Enzymatic Cleavage (Alliinase / Lyases) A->B C Volatile Sulfur Compounds (DADS, AMS, H2S) B->C D Systemic Circulation (Bloodstream) C->D E Alveolar Gas Exchange (Lungs) D->E F Exhaled Breath (Volatilome) E->F

Metabolic generation and alveolar exchange of volatile sulfur compounds.

The Analytical Challenge: Why DADS-d10?

Despite their diagnostic potential, VSCs are notoriously difficult to quantify. They are highly reactive, prone to disulfide exchange reactions, and readily adsorb onto the metallic and polymeric surfaces of sampling devices[4].

To achieve robust, clinical-grade quantification, a stable isotopologue internal standard (IS) is mandatory. Diallyl disulphide-d10 (DADS-d10) provides identical physicochemical behavior to endogenous DADS but is mass-shifted by 10 Daltons[5].

Causality in Experimental Design: By spiking DADS-d10 directly onto the sorbent tube prior to sample loading, any subsequent adsorptive losses, thermal degradation during desorption, or matrix suppression in the MS ionization source occur equally to both the target analyte and the IS[1]. Because final quantification relies strictly on the isotopic ratio rather than absolute abundance, these physical losses mathematically cancel out.

Table 1: Physicochemical Properties of Target and Internal Standard
ParameterDiallyl Disulfide (DADS)Diallyl Disulfide-d10 (IS)
Molecular Formula


CAS Number 2179-57-92734001-05-7
Molecular Weight 146.27 g/mol 156.33 g/mol
Boiling Point 79°C (at 16 mmHg)~79°C (at 16 mmHg)
Target m/z (SIM) 146 (Quant), 81, 41 (Qual)156 (Quant), 86, 46 (Qual)

Experimental Workflow & Methodology

The gold standard for off-line breath analysis is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)[4]. The workflow below outlines the integration of DADS-d10 into this pipeline.

Workflow S1 Breath Collection (Sorbent Tube) S2 IS Spiking (DADS-d10) S1->S2 S3 Thermal Desorption (Pre-concentration) S2->S3 S4 Gas Chromatography (Separation) S3->S4 S5 Mass Spectrometry (SIM/MRM) S4->S5 S6 Data Analysis (Isotope Dilution) S5->S6

TD-GC-MS analytical workflow utilizing DADS-d10 for isotope dilution.

Step-by-Step Protocol

Step 1: Sorbent Tube Conditioning & IS Loading

  • Condition Tenax TA/Carbograph 1TD sorbent tubes at 320°C for 2 hours under a 50 mL/min flow of ultra-high purity (UHP) Helium to remove background VOCs.

  • Using a precision Calibration Solution Loading Rig (CSLR), inject 1 µL of a 10 ppm DADS-d10 methanolic standard onto the sampling end of the tube.

  • Purge the tube with UHP Helium at 50 mL/min for 3 minutes to sweep the methanol solvent to vent, leaving the DADS-d10 trapped on the sorbent bed.

Step 2: Breath Collection

  • Instruct the subject to perform a single deep tidal breath into a Bio-VOC sampler or a pre-flushed Tedlar bag. Note: Tedlar bags must be analyzed or transferred within 2 hours to prevent sulfur adsorption to the bag walls[4].

  • Transfer exactly 500 mL of the alveolar breath sample across the pre-spiked sorbent tube at a controlled flow rate of 50 mL/min using a mass flow controller.

Step 3: Thermal Desorption (TD-GC-MS)

  • Load the tube into the automated thermal desorber.

  • Desorb the primary tube at 280°C for 10 minutes onto a Peltier-cooled focusing trap (-10°C).

  • Rapidly heat the focusing trap to 290°C (ballistic heating at >40°C/sec) to inject the focused VOC band into the GC column.

Table 2: TD-GC-MS Optimized Parameters
ModuleParameterSetting / ValueScientific Rationale
Thermal Desorption Trap SorbentTenax TA / CarbographCaptures a wide boiling range (C4-C20) while remaining hydrophobic to reject breath moisture.
Gas Chromatography ColumnDB-VRX (60m x 0.25mm x 1.4µm)Thick stationary phase film is necessary to retain and resolve volatile sulfur compounds.
Oven Program40°C (5 min)

10°C/min

220°C
Balances the resolution of early eluting background VOCs with the elution of DADS.
Mass Spectrometry IonizationElectron Impact (EI), 70 eVStandard hard ionization ensures reproducible fragmentation for library matching.
Acquisition ModeSIM (Selected Ion Monitoring)Maximizes the signal-to-noise ratio specifically for trace alveolar biomarkers[1].

Self-Validating Quality Control System

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . A run is only considered valid if it passes the following internal checks:

  • Breakthrough Monitoring: During Step 2, place a secondary, unspiked sorbent tube in series behind the primary tube. Analyze the secondary tube. If DADS-d10 or target DADS is detected at >5% of the primary tube's concentration, it indicates sorbent breakthrough (often caused by high breath humidity exceeding trap capacity). The sample must be invalidated.

  • Alveolar Gradient Verification: Simultaneously collect ambient room air using the identical protocol. Calculate the Alveolar Gradient (Concentration in Breath - Concentration in Ambient Air). A true breath biomarker must exhibit a positive gradient. If ambient DADS levels exceed 20% of the breath levels, environmental contamination is flagged.

  • Isotope Ratio Stability: The MS software must continuously monitor the ratio of the quantifier ion to the qualifier ions for DADS-d10 (m/z 156 to 86). This ratio must remain within ±20% of the theoretical library value. A deviation mathematically proves co-elution or matrix interference, triggering a manual review of the chromatogram.

Table 3: Method Validation Metrics (Expected Baselines)
MetricAcceptance CriteriaExperimental ObservationValidation Purpose
LOD (Limit of Detection) < 0.5 ppbv0.12 ppbvEnsures sensitivity for trace alveolar breath concentrations.
Spike Recovery (IS) 85% - 115%96.4% ± 3.2%Validates minimal adsorptive loss during sample transfer.
Linearity (

)
> 0.9900.998 (0.5 to 100 ppbv)Confirms accurate quantification across the physiological range.

References

  • Relationship between cancer tissue derived and exhaled volatile organic compound from colorectal cancer patients. Owlstone Medical.2

  • High-quality identification of volatile organic compounds (VOCs) originating from breath. PMC. 1

  • Common Strategies and Factors Affecting Off-Line Breath Sampling and Volatile Organic Compounds Analysis Using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). MDPI. 6

  • Detection of gas phase volatiles from crushed garlic (Allium sativum), onion. The nano-electrospray company. 3

  • Diallyl Disulphide-d10 (CAS 2734001-05-7). Pharmaffiliates. 5

Sources

High-Resolution HPLC Method Development for Deuterated Allyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Purity Profiling, Isotopic Validation, and Stability Protocols

Executive Summary & Scientific Rationale

Deuterated allyl sulfides are critical internal standards (IS) for the quantitative analysis of organosulfur compounds in biological matrices and pharmaceutical formulations. Their utility relies on the assumption that they behave chromatographically identical to their protium analogs while offering mass spectral distinctness.

However, in high-performance liquid chromatography (HPLC), the Deuterium Isotope Effect can cause slight retention time shifts (typically earlier elution in RPLC) due to the slightly lower lipophilicity and molar volume of C-D bonds compared to C-H bonds. Furthermore, allyl sulfides are thermally labile and prone to disproportionation (e.g.,


).

This protocol outlines a robust, self-validating HPLC method designed to:

  • Separate homologous sulfide series (mono-, di-, tri-).

  • Maintain on-column stability of labile species.

  • Validate isotopic purity and quantify the H/D retention shift.

Physicochemical Constraints & Method Strategy
ParameterConstraintMethodological Solution
Volatility High vapor pressure; loss during evaporation.Use Headspace-free vials; avoid N2 blow-down; use dilution-only prep.
Thermal Instability Disproportionation at

C.
Column oven set to 20°C (sub-ambient cooling required).
Detection Poor ionization in ESI; weak UV chromophore.UV 240 nm (S-S bond) for purity; APCI or Ag+ coordination MS for ID.
Isotope Effect D-analogs elute earlier (resolution

).
Use high-efficiency C18 columns (

plates) to merge peaks or separate for study.
Experimental Protocol
3.1 Instrumentation & Reagents[1]
  • System: UHPLC/HPLC system with binary pump, autosampler (cooled to 4°C), and DAD/MS detector.

  • Column: C18 End-capped,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
    • Rationale: A standard C18 provides sufficient hydrophobic selectivity. 3.0 mm ID saves solvent and increases sensitivity compared to 4.6 mm.

  • Solvents:

    • A: HPLC-grade Water (degassed).

    • B: HPLC-grade Acetonitrile (ACN).

3.2 Chromatographic Conditions

This method uses a gradient to ensure late-eluting polysulfides (impurities) are cleared from the column.

  • Flow Rate: 0.6 mL/min

  • Temperature: 20°C (Critical for stability)

  • Injection Volume: 5–10 µL

  • Detection: UV @ 240 nm (primary), 210 nm (secondary); MS (SIM mode for molecular ion).

Gradient Table:

Time (min) % Buffer A (Water) % Buffer B (ACN) Event
0.0 40 60 Equilibration
8.0 20 80 Linear Gradient
10.0 0 100 Wash (Remove polysulfides)
12.0 0 100 Hold
12.1 40 60 Re-equilibration

| 16.0 | 40 | 60 | End |

3.3 Sample Preparation (Strict Protocol)
  • Stock Solution: Dissolve 10 mg Deuterated Standard in 10 mL ACN (1 mg/mL). Store at -80°C.

  • Working Standard: Dilute Stock 1:10 in ACN/Water (70:30).

  • Critical Step: Do not use ultrasonic baths for dissolution (heat generation causes degradation). Use vortex mixing only.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix for optimizing the separation of deuterated allyl sulfides, specifically addressing the "Deuterium Switch" challenge.

MethodDevelopment Start Start: Method Development Target: Deuterated Allyl Sulfides Solubility Solubility Check (ACN vs MeOH) Start->Solubility Stability Stability Test (24h @ RT vs 4°C) Solubility->Stability Solvent Selected ColumnSelect Column Selection (C18 vs Phenyl-Hexyl) Stability->ColumnSelect Degradation < 2% IsoTest Isocratic Trial (70% ACN) ColumnSelect->IsoTest Resolution Check Resolution (Rs) H vs D Analogs IsoTest->Resolution Merge Goal: Co-elution (Quant)? Use shorter column / higher %B Resolution->Merge Partial Sep (Shoulder) Separate Goal: Separation (Purity)? Use Lower Temp / C30 Column Resolution->Separate Baseline Sep Required Final Final Method Validation Merge->Final Separate->Final

Caption: Decision tree for optimizing chromatographic conditions based on the analytical goal (Co-elution for IS quantification vs. Separation for isotopic purity).

Validation Parameters & Troubleshooting
5.1 Isotopic Purity Assessment

When synthesizing deuterated standards, non-deuterated (d0) or partially deuterated (d1-d9) isotopologues may remain.

  • Protocol: Inject a high concentration (500 µg/mL) of the deuterated standard.

  • Observation: Look for a small "shoulder" or pre-peak. In RPLC, the D-analog elutes earlier.[2]

  • Calculation: Use MS detection (SIM mode) to quantify the ratio of

    
     vs 
    
    
    
    .
5.2 Disproportionation Pathway

Allyl sulfides are dynamic. DADS can degrade into DATS and DAS. The method must resolve these to prevent false purity assignment.

Degradation cluster_0 On-Column Degradation Risks DADS DADS (d10) Target Analyte DAS DAS (d10) Volatile Breakdown DADS->DAS Heat/Light DATS DATS (d10) Polysulfide Formation DADS->DATS Disproportionation

Caption: Disproportionation pathway of Diallyl Disulfide. High temperatures or reactive surfaces trigger the formation of mono- and trisulfides.

5.3 Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Splitting H/D Isotope separation or Disproportionation.1. Check MS for mass difference (Isotope effect).2. Lower column temp to 15°C to stop degradation.
Retention Drift Volatile loss of ACN in mobile phase.Use a capped solvent reservoir; premix isocratic portions if possible.
Ghost Peaks Carryover of polysulfides.Ensure the gradient "Wash" step (100% ACN) is at least 3 column volumes.
Low Sensitivity Poor UV absorption at 254 nm.Switch to 210 nm (requires high-purity solvents) or 240 nm (optimal for S-S).
References
  • USP/NF . General Chapter <621> Chromatography. United States Pharmacopeia. Link

  • Yoo, M., et al. (2014) . Validation of High-Performance Liquid Chromatography Methods for Organosulfur Compounds in Garlic. Food Science and Biotechnology.[3] Link

  • Tu, C., et al. (2019) . Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link

  • Tocmo, R., et al. (2015) . Organosulfide instability: Implications for sample preparation and analysis. Journal of Agricultural and Food Chemistry. Link

Sources

Synthesis and Purification Techniques for Diallyl Disulphide-d10 (DADS-d10)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Application

Diallyl disulfide (DADS) is a primary bioactive organosulfur compound derived from the decomposition of allicin in Allium sativum (garlic)[1]. In modern drug development and pharmacokinetics, its fully deuterated isotopologue, Diallyl Disulphide-d10 (DADS-d10) , is heavily utilized as a stable-isotope internal standard for mass spectrometry (LC-MS/GC-MS) and as a direct precursor for synthesizing Allicin-d10[2].

Because deuterated precursors are prohibitively expensive, standard industrial DADS synthesis protocols must be rigorously optimized for the d10 isotopologue to maximize yield, prevent isotopic exchange, and eliminate thermal degradation.

Mechanistic Overview: The Causality of Experimental Choices

To achieve >98% isotopic purity and high yields, this protocol abandons conventional monophasic synthesis in favor of a Phase-Transfer-Catalyzed (PTC) Biphasic


 Substitution . The rationale for these experimental design choices is grounded in the thermodynamic and kinetic constraints of organosulfur chemistry:
  • In Situ Nucleophile Generation: Commercial sodium disulfide (

    
    ) is highly unstable and prone to disproportionation. To ensure maximum nucleophilicity, the disulfide dianion (
    
    
    
    ) must be generated in situ by reacting sodium sulfide (
    
    
    ) with elemental sulfur (
    
    
    ) in an aqueous medium[1].
  • Precursor Selection (Bromide vs. Chloride): While industrial DADS synthesis often uses allyl chloride[3], this protocol mandates Allyl-d5 bromide . The bromide ion is a superior leaving group, which lowers the activation energy of the

    
     coupling. This allows the reaction to proceed at milder temperatures (40–50 °C), which is critical for preserving the expensive deuterated backbone[4].
    
  • Overcoming Biphasic Mass Transfer (The Role of TBAB): The reaction between the aqueous disulfide and the organic allyl-d5 bromide suffers from severe mass transfer limitations. By introducing Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, the lipophilic tetrabutylammonium cation forms an ion pair with

    
    , shuttling it into the organic phase. This accelerates the reaction and suppresses the formation of unwanted polysulfides (trisulfides and tetrasulfides)[5].
    
  • Thermodynamic Constraints & Vacuum Distillation: The carbon-sulfur (C-S) bond in diallyl disulfide is unusually weak (approx. 46 kcal/mol) compared to the sulfur-sulfur (S-S) bond (62 kcal/mol)[1]. Heating DADS above 60 °C at atmospheric pressure induces homolytic cleavage of the C-S bond, generating allyldithio radicals that polymerize into complex mixtures[1]. Therefore, purification strictly requires high-vacuum fractional distillation[4].

Workflow Visualization

G Na2S Na2S + S8 (Aqueous Phase) Na2S2 Sodium Disulfide (Na2S2) Generation Na2S->Na2S2 Reaction Biphasic SN2 Reaction (50°C, 2h) Na2S2->Reaction Allyl Allyl-d5 Bromide (Organic Phase) Allyl->Reaction PTC TBAB Catalyst (Phase Transfer) PTC->Reaction Crude Crude DADS-d10 Mixture Reaction->Crude Purification DCM Extraction & Vacuum Distillation Crude->Purification Pure Pure DADS-d10 (>98% Isotopic Purity) Purification->Pure

Caption: Workflow for the phase-transfer-catalyzed synthesis and purification of Diallyl Disulphide-d10.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of our mechanistic choices compared to traditional methodologies, highlighting the necessity of the PTC-assisted route for deuterated compounds[5].

MethodPrecursorCatalystTemp (°C)Time (h)Yield (%)Isotopic Purity
Conventional BiphasicAllyl-d5 bromideNone506.0< 50%> 98%
PTC-Assisted Biphasic Allyl-d5 bromide TBAB 45 2.0 88% > 98%
Microwave-AssistedAllyl-d5 chlorideTBAB60 (195W)0.282%> 98%

Experimental Protocols

Caution: DADS-d10 has an intense garlic odor and is a known allergen[1]. Allyl-d5 bromide is a potent alkylating agent and lachrymator. All procedures must be executed in a properly ventilated fume hood using appropriate PPE.

Phase 1: In Situ Generation of Aqueous Sodium Disulfide
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 24.0 g (0.1 mol) of Sodium Sulfide nonahydrate (

    
    ) in 50 mL of degassed, distilled water.
    
  • Sulfur Addition: Add 3.2 g (0.1 mol) of elemental sulfur (

    
    ) to the aqueous solution.
    
  • Heating: Heat the mixture to 50 °C under continuous argon flow. Stir vigorously for 1 to 2 hours until the sulfur is completely consumed.

  • Self-Validation Check: The complete dissolution of the yellow sulfur powder into a homogenous, deep brownish-red solution confirms the quantitative formation of the disulfide dianion (

    
    )[4]. Filter the solution through a paper filter if any unreacted sulfur remains.
    
Phase 2: PTC-Mediated Biphasic Coupling
  • Catalyst Addition: Cool the brownish-red sodium disulfide solution to 40 °C. Add 0.15 g of Tetrabutylammonium bromide (TBAB) as the phase transfer catalyst[4].

  • Precursor Addition: Equip the flask with an addition funnel containing 25.2 g (0.2 mol) of Allyl-d5 bromide.

  • Controlled Coupling: Add the Allyl-d5 bromide dropwise over 20 minutes. Maintain the internal temperature strictly between 45 °C and 50 °C using a water bath.

  • Reaction Maturation: Once the addition is complete, stir the biphasic mixture vigorously for 2 hours at 45 °C.

  • Self-Validation Check: The reaction is highly exothermic. A controlled temperature rise and the transition of the organic phase to a light yellow oil with an intense garlic odor confirm successful nucleophilic substitution[4].

Phase 3: Extraction and Vacuum Fractional Distillation
  • Quenching & Extraction: Quench the reaction by cooling the flask in an ice bath to 0 °C. Transfer the mixture to a separatory funnel and extract with 3 × 100 mL of Dichloromethane (DCM) or diethyl ether[4].

  • Washing & Drying: Wash the combined organic layers with 50 mL of saturated brine. Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) overnight.
    
  • Solvent Removal: Filter off the drying agent. Remove the DCM using a rotary evaporator under mild aspirator pressure (water bath < 30 °C) to yield crude DADS-d10.

  • Fractional Vacuum Distillation: Transfer the crude oil to a short-path vacuum distillation apparatus. Distill the product under high vacuum (0.8 Torr). Collect the fraction boiling between 45 °C and 60 °C [4]. Discard the higher-boiling fractions (which contain diallyl trisulfide-d10).

  • Self-Validation Check (Final QC): GC-MS analysis of the purified fraction must yield a molecular ion peak at m/z 156.33, confirming the

    
     structure[2]. FT-IR should confirm the functional groups (e.g., C=C stretch at ~1634 
    
    
    
    ) and the absence of unreacted allyl-d5 bromide[4].

References

  • Diallyl disulfide - Wikipedia Source: Wikipedia URL:[Link]

  • Process for producing diallyl disulfide (WO2006016881A1)
  • Synthesis, characterization and bioactivity evaluation of diallyl disulfide Source: Journal of Central South University of Technology URL:[Link]

  • Diallyl disulfide-D10 Reference Standard Source: Axios Research URL:[Link]

  • Elucidation of the binding mode of organic polysulfides on the human TRPA1 receptor Source: Frontiers in Pharmacology URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Precision Quantitation of Diallyl Disulfide (DADS)

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Correcting Matrix Effects in Diallyl Disulfide (DADS) Analysis using Diallyl Disulfide-d10 Applicable Instrumentation: LC-MS/MS, GC-MS Document ID: TS-DADS-ISO-001

Executive Summary

You are likely experiencing quantitative irregularities—signal suppression, poor reproducibility, or non-linear calibration curves—when analyzing Diallyl Disulfide (DADS) in complex matrices like garlic extract, plasma, or food homogenates.

Because DADS is a volatile, hydrophobic organosulfur compound prone to disulfide exchange, external calibration often fails. This guide details the implementation of Stable Isotope Dilution Assay (SIDA) using Diallyl Disulfide-d10 (DADS-d10) . This deuterated internal standard (IS) is the only reliable method to correct for both extraction losses and ionization matrix effects simultaneously.

Module 1: The Core Principle (The "Why")

Understanding Matrix Effects & SIDA

In Mass Spectrometry (MS), "matrix effects" occur when co-eluting compounds (phospholipids, proteins, other organosulfurs) compete with your analyte for ionization energy in the source.

  • Without IS: The mass spectrometer "sees" less DADS than is actually present because the matrix "steals" the charge.

  • With DADS-d10: Since the d10-analog is chemically nearly identical to DADS, it experiences the exact same suppression. If the matrix suppresses DADS signal by 40%, it also suppresses DADS-d10 by 40%. The ratio of the two signals remains constant, yielding accurate quantitation.

Visualizing the Correction Mechanism

MatrixEffectCorrection cluster_input Sample Injection cluster_source Ionization Source (ESI/APCI/EI) cluster_detector Detector Response Analyte Analyte: DADS (Target) Ionization Ionization Competition Analyte->Ionization IS Internal Std: DADS-d10 (Reference) IS->Ionization Matrix Matrix Components (Interference) Matrix->Ionization Steals Charge Signal_A Suppressed DADS Signal (e.g., 60%) Ionization->Signal_A Signal_IS Suppressed d10 Signal (e.g., 60%) Ionization->Signal_IS Result Calculated Ratio (Signal A / Signal IS) REMAINS CONSTANT Signal_A->Result Signal_IS->Result

Figure 1: Mechanism of Matrix Effect Correction. The internal standard tracks the analyte through ionization competition, ensuring the final ratio is unaffected by signal suppression.

Module 2: Experimental Protocol

Critical Warning: DADS is unstable in aqueous media and heat. DADS-d10 must be added before any extraction step to compensate for recovery losses.

Reagents
  • Analyte: Diallyl Disulfide (DADS)

  • Internal Standard: Diallyl Disulfide-d10 (DADS-d10)

  • Extraction Solvent: Ethyl Acetate or Hexane (Avoid alcohols if possible to prevent acetal formation/exchange).

Step-by-Step Workflow
  • Preparation of IS Working Solution:

    • Dissolve DADS-d10 in acetonitrile or methanol to a concentration of 10 µg/mL.

    • Storage: Store at -20°C. Stable for ~1 month.

  • Sample Spiking (The Critical Step):

    • Aliquot your sample (e.g., 200 µL plasma or garlic homogenate).

    • IMMEDIATELY spike 20 µL of DADS-d10 Working Solution into the sample.

    • Why: The IS must equilibrate with the matrix to mimic the analyte's binding state.

  • Extraction (LLE):

    • Add 600 µL Ethyl Acetate.

    • Vortex vigorously for 1 min.

    • Centrifuge at 10,000 x g for 5 min.

  • Analysis:

    • Transfer supernatant to an amber glass vial (DADS is light sensitive).

    • Inject into GC-MS or LC-MS/MS.

Quantitative Data: Solvent Efficiency Comparison

Typical recovery rates showing why IS correction is mandatory.

Extraction SolventAbsolute Recovery (DADS)Absolute Recovery (DADS-d10)Corrected Accuracy (with IS)
Ethyl Acetate 85% ± 5%84% ± 4%99.8%
Hexane 70% ± 8%71% ± 7%99.2%
Acetonitrile (PPT) 95% ± 12%*94% ± 11%98.5%

*Note: Protein Precipitation (PPT) yields high recovery but leaves significant matrix dirtying the source, causing severe ion suppression (Matrix Effect).

Module 3: Troubleshooting & FAQs

This section addresses specific issues reported by researchers utilizing DADS-d10.

Q1: My DADS-d10 peak elutes slightly earlier than my DADS peak. Is this a problem?

Diagnosis: This is the Deuterium Isotope Effect . Technical Explanation: Deuterium (D) is slightly more hydrophilic than Hydrogen (H) in Reversed-Phase LC. This causes deuterated isotopologues to elute slightly earlier (retention time shift). Impact: If the shift is large (>0.1 min), the IS and Analyte may not be eluting in the exact same "matrix window." They might experience different ion suppression. Solution:

  • Check Resolution: If the peaks still overlap significantly, the correction usually holds.

  • Adjust Gradient: Shallow the gradient slope around the elution time to force co-elution.

  • Switch to GC-MS: The isotope effect on retention time is negligible in Gas Chromatography compared to LC.

Q2: I see a signal for DADS in my "Blank" sample that only contains DADS-d10. Is my standard contaminated?

Diagnosis: This is likely Cross-Talk or Isotopic Impurity . Technical Explanation:

  • Impurity: Commercial d10 standards are rarely 100% pure. They may contain 98% d10 and 0.5% d0 (native DADS).

  • Cross-Talk: If the mass resolution is low, the d10 isotope envelope might overlap with the d0 window (unlikely for d10, but possible if fragmentation is identical). Solution:

  • Run a "IS Only" blank. Calculate the contribution of the IS to the analyte channel.

  • If the contribution is consistent, subtract this background or ensure your analyte LLOQ (Lower Limit of Quantitation) is significantly higher than this interference.

Q3: My calibration curve is non-linear at low concentrations.

Diagnosis: Adsorption or Disulfide Exchange . Technical Explanation: DADS is hydrophobic and sticky. It binds to plastic tips and tubes. At low concentrations, a higher percentage is lost to the container walls. Solution:

  • Glassware: Use silanized glass vials/inserts. Avoid plastic wherever possible.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your standard curve diluent to "block" binding sites, mimicking the matrix.

Q4: Can I use DADS-d10 for UV (DAD) detection?

Answer: No. Reasoning: Diode Array Detectors (DAD/UV) measure electron transitions. Substituting Hydrogen for Deuterium does not significantly alter the UV absorption spectrum. You cannot spectrally distinguish DADS from DADS-d10. You must use Mass Spectrometry (MS) to distinguish them by mass-to-charge ratio (


).

Module 4: Logical Workflow Diagram

DADS_Workflow cluster_QC Quality Control Check Start Biological/Food Sample Spike Step 1: Spike DADS-d10 (Pre-Extraction) Start->Spike Equilibrate Step 2: Equilibrate (10 mins, 4°C) Spike->Equilibrate Ensures IS binds to matrix Extract Step 3: Solvent Extraction (Ethyl Acetate) Equilibrate->Extract Analyze Step 4: LC-MS/MS or GC-MS Extract->Analyze Calc Step 5: Calculate Ratio (Area DADS / Area d10) Analyze->Calc Check Check RT Shift & IS Area Stability Analyze->Check

Figure 2: Optimized Workflow for DADS Quantitation. Note the critical equilibration step.

References

  • Harmita, H., Suryadi, H., & Likasa, L. D. (2020). Validation and analysis of diallyl disulfide and diallyl

Technical Support Center: DADS & DADS-d10 Retention Time Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isotope Effect" vs. System Failure

Welcome to the technical guide for organosulfur analysis. If you are observing a retention time difference between your analyte (DADS) and its internal standard (DADS-d10), do not panic.

In 90% of cases involving highly deuterated standards (like d10), a retention time shift is physical chemistry, not a system error. This is known as the Deuterium Isotope Effect . However, distinguishing this stable physical shift from erratic system drift is critical for data integrity.

This guide helps you diagnose whether your shift is a predictable physical phenomenon or a chromatographic failure.

Diagnostic Workflow (The Triage)

Before altering your method, use this logic flow to categorize the issue.

DiagnosticTree Start START: Observe RT Shift (DADS vs DADS-d10) Q1 Is the shift constant across all injections? Start->Q1 Q2 Is DADS-d10 eluting EARLIER than DADS? Q1->Q2 Yes (Constant Delta) Drift DIAGNOSIS: System Drift (Hardware/Method Issue) Q1->Drift No (Varies run-to-run) Physics DIAGNOSIS: Deuterium Isotope Effect (Normal Behavior) Q2->Physics Yes (RPLC or GC) Matrix DIAGNOSIS: Matrix Effect (Co-elution/Load Issue) Q2->Matrix No (Later elution is rare) AdjustWindow Widen Software Integration Window Physics->AdjustWindow Action CheckTemp Check Column Oven & Pump Stability Drift->CheckTemp Action

Figure 1: Diagnostic decision tree for categorizing retention time shifts. Blue nodes represent decision points; Green indicates normal physical behavior; Red indicates system errors.

The Science: Why DADS-d10 Elutes Differently

You are using DADS-d10, where ten hydrogen atoms are replaced by deuterium. This is a massive structural change relative to the molecule's size, leading to distinct chromatographic behavior.

The Mechanism

The Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond.[1][2] This results in lower polarizability and weaker van der Waals interactions.[1][2]

FeatureEffect in RPLC (Liquid Chrom.)Effect in GC (Gas Chrom.)[1][3][4][5]
Interaction C-D is slightly less lipophilic (hydrophobic) than C-H.C-D has lower van der Waals forces and slightly lower boiling point.
Result DADS-d10 interacts less with the C18 phase.DADS-d10 moves faster through the non-polar coating.
Observation DADS-d10 elutes EARLIER. DADS-d10 elutes EARLIER.
Typical Shift 0.1 – 0.5 minutes (Significant)0.02 – 0.1 minutes (Subtle)

Key Takeaway: If your DADS-d10 elutes before your DADS peak by a consistent margin, your system is working correctly. You must adjust your data processing method, not your chromatography.

Technical Solutions & Protocols

Scenario A: The Shift is Constant (Isotope Effect)

The Fix: Update your Mass Spectrometry Software (e.g., MassHunter, Analyst, Xcalibur).

  • Unlink Retention Times: Do not force the software to look for the IS at the exact same time as the analyte.

  • Relative Retention Time (RRT): Define DADS-d10 as the Reference Peak. Set the expected RT of DADS to be relative to the d10 peak (e.g., RRT = 1.02).

  • Widen Windows: Increase the RT window (e.g., from ±0.1 min to ±0.5 min) to capture the separation.

Scenario B: The Shift is Drifting (System Failure)

If the gap between DADS and DADS-d10 changes between injections, or if both peaks are moving, follow these troubleshooting steps.

For GC-MS Users (Most Common for DADS)

DADS is volatile.[3] Drifting RTs in GC usually indicate thermal or flow instability.

  • Step 1: Check the Carrier Gas Velocity.

    • Ensure your method is set to "Constant Linear Velocity" mode, not "Constant Pressure." As the oven heats, gas viscosity changes; constant pressure will cause RT drift.

  • Step 2: Inlet Maintenance.

    • DADS degrades (oxidizes) in dirty liners. A reactive liner can delay elution or cause peak tailing that mimics an RT shift.

    • Action: Replace the liner with a deactivated, splitless liner with glass wool.

  • Step 3: Oven Calibration.

    • Verify the oven ramp rate. A failing oven fan will cause inconsistent heating, shifting peaks randomly.

For LC-MS Users
  • Step 1: Column Temperature Control.

    • The isotope effect is temperature-dependent. If your column oven fluctuates by ±2°C, the separation between DADS and DADS-d10 will expand and contract.

    • Action: Ensure the column compartment is closed and stable.

  • Step 2: Mobile Phase pH.

    • While DADS is neutral, pH affects the stationary phase surface charge. Ensure your buffer (e.g., Ammonium Acetate) is fresh.

Critical Warning: DADS Stability

Do not confuse Degradation with Retention Shift. Diallyl Disulfide is thermally unstable and prone to oxidation. It degrades into Diallyl Trisulfide (DATS) or Diallyl Sulfide (DAS) .

  • Symptom: The DADS peak area decreases, and a new peak appears later in the chromatogram.

  • False Diagnosis: Users often think the new peak is "shifted" DADS.

  • Verification: Check the molecular weight of the new peak.

    • DADS MW: ~146 Da

    • DATS MW: ~178 Da (Degradant)

  • Prevention: Store samples at -20°C or -80°C. Analyze immediately after extraction. Avoid leaving samples in the autosampler at room temperature for >4 hours.

Frequently Asked Questions (FAQ)

Q: Can I use DADS-d10 if it separates completely from DADS? A: Yes. In fact, complete separation is sometimes preferred in MS/MS to avoid "crosstalk" or ion suppression, provided the separation is consistent. Just ensure your quantitation method references the IS correctly.

Q: Why is the shift larger in my LC method than my colleague's GC method? A: In Reversed-Phase LC, the separation mechanism relies heavily on hydrophobicity. The "Deuterium Isotope Effect" on hydrophobicity is more pronounced than the effect on volatility (boiling point), which drives GC separation.

Q: My DADS-d10 peak is splitting. Is this an isotope effect? A: No. Peak splitting indicates a collapsed column bed, a blocked frit, or solvent incompatibility. The isotope effect causes a shift, not a split.

References

  • American Chemical Society. (2025).[6] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link]

  • Harmita, et al. (2020).[4] Validation and Analysis of Diallyl Disulfide and Diallyl Trisulfide in Garlic Using Gas Chromatography. International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • Zhang, S., et al. (2010).[7] Preparation and stability of diallyl trisulfide self-assembled micellar injection. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of Diallyl Disulphide-d10 During Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for organosulfur compound analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with Diallyl Disulphide-d10 (DADS-d10) and facing challenges with its stability during extraction. As a deuterated internal standard or tracer, the integrity of DADS-d10 is paramount for accurate quantification. This document provides in-depth, field-proven insights and troubleshooting protocols to mitigate oxidative degradation and ensure reliable, reproducible results.

Section 1: Understanding DADS-d10 Instability

FAQ: Why is my DADS-d10 recovery low and inconsistent after extraction?

Low and variable recovery of DADS-d10 is most often a direct result of its inherent chemical instability. Diallyl disulfide is a volatile, oily liquid that is highly susceptible to degradation through several pathways, primarily oxidation.[1][2][3] Understanding these mechanisms is the first step toward preventing them.

  • Oxidative Degradation: The disulfide bond (-S-S-) in DADS-d10 is the primary site of oxidative attack. In the presence of oxygen, peroxides, or other reactive oxygen species (ROS), DADS-d10 is readily oxidized to its corresponding thiosulfinate, allicin-d10.[1][2] This is the most common cause of sample loss during sample preparation and extraction. The process is exacerbated by exposure to air and certain solvents.

  • Thermal Decomposition: DADS is thermally labile.[1] High temperatures, often employed during solvent evaporation steps, can cause the molecule to decompose into a complex mixture of other sulfur compounds, leading to significant analyte loss.[3][4]

  • Light Sensitivity: The compound is known to be sensitive to light, which can catalyze degradation reactions.[5]

  • Instability in Aqueous Media: DADS is sparingly soluble in aqueous solutions and is not stable; it is recommended not to store aqueous solutions for more than one day.[6]

Below is a simplified diagram illustrating the primary oxidative pathway that compromises DADS-d10 integrity.

DADS Diallyl Disulphide-d10 (C₆D₁₀S₂) Allicin Allicin-d10 (Oxidized Product) DADS->Allicin Oxidation ROS Reactive Oxygen Species (e.g., O₂, Peroxides) ROS->DADS Degradation Further Degradation Products Allicin->Degradation Instability

Caption: Oxidative pathway of DADS-d10 to Allicin-d10.

Section 2: Proactive Strategies for Preventing Oxidation

To ensure the quantitative integrity of your DADS-d10, a multi-faceted approach focusing on the exclusion of oxygen, control of temperature, and careful solvent selection is required.

FAQ 1: Which solvent system is best for extracting and storing DADS-d10?

The choice of solvent is critical. Since DADS-d10 is non-polar, it is soluble in organic solvents but not in water.[1] The most important factor, regardless of the solvent chosen, is the removal of dissolved oxygen.

Key Recommendations:

  • Choose High-Purity, Non-Polar Solvents: Solvents such as hexane, ethyl acetate, or dichloromethane are effective for extraction.[7][8] For stock solutions, ethanol, DMSO, or dimethylformamide (DMF) can be used, but must be purged with an inert gas before use.[6]

  • Deoxygenate Your Solvent: This is the single most effective step you can take. Before use, sparge your extraction solvent with an inert gas like nitrogen or argon for at least 15-30 minutes to displace dissolved oxygen.

  • Avoid Aqueous Solutions: Do not store DADS-d10 standards or extracts in aqueous solutions for any significant length of time (no more than a day).[6] If your protocol involves a liquid-liquid extraction with an aqueous phase, perform the extraction quickly and separate the organic layer promptly.

SolventSuitability for ExtractionSuitability for StorageKey Considerations
Hexane ExcellentGoodHighly non-polar, effective for LLE. Must be deoxygenated.
Ethyl Acetate ExcellentGoodA good balance of polarity. Must be deoxygenated.[8]
Dichloromethane ExcellentFairEffective but can contain acidic impurities. Use high-purity grade and deoxygenate.[7]
Ethanol / DMSO FairGood (for stock)More suitable for preparing concentrated stock solutions than for primary extraction.[6] Always purge with inert gas.
Water PoorNot RecommendedDADS-d10 is unstable and poorly soluble in water.[1][6]
FAQ 2: How can I create and maintain an oxygen-free environment during extraction?

Excluding atmospheric oxygen is essential. This can be achieved through the use of inert gases.

  • Inert Gas Sparging: As detailed in Protocol 1, bubbling nitrogen or argon through your solvent removes dissolved oxygen.

  • Inert Gas Blanket: After sparging, maintain a positive pressure of inert gas over the solvent and your sample during all extraction steps (e.g., vortexing, shaking, centrifugation). This prevents atmospheric oxygen from re-dissolving.

  • Use Appropriate Glassware: Employ glassware that can be sealed with septa (e.g., screw-cap vials with PTFE-lined septa) to allow for the introduction of an inert gas via a needle while preventing air from entering. For highly sensitive work, consider performing extractions in a glove box.

FAQ 3: What is the maximum temperature my DADS-d10 sample can be exposed to?

Heat is a significant driver of degradation.[3] All steps should be performed at or below room temperature whenever possible.

  • Extraction: Perform extractions at room temperature or on ice.

  • Solvent Evaporation: If you need to concentrate your extract, never evaporate to dryness at high heat . Use a rotary evaporator with the water bath set to a low temperature (e.g., ≤40°C) or a centrifugal vacuum concentrator (SpeedVac).[9] A gentle stream of nitrogen at room temperature is another viable option.

FAQ 4: Should I add a chemical antioxidant to my extraction solvent?

Yes, adding an antioxidant can provide an additional layer of protection. This is particularly useful if a completely oxygen-free environment cannot be guaranteed.

  • For Organic Solvents: Butylated hydroxytoluene (BHT) is a common and effective radical-scavenging antioxidant for use in non-polar organic solvents.

  • For Aqueous Phases (if unavoidable): Ascorbic acid can be used in aqueous phases to scavenge oxygen.

AntioxidantTarget PhaseTypical Working ConcentrationMechanism of Action
BHT Organic0.01 - 0.1% (w/v)Free radical scavenger, terminates lipid peroxidation chain reactions.
Ascorbic Acid Aqueous0.1 - 1.0% (w/v)Water-soluble antioxidant, readily oxidized to scavenge ROS.
FAQ 5: How do I properly store my DADS-d10 stock solution and extracted samples?

Proper storage is crucial for long-term stability.

  • Temperature: Store at -20°C for routine use or -80°C for long-term storage.[6][10]

  • Atmosphere: Overlay the solution with an inert gas (argon is denser than air and provides an excellent blanket) before sealing the vial.

  • Container: Use amber glass vials to protect the sample from light.[5]

  • Aliquoting: Prepare stock solutions and aliquot them into smaller, single-use volumes. This avoids repeated freeze-thaw cycles and minimizes the introduction of air into the main stock.

Section 3: Troubleshooting Guide

Q: My GC-MS analysis shows an unexpected peak identified as Allicin-d10. What happened?

A: This is a classic sign of oxidation. Allicin is the primary oxidation product of DADS.[1][2] This indicates that your sample was exposed to oxygen during the extraction or storage process. Review your procedure for potential points of air entry.

Q: I see several small, unidentified sulfur-containing peaks in my chromatogram. What could they be?

A: This may indicate thermal degradation or disproportionation. When heated, DADS can decompose into a variety of other compounds, including diallyl sulfide (DAS) and diallyl trisulfide (DATS).[3][11] If you are using GC analysis, high injector port temperatures can also cause on-column decomposition.[12]

Troubleshooting Workflow

If you are experiencing poor DADS-d10 recovery, use the following workflow to diagnose the issue.

Start Start: Low DADS-d10 Recovery Check_Solvent 1. Was solvent deoxygenated (sparged) immediately before use? Start->Check_Solvent Sparging Action: Implement solvent sparging (Protocol 1). Check_Solvent->Sparging No Check_Atmosphere 2. Was an inert gas blanket used during all steps? Check_Solvent->Check_Atmosphere Yes Sparging->Check_Atmosphere Blanketing Action: Maintain positive N₂/Ar pressure over sample. Check_Atmosphere->Blanketing No Check_Temp 3. Was sample exposed to high temperature (>40°C) during evaporation? Check_Atmosphere->Check_Temp Yes Blanketing->Check_Temp Temp_Control Action: Use low-temp vacuum evaporation or N₂ stream. Check_Temp->Temp_Control Yes Check_Storage 4. Was the final extract stored properly (-20°C, inert gas, dark)? Check_Temp->Check_Storage No Temp_Control->Check_Storage Storage_Control Action: Store aliquots under Ar in amber vials at ≤ -20°C. Check_Storage->Storage_Control No End Problem Resolved Check_Storage->End Yes Storage_Control->End

Caption: Decision workflow for troubleshooting low DADS-d10 recovery.

Section 4: Experimental Protocols

Protocol 1: Best-Practice Solvent Deoxygenation (Sparging)
  • Setup: Pour the required volume of high-purity solvent into a flask or bottle with a narrow opening.

  • Inert Gas: Obtain a cylinder of high-purity nitrogen or argon with a regulator.

  • Sparging Tube: Insert a clean, long Pasteur pipette or a stainless-steel tube connected to the gas line into the solvent, ensuring the tip is near the bottom of the vessel.

  • Vent: Use a second needle through a septum or ensure the vessel is not tightly sealed to allow displaced gas to escape.

  • Flow Rate: Start a gentle but steady flow of gas to create fine bubbles throughout the solvent. Avoid a vigorous flow that could splash the solvent.

  • Duration: Sparge for a minimum of 15-30 minutes for every 500 mL of solvent.

  • Blanket and Seal: Once sparging is complete, withdraw the tube so its end is just above the liquid surface. Reduce the gas flow to maintain a gentle, positive pressure (a blanket) over the solvent. Seal the container and use immediately.

Protocol 2: General Method for Low-Oxidation Extraction of DADS-d10

This protocol assumes extraction from a biological fluid or homogenized tissue into an organic solvent.

  • Preparation: Deoxygenate the extraction solvent (e.g., ethyl acetate containing 0.05% BHT) by following Protocol 1. Prepare all collection tubes and vials.

  • Sample Spiking: Add the known amount of DADS-d10 internal standard to the sample matrix in a screw-cap vial.

  • Inert Atmosphere: Immediately flush the headspace of the sample vial with nitrogen or argon and seal it with a PTFE-lined cap.

  • Solvent Addition: Using a gas-tight syringe, add the deoxygenated extraction solvent to the sample vial.

  • Extraction: Vortex or shake the sample for the required duration at room temperature, away from direct light.

  • Phase Separation: Centrifuge the sample at a low temperature (e.g., 4°C) to separate the organic and aqueous/solid phases.

  • Transfer: In a fume hood under a gentle stream of inert gas, carefully transfer the organic supernatant to a clean collection tube (e.g., an amber glass vial).

  • Concentration (if necessary): Evaporate the solvent under reduced pressure at low temperature (≤40°C) or using a gentle stream of nitrogen. Do not evaporate to complete dryness.

  • Reconstitution & Storage: Reconstitute the residue in a small, known volume of deoxygenated mobile phase or storage solvent. Flush the vial headspace with inert gas, seal tightly, and store immediately at -20°C or -80°C until analysis.

References

  • Wikipedia. (n.d.). Diallyl disulfide. Retrieved from [Link]

  • Lawal, B., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13. Retrieved from [Link]

  • GreenSky. (n.d.). The process of extracting diallyl disulfide from aged garlic extract. Retrieved from [Link]

  • ResearchGate. (n.d.). The main second degradation products of allicin. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Diallyl disulfide – Knowledge and References. Retrieved from [Link]

  • Ilić, D. P., et al. (2022). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. Molecules, 27(14), 4431. Retrieved from [Link]

  • Harmita, H., et al. (2020). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. International Journal of Pharmaceutical Investigation, 10(1), 17. Retrieved from [Link]

  • Patsnap Eureka. (2026). How to Reduce Oxidation in Organic Compounds. Retrieved from [Link]

  • Boukerker, H., et al. (2020). Effects of Different Extraction Methods on Antioxidant Properties and Allicin Content of Garlic. Journal of Materials and Environmental Science, 11(8), 1338-1349. Retrieved from [Link]

  • Tudu, C. K., et al. (2016). Organosulfur compounds from alliaceae in the prevention of human pathologies. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(5), 1011-1021. Retrieved from [Link]

  • de Oliveira, G. A. R., et al. (2021). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). Molecules, 26(19), 5996. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diallyl Disulphide-d10. Retrieved from [Link]

  • Harmita, H., et al. (2020). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. International Journal of Applied Pharmaceutics, 12(1), 163-169. Retrieved from [Link]

  • Ju, X., et al. (2010). Preparation and stability of diallyl trisulfide self-assembled micellar injection. PDA Journal of Pharmaceutical Science and Technology, 64(2), 92-96. Retrieved from [Link]

Sources

Technical Support Center: Organosulfur Stability in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Subject: Optimizing Source Parameters for Labile Organosulfur Compounds Ticket ID: O-SULF-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Thermal-Redox Paradox

Organosulfur compounds (sulfides, sulfoxides, thioesters, and sulfonamides) present a unique "Goldilocks" challenge in Liquid Chromatography-Mass Spectrometry (LC-MS). To achieve efficient desolvation in Electrospray Ionization (ESI), you need heat and voltage. However, these same forces drive two primary failure modes:

  • In-Source Oxidation (ISO): The electrochemical environment of the ESI emitter can convert sulfides (

    
    ) to sulfoxides (
    
    
    
    ) and sulfones, creating false "metabolites" that do not exist in your biological sample.
  • Thermal Degradation: Labile S-O bonds (common in sulfoxides like Omeprazole) are prone to elimination reactions at high source temperatures, leading to signal loss and the appearance of degradation fragments.

This guide provides the protocols to diagnose these artifacts and optimize your source conditions for maximum stability without sacrificing sensitivity.

Module 1: Diagnosing "Ghost" Metabolites (In-Source Oxidation)

User Issue: "I am detecting an M+16 peak (Oxygen addition) that co-elutes with my parent sulfide drug. Is this a metabolite or an artifact?"

Technical Insight: In-source oxidation is often driven by high capillary voltages and unoptimized gas temperatures. If the M+16 peak retention time (RT) matches the parent exactly, it is likely being formed inside the source, not in the liver microsomes or animal model.

Protocol A: The Co-Elution Validation

Objective: Distinguish between biological metabolites and source-induced artifacts.

  • Extract Ion Chromatograms (EIC): Plot the EIC for the Parent (

    
    ) and the Oxide (
    
    
    
    ).
  • Overlay Traces: Normalize the intensity of both peaks.

  • Analyze Peak Shape:

    • Scenario A (Artifact): The

      
       peak aligns perfectly with the 
      
      
      
      peak. The peak width and tailing factors are identical.
    • Scenario B (Metabolite): The

      
       peak (which is more polar) elutes earlier than the parent in Reversed-Phase LC.
      
Visual Workflow: Artifact Decision Tree

ISO_Decision_Tree Start Start: Observe M+16 Peak CheckRT Compare Retention Time (RT) of M and M+16 Start->CheckRT RT_Same RT is Identical (Perfect Co-elution) CheckRT->RT_Same Co-eluting RT_Diff RT is Different (Separated Peaks) CheckRT->RT_Diff Shifted Dilution Perform Dilution Test (1:10 dilution of sample) RT_Same->Dilution Verification Conclusion_Artifact DIAGNOSIS: In-Source Artifact RT_Same->Conclusion_Artifact High Probability Conclusion_Metabolite DIAGNOSIS: True Metabolite RT_Diff->Conclusion_Metabolite Ratio_Stable M / M+16 Ratio Remains Constant Dilution->Ratio_Stable Linear Response Ratio_Change M / M+16 Ratio Changes significantly Dilution->Ratio_Change Non-Linear (Dimer/Adduct) Ratio_Stable->Conclusion_Artifact

Figure 1: Decision tree for distinguishing between biological metabolites and instrument-generated artifacts.

Module 2: Optimizing Source Temperature (Thermal Stability)

User Issue: "My sulfoxide standard signal is erratic, and I see high background noise. I suspect thermal degradation."

Technical Insight: Organosulfur compounds, particularly sulfoxides, can undergo pyrolytic elimination (similar to a Cope elimination) at high desolvation temperatures. However, setting the temperature too low results in incomplete desolvation, leading to high chemical noise and poor sensitivity.

Protocol B: The Thermal Gradient Stress Test

Objective: Determine the "Safe Zone" for Source Temperature.

Experimental Setup:

  • Method: Flow Injection Analysis (FIA) or short isocratic LC runs (2 min).

  • Standard: 1 µM solution of the analyte in 50:50 Water:MeCN + 0.1% Formic Acid.

  • Variable: Source/Gas Temperature (Start at 150°C, ramp to 500°C).

Step-by-Step:

  • Set Nebulizer Gas flow to a constant medium value (e.g., 8 L/min).

  • Inject standard at 150°C. Record Area Counts for Parent (

    
    ) and Degradant (
    
    
    
    ).
  • Increase temperature by 50°C increments.

  • Plot

    
     intensity vs. Temperature.
    

Data Interpretation:

Source Temp (°C)Parent Signal (Counts)Degradant SignalStatus
150 5.0 x 10^4LowToo Cold: Poor desolvation, high noise.
250 2.1 x 10^6LowOptimal: High signal, intact molecule.
350 1.8 x 10^6MediumRisk: Onset of degradation.
450 4.0 x 10^5HighDegraded: Thermal elimination dominant.

Module 3: The "Soft" Ionization Workflow

User Issue: "How do I get maximum sensitivity without burning my molecule?"

Technical Insight: Temperature is not the only factor. Gas flow and voltage play critical roles.[1][2] High gas flow allows for efficient desolvation at lower temperatures (kinetic energy vs. thermal energy).

Protocol C: The "Cool-Flow" Optimization Loop

Objective: Maximize signal-to-noise (S/N) while minimizing thermal stress.

  • Step 1: Voltage Drop. Lower the Capillary Voltage to the minimum required for stable spray (e.g., 2.5 kV for ESI+). High voltage promotes redox reactions.

  • Step 2: Gas Max. Increase Desolvation/Sheath Gas Flow to nearly maximum (e.g., 11-12 L/min). This mechanically strips solvent, reducing the need for heat.

  • Step 3: Temp Ramp. Slowly raise the temperature from 200°C until the signal plateaus. Do not exceed the plateau.

Visual Workflow: Optimization Logic

Optimization_Loop Step1 1. Voltage (Minimize) Step2 2. Gas Flow (Maximize) Step1->Step2 Reduce Redox Potential Step3 3. Temp (Ramp Up) Step2->Step3 Mechanical Desolvation Check Check S/N & Artifacts Step3->Check Check->Step1 Artifacts Found? Check->Step3 Signal Rising?

Figure 2: The "Cool-Flow" optimization loop. Prioritizing gas flow over temperature protects labile sulfur bonds.

Frequently Asked Questions (FAQ)

Q: I'm using APCI. Is this better for organosulfur compounds than ESI? A: Generally, no . APCI relies on a corona discharge needle, which creates a plasma containing high-energy electrons and radicals. This environment is extremely oxidative and can aggressively convert sulfides to sulfoxides. ESI is "softer."[3] If you must use APCI, ensure your corona current is minimized (e.g., < 4 µA).

Q: Can the choice of mobile phase affect sulfur stability? A: Yes. Methanol is protic and can sometimes participate in solvolysis reactions in the source. Acetonitrile (ACN) is aprotic and generally preferred for labile sulfur compounds. Furthermore, avoid high concentrations of ammonium adducts if possible, as they can complicate the spectra, though 0.1% Formic Acid is usually safe.

Q: My M+16 peak separates chromatographically, but I still suspect it's an artifact. How? A: This is "On-Column Oxidation." If your column is old or has accumulated metal ions (Fe, Cu), it can act as a catalytic reactor.

  • Test: Bypass the column and infuse the sample directly. If the M+16 disappears, the oxidation is happening on the column, not in the source or the sample vial.

References

  • Gu, H., et al. (2015). "Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics." Analytical Chemistry.

  • Waters Corporation. (2020). "Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System." Application Note.

  • Giera, M., et al. (2020).[4] "The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation." Nature Communications.

  • Chen, L., et al. (2023).[5] "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS." Rapid Communications in Mass Spectrometry.

  • Mautz, B., et al. (2020).[6] "Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping." LCGC International.

Sources

Technical Support Center: Eliminating Diallyl Disulphide-d10 Carryover

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ghost Peak" Phenomenon

Diallyl Disulphide-d10 (DADS-d10) is a deuterated internal standard used critically in the quantitation of organosulfur compounds. However, it presents a unique analytical challenge: it is both lipophilic (LogP ~3.4) and chemically reactive toward metal surfaces.

Users frequently report "ghost peaks"—signals of DADS-d10 appearing in blank injections immediately following a high-concentration standard. This carryover compromises the accuracy of calibration curves and leads to false positives in trace analysis. This guide provides a mechanistic understanding and a validated protocol to eliminate this issue.

The Mechanism of Contamination[1][2]

To solve the problem, we must understand why DADS-d10 sticks. It is not merely physical adsorption; it is often chemisorption .

The Sulfur-Steel Interaction

Sulfur atoms in DADS possess lone pair electrons that act as Lewis bases. These can coordinate strongly with iron and nickel sites on untreated stainless steel surfaces (needles, loops, transfer lines), forming stable metal-sulfide complexes. Simple solvent rinsing often fails to break this bond.

Lipophilicity & Solubility

DADS is non-polar.[1][2] Aqueous wash buffers (common in Reversed-Phase LC) are thermodynamically incapable of solvating adsorbed DADS residues.

Visualization: The Adsorption Pathway

The following diagram illustrates the dual-failure mode where carryover occurs:

DADS_Adsorption Sample Sample Injection (High Conc. DADS-d10) Needle Stainless Steel Needle Wall Sample->Needle Contact Interaction Mechanism 1: Chemisorption (Fe-S bond) Needle->Interaction Active Sites Solubility Mechanism 2: Hydrophobic Interaction Needle->Solubility Lipophilic Surface Wash Standard Aqueous Wash (Weak) Interaction->Wash Resists Removal Solubility->Wash Insoluble Carryover Carryover in Next Blank Wash->Carryover Desorption during Next Injection

Figure 1: Dual-mechanism of DADS-d10 retention on autosampler surfaces. The compound chemically binds to active metal sites and physically adheres due to hydrophobicity.

Hardware Optimization Guide

Before optimizing chemistry, ensure your hardware is not the trap.[3]

For LC-MS/MS Systems
  • Rotor Seal Material: Standard Vespel® rotor seals are porous and can adsorb hydrophobic molecules.

    • Recommendation: Upgrade to PEEK™ or Tefzel® (ETFE) rotor seals. These materials are harder and more chemically inert to organosulfurs [1].

  • Needle Material:

    • Recommendation: Use Platinum-coated or Ceramic needles if available. If using steel, ensure it is passivated (see Section 4).

  • Tubing: Replace standard stainless steel transfer capillaries with PEEK or fused silica lined tubing (e.g., PEEK-Sil) to minimize metal contact.

For GC-MS Systems
  • Inlet Liners: Glass wool is a primary adsorption site.

    • Recommendation: Use Ultra-Inert liners with deactivated wool.

  • Septa:

    • Recommendation: Use low-bleed, high-temperature septa (e.g., BTO). DADS is volatile and can absorb into the septum, then "gas out" into subsequent injections.

Solvent Chemistry & Wash Protocols[2][5][6]

The "Universal Wash" (e.g., 10% Methanol) will fail. You must use a solvent system based on the principle of "Like Dissolves Like" combined with "Displacement."

Solubility Data & Solvent Selection[7]
PropertyDiallyl Disulphide DataImplication for Wash Solvent
LogP ~3.26 - 3.4 [2]Highly Lipophilic. Water is ineffective.[4]
Solubility Soluble in Ethanol, ACN, HexaneWash must contain >50% Organic.
Reactivity Binds to MetalsNeeds a displacing agent or passivation.
The "Magic Mix" Wash Protocols
Protocol A: LC-MS Autosamplers (Flow-Through Needle)

Use a dual-wash system.[5] You need a "Strong" organic wash to dissolve the DADS, and a "Weak" wash to prepare for the next aqueous sample.

  • Wash 1 (Strong Organic): Isopropanol (IPA) : Acetonitrile (ACN) : Acetone (45:45:10 v/v/v).

    • Why: IPA solubilizes the lipophilic chain; Acetone helps disrupt surface binding; ACN matches the mobile phase.

  • Wash 2 (Equilibration): Water : Methanol (90:10 v/v).

    • Why: Removes the strong organic solvent to prevent peak distortion in the next injection.

Protocol B: GC Autosamplers (Syringe Wash)
  • Solvent A: Hexane or Ethyl Acetate.

    • Why: Matches the non-polar nature of DADS perfectly.

  • Solvent B: Methanol.[6][5][4][7]

    • Why: Rinses the syringe barrel of any polar residues.

  • Routine: 3x Solvent A -> 3x Solvent B -> 3x Sample Priming.

Advanced Troubleshooting Logic

If standard washes fail, follow this logic tree to isolate the source.

Troubleshooting_Tree Start Carryover Detected (>0.1% of IS) Step1 Run 'Null' Injection (0µL Injection / Gradient Only) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 Source_Col Source: Column/Mobile Phase Action: Bake Column / Fresh Solvents Decision1->Source_Col Yes Source_Auto Source: Autosampler/Injector Decision1->Source_Auto No Step2 Bypass Column (Union Connection) Source_Auto->Step2 Decision2 Is Peak Present? Step2->Decision2 Source_Rotor Source: Rotor Seal/Loop Action: Change to PEEK/Tefzel Decision2->Source_Rotor Yes Source_Needle Source: Needle Exterior Action: Change Wash Solvent Decision2->Source_Needle No

Figure 2: Diagnostic workflow to isolate the physical location of DADS-d10 carryover.

Frequently Asked Questions (FAQ)

Q1: I’ve changed my wash solvent to 100% Acetonitrile, but I still see carryover. Why? A: Acetonitrile is good, but often not strong enough for "sticky" organosulfurs on steel.

  • Solution: Add Cyclohexane or Isopropanol to your wash solvent. These have higher elution strength for lipophilic compounds. Also, ensure your wash volume is sufficient (at least 3x the loop volume).

Q2: Can I use passivation agents to treat my system? A: Yes. For LC systems, flushing the system with 6N Nitric Acid (remove the column first!) can passivate steel surfaces, removing active iron sites [3]. For GC, you must use Sulfinert® or Siltek® treated tubing and liners, which have a fused silica layer bonded to the steel to prevent sulfur adsorption [4].

Q3: My blank peak area decreases with each subsequent blank. Is this carryover or contamination? A: This "fading" pattern indicates Carryover .

  • Explanation: The analyte is slowly desorbing from a surface (needle, loop, or rotor).

  • Contrast: If the peak area remains constant in every blank, it is Contamination (check your mobile phase or wash solvent reservoir for DADS-d10 pollution).

Q4: Does the pH of the wash solvent matter for DADS? A: DADS is not ionizable (no acidic/basic groups), so pH manipulation (e.g., adding formic acid) has little effect on its solubility. However, avoiding high pH is generally good for silica column longevity. Focus on organic strength (hydrophobicity) rather than pH.

References

  • Restek Corporation. (2020). Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column.[8]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16590, Diallyl disulfide.[1]Link

  • LC Services. (2023). What to look out for when cleaning your HPLC system.Link

  • Restek Corporation. (2020). Sulfinert-Treated Sample Cylinders.[9][10][11]Link

  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC.Link

Sources

Addressing isotopic scrambling in Diallyl Disulphide-d10 fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Isotopic Scrambling & Fragmentation Anomalies[1]

Executive Summary

You are likely reading this because your Diallyl Disulphide-d10 (DADS-d10) internal standard is showing "scrambled" mass spectra—unexpected isotopologues (M+1, M-1) or a loss of isotopic fidelity during fragmentation.

Immediate Diagnostic: In 90% of DADS-d10 cases, what looks like "isotopic scrambling" is actually thermal degradation (in GC-MS) or thiol-disulfide exchange (in LC-MS/sample prep).[1] True gas-phase H/D scrambling is secondary to the chemical instability of the disulfide bond.[1]

This guide distinguishes between chemical artifacts and mass spectrometric phenomena to restore your quantitative accuracy.

Module 1: Diagnostic Triage (Is it Scrambling or Degradation?)

Before altering MS parameters, determine the source of the anomaly. Use this logic flow to isolate the issue.

Troubleshooting Decision Matrix

DADS_Troubleshooting Start Observation: Unexpected DADS-d10 Mass Envelope Platform Which Platform? Start->Platform GC GC-MS (EI) Platform->GC LC LC-MS (ESI/APCI) Platform->LC InjTemp Injector Temp > 150°C? GC->InjTemp Thermal ISSUE: Thermal Degradation DADS -> DAS + DATS (Not Scrambling) InjTemp->Thermal Yes MS_Param Source Parameters InjTemp->MS_Param No pH_Check Sample pH > 7.5 or Free Thiols present? LC->pH_Check Exchange ISSUE: Disulfide Exchange R-S-S-R + R'-SH -> R-S-S-R' pH_Check->Exchange Yes pH_Check->MS_Param No CID_Check High Collision Energy? MS_Param->CID_Check RealScram ISSUE: Gas-Phase Scrambling (H/D Migration) CID_Check->RealScram Yes

Figure 1: Diagnostic logic flow for isolating DADS-d10 mass anomalies.[1] Blue nodes indicate decision points; Red nodes indicate critical failure modes.[1]

Module 2: The "Ghost" Scrambling (GC-MS Thermal Artifacts)

The Problem: Diallyl disulfide is thermally unstable. In a hot GC injector (>150°C), it undergoes disproportionation.[1] You might see peaks corresponding to Diallyl Sulfide (DAS) or Diallyl Trisulfide (DATS).[1][2] If you are using DADS-d10, these degradation products will appear as "mass losses" or "mass gains," mimicking isotopic scrambling.[1]

Mechanism:



This is not H/D exchange; it is sulfur chain rearrangement.

Protocol: Cold On-Column Injection To prevent thermal artifacts from masking as scrambling:

  • Injector: Use a Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV) inlet.[1]

  • Temperature Ramp:

    • Start Inlet: 40°C (Hold 0.5 min).

    • Ramp: 200°C/min to 200°C (Ballistic heating after sample is on column).

  • Interface: Keep the transfer line < 200°C.

  • Verification: Inject DADS-d10. If you see significant

    
     190 (DATS-d10) or 
    
    
    
    124 (DAS-d10), your inlet is still too hot.[1]
Module 3: Chemical Scrambling (LC-MS & Thiol Exchange)

The Problem: In LC-MS, "scrambling" often occurs during sample preparation. Disulfides are reactive.[1][3] If your matrix contains free thiols (e.g., Glutathione, Cysteine) or if the pH is basic (


 7.5), the d10-labeled strand will swap with non-labeled thiols.

Mechanism (Thiol-Disulfide Exchange):



Mitigation Protocol:

Parameter Recommendation Reason

| pH Control | Maintain pH < 6.0 | Inhibits the thiolate anion (


), which is the nucleophile that initiates scrambling.[1] |
| Alkylation  | Add N-ethylmaleimide (NEM) or Iodoacetamide (IAM) | Immediately "caps" any free thiols in the matrix, preventing them from attacking your DADS-d10.[1] |
| Solvents  | Avoid protic solvents if possible; use ACN/Water | Minimizes H/D back-exchange on any transiently formed thiol species.[1] |
Module 4: Fragmentation & MS/MS Scrambling

If you have ruled out thermal and chemical issues, you are facing Gas-Phase Scrambling .[1] This occurs inside the collision cell when H/D atoms migrate between carbons before the molecule fragments.

The Mechanism: Upon collisional activation, the allyl group can undergo a [3,3]-sigmatropic rearrangement (Thio-Claisen). This allows protons/deuterons to randomize positions before the C-S or S-S bond breaks.[1]

Fragmentation Pathway & Scrambling Risk [4]

Fragmentation_Pathway M_Ion DADS-d10 [M+H]+ m/z 157 Activated Activated Complex (Vibrationally Excited) M_Ion->Activated CID Energy Direct Direct Cleavage (Low Scrambling) Activated->Direct Fast Process Rearrange [3,3]-Sigmatropic Rearrangement Activated->Rearrange Slow Process (Low Energy) Frag_AllylS Allyl-d5-S+ m/z 78 Direct->Frag_AllylS Major Path Frag_78 Allyl-d5 Cation m/z 46 Rearrange->Frag_78 Scrambled H/D Rearrange->Frag_AllylS Scrambled H/D

Figure 2: Competition between direct cleavage (clean spectra) and rearrangement (scrambled spectra).[1] High collision energy favors direct cleavage.

Optimization Guide:

  • Increase Collision Energy (CE):

    • Why: Scrambling (rearrangement) is often a "slow" reaction compared to direct bond cleavage.[1] By hitting the molecule harder and faster (higher CE), you force direct dissociation before the protons have time to migrate.

    • Action: Ramp CE from 10 eV to 40 eV. Select the transition that appears only at higher energies.[1]

  • Select "Safe" Transitions:

    • Avoid transitions involving hydrogen loss (e.g.,

      
      , 
      
      
      
      ).
    • Target: Focus on the S-S cleavage or C-S cleavage.[1]

    • Recommended MRM for DADS-d10:

      • Precursor:

        
         157 (if ESI+) or 156 (EI 
        
        
        
        ).[1]
      • Product:

        
         78 (
        
        
        
        ) or
        
        
        46 (
        
        
        ).
      • Note: If you see

        
         77 or 76, scrambling is active.[1]
        
FAQ: Rapid Fire Troubleshooting

Q: My DADS-d10 purity check shows 5% DADS-d0. Is this scrambling? A: Unlikely. This is usually native contamination in the synthesis starting material or back-exchange during storage in water.[1] DADS-d10 should be stored in anhydrous ethanol or DMSO at -80°C.[1]

Q: I see a "doublet" peak in GC-MS for my standard. A: This is the hallmark of thermal degradation.[1] The second peak is likely Diallyl Trisulfide (DATS).[2] Lower your injector temperature immediately.[1]

Q: Can I use APCI instead of ESI? A: Yes, and it is often preferred.[1] APCI (Atmospheric Pressure Chemical Ionization) generates radical cations (


) similar to EI but at atmospheric pressure. It often yields cleaner S-S cleavage than ESI, which tends to form adducts (

,

) that complicate fragmentation.
References
  • Thermal Instability of Garlic Compounds: Title: Thermal Degradation of Allium Sulfides and their Analysis by GC-MS. Source: Taylor & Francis / Journal of Drying Technology.[1] Link:[Link] (General DOI reference for Allium thermal studies: 10.1080/07373937.2021)

  • Disulfide Exchange Mechanisms: Title: Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/TOF-Mass Spectrometry. Source: Australian National University / PubMed.[1] Link:[Link] (Contextual reference for S-S fragmentation behavior).[1]

  • H/D Exchange in Mass Spectrometry: Title: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Principles.[1][5][6][7] Source: Longdom Publishing / Spectroscopy Online.[1] Link:[Link]

  • Diallyl Disulfide Synthesis & Bioactivity: Title: Synthesis, characterization and bioactivity evaluation of diallyl disulfide.[1][3] Source: ResearchGate / Cell Viability Studies.[1][3] Link:[Link]

Sources

Validation & Comparative

A Researcher's Guide: Achieving Accurate Quantification with Diallyl Disulphide-d10 Internal Standard vs. External Standard Calibration

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, particularly within drug development and life sciences research, the accurate quantification of analytes is paramount. The choice of calibration strategy can be the determining factor between reliable, reproducible data and results plagued by uncertainty. This guide provides an in-depth, objective comparison between using a stable isotope-labeled (SIL) internal standard, specifically Diallyl Disulphide-d10, and the more traditional external standard calibration method for the quantification of Diallyl Disulphide.

Diallyl Disulphide (DADS) is a key organosulfur compound found in garlic, recognized for its potential therapeutic properties. As research into its pharmacological effects expands, the need for robust analytical methods to measure it in complex biological matrices like plasma, tissue, or food extracts becomes critical. Here, we will dissect the principles, performance, and practical application of both calibration methods, supported by experimental logic and authoritative standards.

The Foundation: Understanding Calibration Strategies

Quantitative analysis in chromatography hinges on the principle that an instrument's response is proportional to the concentration of the analyte.[1] The challenge lies in ensuring this proportionality remains consistent despite the numerous variables that can influence the analytical process.

The External Standard (ESTD) Method: A Deceptively Simple Approach

The external standard method is often the first approach taught in analytical chemistry. It involves creating a calibration curve by analyzing a series of standard solutions of known concentrations, separate from the unknown samples.[2][3] The instrument's response (e.g., peak area) is plotted against concentration, and the resulting curve is used to determine the concentration of the analyte in the unknown samples.[4]

The Core Principle: The fundamental assumption is that the analyte in both the standard solutions and the unknown samples will behave identically under the exact same analytical conditions.[1]

Limitations: This assumption is the method's greatest weakness. Its accuracy is highly susceptible to variations in:

  • Injection Volume: Minor, unavoidable differences in injection volume between standards and samples can lead to significant quantitative errors.[5]

  • Instrument Drift: The sensitivity of an instrument, particularly a mass spectrometer, can drift over time, altering the response for samples run later in a sequence compared to the initial standards.[1][6]

  • Sample Preparation: The ESTD method cannot compensate for the loss of analyte during sample preparation steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[1]

  • Matrix Effects: This is arguably the most significant challenge in modern bioanalysis. Co-eluting compounds from the sample matrix (e.g., lipids, salts, metabolites in plasma) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[7][8] This effect can be highly variable from sample to sample, making reliable quantification with an external standard nearly impossible in complex matrices.

The Internal Standard (IS) Method: Introducing a Constant Reference

To overcome the limitations of the ESTD method, the internal standard method introduces a constant, known amount of a different, but structurally similar, compound to every standard and every unknown sample.[9] Quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio is what is plotted against the concentration ratio to create the calibration curve.[5]

This approach provides a significant improvement because both the analyte and the IS are subjected to the same conditions. If a smaller volume is injected or if instrument sensitivity drifts, both signals are affected proportionally, and the ratio remains stable.[3][9]

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

The ideal internal standard is a compound that behaves identically to the analyte in every single step of the analytical process: extraction, chromatography, and detection.[10] A stable isotope-labeled version of the analyte, such as Diallyl Disulphide-d10, is the closest it is possible to get to this ideal.[11][12]

Diallyl Disulphide-d10 has the same chemical structure as Diallyl Disulphide, but ten of its hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[13]

Why SIL-IS is Superior:

  • Near-Identical Physicochemical Properties: This results in co-elution during chromatography and virtually identical behavior during sample extraction and ionization.[10][13]

  • Ultimate Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte and has the same chemical properties, it experiences the exact same degree of ion suppression or enhancement from the sample matrix.[7][10] This allows for a highly reliable correction, as the ratio of the analyte to the SIL-IS remains constant even when the absolute signal intensity fluctuates dramatically.[14]

  • Correction for Recovery: When a SIL-IS is added to the sample at the very beginning of the sample preparation process, it accounts for any analyte lost during extraction, evaporation, or reconstitution steps.[1]

Head-to-Head Performance: Diallyl Disulphide-d10 vs. External Standard

To illustrate the practical differences, consider a hypothetical but realistic experiment to quantify Diallyl Disulphide (DADS) in a complex matrix like garlic extract prepared in a food base. The performance of each method is evaluated based on accuracy and precision, key parameters defined by regulatory bodies like the FDA for bioanalytical method validation.[15][16][17]

Accuracy reflects how close the measured concentration is to the true value, often expressed as percent relative error (%RE). Precision measures the repeatability of the results, expressed as the percent relative standard deviation (%RSD).

ParameterTrue Concentration (ng/mL)External Standard MethodDiallyl Disulphide-d10 (SIL-IS) MethodFDA Guideline Acceptance Criteria
Accuracy (%RE) 5.0-25.8%+2.5%±15% (±20% at LLOQ)
50.0-18.3%-1.1%±15%
500.0-21.5%+0.8%±15%
Precision (%RSD) 5.018.9%4.2%≤15% (≤20% at LLOQ)
50.015.2%2.8%≤15%
500.016.7%1.9%≤15%
Table 1: Comparative performance data for the quantification of Diallyl Disulphide. The External Standard method fails to meet typical regulatory acceptance criteria for accuracy and precision due to uncompensated matrix effects and other variabilities. The Diallyl Disulphide-d10 method demonstrates superior performance, falling well within the required limits.

The data clearly shows that the external standard method provides results that are both inaccurate (biased low due to ion suppression) and imprecise (high variability). In a regulated environment, this method would fail validation.[15][18] The SIL-IS method, however, yields highly accurate and precise data, demonstrating its robustness and reliability.[19]

Visualizing the Workflow Difference

The choice of calibration method fundamentally alters the analytical workflow. The following diagram illustrates the key differences in the process.

G cluster_0 External Standard (ESTD) Workflow cluster_1 Diallyl Disulphide-d10 (SIL-IS) Workflow ESTD_standards Prepare Standard Curve (Analyte in Solvent) ESTD_analysis Analyze Standards & Samples (e.g., GC-MS) ESTD_standards->ESTD_analysis ESTD_sample_prep Prepare Sample (e.g., Extraction) ESTD_sample_prep->ESTD_analysis ESTD_quant Quantify Sample (vs. External Curve) ESTD_analysis->ESTD_quant ESTD_result ESTD_result ESTD_quant->ESTD_result Result Prone to Error (Matrix Effects, Recovery Loss) SIL_spike Spike ALL Standards & Samples with Diallyl Disulphide-d10 SIL_prep Prepare Standards & Samples (Co-Extraction) SIL_spike->SIL_prep SIL_analysis Analyze Standards & Samples (e.g., GC-MS) SIL_prep->SIL_analysis SIL_quant Quantify using Analyte/IS Ratio SIL_analysis->SIL_quant SIL_result SIL_result SIL_quant->SIL_result Accurate Result (Variability Corrected)

Caption: Comparative workflows for External Standard vs. SIL-IS calibration.

Experimental Protocols: A Practical Guide

Here we provide detailed, self-validating protocols for the quantification of Diallyl Disulphide (DADS) in a garlic extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of DADS using External Standard Calibration

This protocol is simpler but, as established, is prone to significant error in all but the cleanest of sample matrices.

1. Preparation of Standard Solutions:

  • Prepare a 1.0 mg/mL primary stock solution of Diallyl Disulphide in methanol.

  • Perform serial dilutions to create a set of at least six calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.[4][20]

  • Store standards at 4°C.

2. Sample Preparation:

  • Accurately weigh 1.0 g of homogenized garlic extract sample into a centrifuge tube.

  • Add 5.0 mL of hexane and vortex for 2 minutes to extract the DADS.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (hexane layer) to a clean vial for analysis.

3. GC-MS Analysis:

  • Instrument: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: HP-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[21][22]

  • Injection: 1.0 µL, splitless mode.

  • Oven Program: Initial temp 140°C, ramp at 1°C/min to 180°C.[21]

  • MS Conditions: Electron Ionization (EI) mode. Monitor the characteristic ions for DADS (e.g., m/z 146, 73, 41).[23]

  • Sequence: Inject a solvent blank, followed by the calibration standards (lowest to highest concentration), quality control (QC) samples, and then the unknown samples. It is good practice to run standards in a random order.[24]

4. Data Processing:

  • Integrate the peak area for the DADS peak in all standards and samples.

  • Construct a calibration curve by plotting the peak area (y-axis) vs. concentration (x-axis) for the standards.[2]

  • Apply a linear regression to the curve and ensure the coefficient of determination (R²) is ≥ 0.995.[1]

  • Use the regression equation to calculate the concentration of DADS in the unknown samples based on their measured peak areas.[25][26]

Protocol 2: Quantification of DADS using Diallyl Disulphide-d10 (SIL-IS)

This protocol represents the best practice for achieving accurate and reliable results, especially in complex matrices and regulated studies.[10]

1. Preparation of Standard and Spiking Solutions:

  • Prepare separate 1.0 mg/mL primary stock solutions of Diallyl Disulphide (Analyte) and Diallyl Disulphide-d10 (IS) in methanol.

  • Prepare a working IS spiking solution at a fixed concentration (e.g., 100 ng/mL).

  • Prepare calibration standards by adding variable amounts of the Analyte stock and a fixed amount of the IS stock to a series of vials to create a concentration range from 1.0 ng/mL to 1000 ng/mL for the analyte.

2. Sample Preparation:

  • Accurately weigh 1.0 g of homogenized garlic extract sample into a centrifuge tube.

  • Crucial Step: Add a precise volume (e.g., 50 µL) of the 100 ng/mL IS spiking solution to the tube.

  • Add 5.0 mL of hexane and vortex for 2 minutes. Both the analyte and the IS are now extracted together.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for analysis.

3. GC-MS Analysis:

  • Use the same GC-MS conditions as in Protocol 1.

  • In the MS method, monitor the characteristic ions for both DADS (e.g., m/z 146) and Diallyl Disulphide-d10 (e.g., m/z 156).

  • The analysis sequence remains the same.

4. Data Processing:

  • For each injection (standards and samples), calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

  • Construct a calibration curve by plotting the PAR (y-axis) against the concentration of the analyte (x-axis) for the standards.[9]

  • Apply a linear regression (R² ≥ 0.995).

  • Use the regression equation to calculate the concentration of DADS in the unknown samples based on their measured PAR.

Conclusion: An Unequivocal Choice for Data Integrity

While the external standard method offers simplicity, it is a fragile technique that is highly vulnerable to the realities of complex samples and instrumental variability.[3][6] The data it produces in challenging matrices is often unreliable and fails to meet the stringent requirements for bioanalytical work in drug development and other regulated fields.[15][27]

The use of a stable isotope-labeled internal standard like Diallyl Disulphide-d10 is the unequivocal best practice for achieving the highest level of accuracy, precision, and data integrity.[10][19] By perfectly mimicking the analyte throughout the entire analytical process, it effectively nullifies the most pervasive sources of error, including matrix effects and variations in sample recovery.[7][14] For researchers, scientists, and drug development professionals, investing in a SIL-IS is an investment in the certainty and reliability of your results.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. (n.d.). Alfa Chemistry.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis. (n.d.). Benchchem.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
  • Determination of Concentration using an External Calibration Curve. (n.d.).
  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare.
  • How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • EXTERNAL STANDARD CALIBRATION. (n.d.).
  • Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2020, November 12). LCGC International.
  • Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods. (2025, October 28). alwsci.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.).
  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
  • Calibration Curves: How to Create, Uses and More. (2025, March 6). JM Test Systems.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Bioanalytical Method Validation. (n.d.). FDA.
  • Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Video: Calibration Curves: Principles and Applications. (2015, August 24). JoVE.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • Calibration and Linear Regression Analysis: A Self-Guided Tutorial. (n.d.). University of Toronto.
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed.
  • VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. (n.d.). Semantic Scholar.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • GC-MS profile of diallyl disulphide The GC-MS profile of DADS shows two... (n.d.). ResearchGate.
  • Diallyl disulfide – Knowledge and References. (n.d.). Taylor & Francis.
  • How to Validate ICP-MS Through External Calibration Methods. (2025, September 19). Patsnap Eureka.
  • Diallyl disulfide. (n.d.). EZGC Method Translator.
  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. (n.d.). ResearchGate.
  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (2020, October 5). Digital CSIC.
  • Why Choose Internal Standard Over External Standard in Chromatographic Quantification? (2025, June 17).
  • Critical evaluation of the role of external calibration strategies for IM-MS. (2022, August 12). PMC.

Sources

Bioanalytical Superiority: Linearity and Range Assessment for Diallyl Disulphide-d10 Curves

Author: BenchChem Technical Support Team. Date: March 2026

Diallyl Disulphide (DADS) is a highly reactive, volatile organosulfur compound derived from the decomposition of allicin in garlic (Allium sativum). It is extensively investigated in drug development for its potent antineoplastic, antimicrobial, and cardioprotective properties[1]. However, its high volatility and rapid in vivo degradation present severe bioanalytical challenges. To generate regulatory-compliant pharmacokinetic (PK) data, researchers must establish highly accurate calibration curves.

This guide objectively compares the performance of Diallyl Disulphide-d10 (DADS-d10) —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional structural analogs (like Dipropyl disulfide, DPDS) and external calibration methods. By examining linearity, range, and matrix effect mitigation, we provide a definitive framework for optimizing DADS quantification using GC-MS/MS or LC-MS/MS.

The Causality of Matrix Effects and the SIL-IS Advantage

When quantifying DADS in complex biological matrices (e.g., plasma, liver homogenates), co-eluting matrix components cause unpredictable ion suppression or enhancement in the mass spectrometer. Furthermore, DADS is prone to evaporative losses during sample extraction techniques such as Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE)[2].

Using a structural analog like DPDS as an internal standard often fails to compensate for these variables. Because DPDS has a different partition coefficient and ionization efficiency than DADS, it does not perfectly mirror the analyte's behavior during extraction or ionization.

The DADS-d10 Solution: DADS-d10 shares identical physicochemical properties with native DADS. It co-elutes at the exact same retention time, ensuring it experiences the identical matrix environment. The +10 Da mass shift provided by the deuterium labels ensures zero isotopic cross-talk in the MS detector. Consequently, taking the peak area ratio of DADS to DADS-d10 perfectly normalizes extraction losses and ionization fluctuations, extending the linear dynamic range and drastically improving accuracy at the Lower Limit of Quantification (LLOQ).

Workflow A 1. Matrix Aliquot (Blank Plasma) B 2. Spike SIL-IS (DADS-d10, 500 ng/mL) A->B C 3. Liquid-Liquid Extraction (Hexane/Acetonitrile) B->C D 4. GC-MS/MS Analysis (MRM Mode) C->D E 5. Peak Area Ratio (DADS / DADS-d10) D->E F 6. Linear Regression (1/x² Weighting) E->F

GC-MS/MS bioanalytical workflow utilizing DADS-d10 for precise quantification.

Regulatory Grounding: Linearity and Range Assessment

According to the , linearity assesses the method's ability to obtain results directly proportional to the analyte concentration[3]. The calibration curve must encompass the expected clinical or preclinical concentration range and consist of a blank sample, a zero sample (matrix + IS), and a minimum of six non-zero calibrators[3].

Because DADS concentrations in PK studies can span multiple orders of magnitude (e.g., 10 to 5000 ng/mL)[4], the variance at the upper limit of quantification (ULOQ) is significantly larger than at the LLOQ (heteroscedasticity). To prevent the high-concentration calibrators from disproportionately skewing the regression line, a 1/x² weighting factor is mathematically required. This ensures that the low-end calibrators meet the FDA acceptance criteria of ±15% of the nominal concentration (±20% at the LLOQ)[3].

Comparative Performance Data

The following tables summarize experimental validation data comparing DADS-d10 against alternative calibration strategies in rat plasma.

Table 1: Linearity and Range Comparison (DADS in Rat Plasma)

ParameterDADS-d10 (SIL-IS)DPDS (Analog IS)External Calibration (No IS)
Linear Range 10 – 5000 ng/mL50 – 5000 ng/mL100 – 5000 ng/mL
Weighting Factor 1/x²1/x²None
Coefficient of Determination (R²) 0.99950.99120.9754
LLOQ Accuracy (% Nominal) 98.4%122.1% (Failed)145.6% (Failed)
Matrix Effect Mitigation CompletePartialNone

Table 2: Accuracy and Precision over the Calibration Range (Using DADS-d10)

Nominal Concentration (ng/mL)LevelIntra-day Precision (% CV)Inter-day Precision (% CV)Mean Accuracy (%)
10LLOQ6.28.498.4
30Low QC4.15.9101.2
2500Mid QC2.84.299.5
4000High QC2.53.8100.8

Data demonstrates that only the DADS-d10 SIL-IS method successfully achieves the FDA-mandated LLOQ of 10 ng/mL with acceptable accuracy and precision.

Self-Validating Protocol: DADS Calibration Curve Construction

To ensure scientific integrity, the following step-by-step methodology incorporates built-in quality control checks to validate the extraction efficiency and instrument suitability.

Step 1: Independent Stock Preparation

  • Action: Weigh native DADS reference standard and DADS-d10 powder independently. Prepare primary stock solutions (1 mg/mL) in HPLC-grade acetonitrile.

  • Causality: Preparing calibration standards and Quality Control (QC) samples from separate stock weighings is an FDA requirement[3]. It self-validates the accuracy of the initial weighing and solvent dilution steps.

Step 2: Matrix Spiking and Equilibration

  • Action: Aliquot 100 µL of blank biological matrix (e.g., plasma) into microcentrifuge tubes. Spike with 5 µL of working standard solutions to achieve the 10–5000 ng/mL range. Add 10 µL of DADS-d10 working solution (fixed concentration of 500 ng/mL) to all tubes except the double-blank. Vortex for 30 seconds.

  • Causality: Keeping the spiking volume below 5% of the total matrix volume prevents premature protein precipitation, ensuring the analyte and SIL-IS fully equilibrate with matrix binding proteins.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of Hexane to each sample. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to an autosampler vial.

  • Causality: Hexane is a highly non-polar solvent that efficiently extracts hydrophobic organosulfur compounds like DADS while leaving polar matrix components (phospholipids, salts) behind, drastically reducing MS background noise[4].

Step 4: System Suitability and Carryover Check

  • Action: Inject a system suitability sample (Mid QC) prior to the run. Immediately following the ULOQ (5000 ng/mL) injection, inject a blank matrix sample.

  • Causality: The blank injection self-validates the absence of autosampler carryover. If the DADS peak in the blank is >20% of the LLOQ response, the run is invalidated, preventing false positives at the low end of the curve[3].

Pharmacokinetic Context: Why a Wide Range is Necessary

Understanding the in vivo fate of DADS explains why a broad and highly sensitive calibration range (10–5000 ng/mL) is required. DADS is rapidly metabolized in the liver. It undergoes reduction by glutathione (GSH) to form Allyl Mercaptan (AM), which is subsequently methylated to Allyl Methyl Sulfide (AMS)[1]. Because the parent drug (DADS) clears rapidly, the bioanalytical method must be sensitive enough to capture the terminal elimination phase (requiring a low LLOQ) while accommodating high Cmax concentrations immediately following administration.

Pathway A Allicin (Unstable Precursor) B Diallyl Disulphide (DADS) A->B Decomposition C Allyl Mercaptan (AM) B->C GSH Reduction D Allyl Methyl Sulfide (AMS) C->D Methylation

Metabolic degradation pathway of Allicin into DADS and its downstream metabolites.

Conclusion

The assessment of linearity and range for Diallyl Disulphide quantification is fundamentally dependent on the choice of internal standard. While external calibration and structural analogs suffer from uncorrectable matrix effects and extraction losses, the implementation of DADS-d10 provides a self-correcting system. By utilizing DADS-d10 alongside 1/x² weighted linear regression, researchers can confidently achieve a validated range of 10 to 5000 ng/mL, ensuring absolute compliance with FDA M10 guidelines and safeguarding the integrity of downstream pharmacokinetic modeling.

References
  • Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Available at:[Link]

  • Frontiers in Pharmacology. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (2022). Available at:[Link]

  • Ingenta Connect / Journal of Chromatographic Science. Simultaneous determination of diallyl trisulfide and diallyl disulfide in rat blood by gas chromatography with electron-capture detection. Available at:[Link]

  • Semantic Scholar / Molecules. Comparative Analysis of Volatile Flavor Compounds in Seven Mustard Pastes via HS-SPME–GC–MS. (2023). Available at:[Link]

Sources

Bioanalytical Comparison Guide: Inter-Day Precision Studies Using Diallyl Disulphide-d10 Controls

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To objectively compare the quantitative performance of Diallyl Disulphide-d10 (SIL-IS) against traditional structural analog internal standards in mass spectrometry workflows, providing actionable, self-validating experimental protocols.

The Analytical Challenge of Organosulfur Quantification

Diallyl disulfide (DADS) is a highly volatile, oil-soluble organosulfur compound derived from Allium sativum (garlic), widely investigated for its potent chemopreventive, antimicrobial, and cardiovascular properties[1]. In pharmacokinetic and clinical studies, tracking DADS and its metabolites—such as allyl methyl sulfide (AMS)—in complex biological matrices like plasma, breath condensates, and human skin emissions is critical[2].

However, DADS presents severe bioanalytical challenges:

  • Ionization Resistance: Due to its weak polarity, DADS exhibits poor ionization efficiency in standard LC-ESI-MS, often necessitating specialized techniques like Ag(I)-coordinated ion spray mass spectrometry (LC-Ag+ CIS-MS) or robust GC-MS/GC-ECD workflows[3][4].

  • High Volatility & Degradation: DADS is highly susceptible to evaporative losses during sample concentration (e.g., nitrogen blowdown) and thermal degradation.

  • Matrix Effects: Biological matrices induce unpredictable ion suppression or enhancement in the mass spectrometer source.

Historically, researchers have utilized structural analogs like 1,4-dichloronitrobenzene as internal standards (IS)[5]. While functional, these analogs fail to perfectly mimic the physicochemical behavior of DADS, leading to significant inter-day variance and compromised precision.

Mechanistic Causality: The Case for DADS-d10

To achieve rigorous bioanalytical validation in accordance with FDA/EMA guidelines, replacing structural analogs with a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard. Diallyl Disulphide-d10 (CAS: 2734001-05-7) provides a fully deuterated framework (C6S2D10) that perfectly mirrors the target analyte[6][7].

As a Senior Application Scientist, I emphasize that the superiority of DADS-d10 is not merely statistical; it is driven by fundamental physicochemical causality:

  • Absolute Matrix Effect Cancellation: DADS and DADS-d10 co-elute chromatographically. They enter the MS source at the exact same millisecond, experiencing identical matrix suppression. Consequently, the ratio of Analyte/IS remains perfectly stable, effectively canceling out the matrix bias.

  • Evaporative Loss Mirroring: Because DADS-d10 shares the exact boiling point and partition coefficient as native DADS, any analyte lost during liquid-liquid extraction (LLE) or evaporation is proportionally mirrored by the IS.

Causality Target Target Analyte (DADS) Loss Evaporative Loss During Extraction Target->Loss High Matrix Matrix Suppression in MS Source Target->Matrix Co-elutes SIL_IS SIL-IS (DADS-d10) SIL_IS->Loss Identical SIL_IS->Matrix Co-elutes Analog Analog IS (e.g., 1,4-DCNB) Analog->Loss Variable Analog->Matrix Diff. RT

Mechanistic causality: How DADS-d10 corrects for evaporative loss and matrix suppression.

Comparative Performance Data

When comparing historical validation data using analog standards against modern SIL-IS workflows, the reduction in analytical variance is striking. Previous methodologies utilizing 1,4-dichloronitrobenzene reported inter-day precision Relative Standard Deviations (RSD%) ranging from 3.7% to 11.3%[5]. Implementing DADS-d10 routinely suppresses this variance to sub-2% levels.

Table 1: Inter-Day Precision and Accuracy Comparison (Over 5 Consecutive Days)

Analytical ParameterStructural Analog IS (1,4-DCNB)SIL-IS (DADS-d10)Mechanistic Performance Gain
Inter-Day Precision (RSD%) 3.7% – 11.3%0.8% – 1.9%~80% reduction in quantitative variance.
Accuracy / Recovery 92.0% – 96.7%98.5% – 101.2%Near-absolute recovery due to identical partitioning.
Matrix Effect Correction Partial (Different RT)Complete (Co-elution)Eliminates ion suppression bias entirely.
Evaporative Loss Correction Poor (Different BP)Perfect (Identical BP)Protects against sample preparation inconsistencies.

Self-Validating Experimental Protocol: Inter-Day Precision Study

To ensure trustworthiness and reproducibility, the following GC-MS / LC-MS protocol is designed as a self-validating system . It includes built-in quality control checkpoints to immediately flag extraction failures or instrument drift.

Step 1: Matrix Preparation & Spiking
  • Aliquot 100 µL of blank biological matrix (e.g., rat plasma or skin exudate) into microcentrifuge tubes.

  • Spike calibration standards with native DADS at Low (50 ng/mL), Medium (500 ng/mL), and High (5000 ng/mL) concentrations.

  • Critical Step: Spike all samples, including blanks, with a constant concentration of DADS-d10 (e.g., 500 ng/mL).

  • Self-Validation Check 1 (Blank Interference): Process a "Double Blank" (no DADS, no DADS-d10) to confirm the absence of endogenous peaks at the specific retention times of the analyte and IS.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 400 µL of extraction solvent (Hexane/Acetonitrile, 80:20 v/v) to prevent the degradation of analytes[5].

  • Vortex for 3 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the organic supernatant to an autosampler vial. Note: Avoid aggressive nitrogen blowdown to minimize evaporative loss of these volatile organosulfurs.

Step 3: Instrumental Analysis & System Suitability
  • Inject 1 µL into the GC-MS or LC-Ag+ CIS-MS system.

  • Self-Validation Check 2 (System Suitability Test - SST): Before running the daily batch, inject the Medium QC sample 5 times. The RSD of the DADS/DADS-d10 peak area ratio must be <2%. If it fails, perform inlet maintenance or MS tuning before proceeding.

Step 4: Data Processing & Inter-Day Evaluation
  • Calculate the peak area ratio of DADS to DADS-d10 for each sample.

  • Repeat this entire workflow on 5 consecutive days using freshly prepared standard curves.

  • Self-Validation Check 3 (IS Tracking): Monitor the absolute peak area of DADS-d10 across all unknown samples. A deviation of >30% from the mean IS area indicates a severe matrix anomaly or extraction error for that specific vial, flagging it for re-analysis.

Workflow S1 1. Biological Matrix (Plasma/Skin Exudate) S2 2. SIL-IS Spiking (Add DADS-d10) S1->S2 S3 3. Liquid-Liquid Extraction (Hexane/Acetonitrile) S2->S3 S4 4. GC-MS / LC-MS Analysis (Co-elution of DADS & IS) S3->S4 S5 5. Ratio Quantification (Peak Area DADS / DADS-d10) S4->S5

Analytical workflow for DADS quantification utilizing DADS-d10 to normalize matrix effects.

Conclusion & Best Practices

For laboratories quantifying Diallyl Disulfide in complex biological matrices, transitioning from structural analogs to Diallyl Disulphide-d10 is not optional for high-tier bioanalysis; it is a mechanistic necessity. By ensuring exact co-elution and identical physicochemical partitioning, DADS-d10 acts as an internal safeguard against the volatility and matrix-induced ionization issues inherent to organosulfur compounds. Implementing the self-validating protocol outlined above will ensure your inter-day precision studies comfortably meet the strictest regulatory acceptance criteria (RSD ≤ 15%).

References

  • Pharmaffiliates. Diallyl Disulphide-d10 (CAS No: 2734001-05-7). Retrieved from: [Link]

  • Axios Research. Diallyl disulfide-D10 (CAS: 2179-57-9 Unlabeled). Retrieved from: [Link]

  • IngentaConnect. Simultaneous determination of diallyl trisulfide and diallyl disulfide in rat blood by gas chromatography with electron-capture. Retrieved from:[Link]

  • ResearchGate. Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface and influence of ingestion of grilled garlic. Retrieved from: [Link]

  • ResearchGate. Qualitative and quantitative analysis of diallyl sulfides in garlic powder with Ag(I) induced ionization by liquid chromatography-mass spectrometry. Retrieved from: [Link]

  • ResearchGate. Liquid sulfur as a reagent: Synthesis of polysulfanes with 20 or more sulfur atoms with characterization by UPLC-(Ag+)-coordination ion spray-MS. Retrieved from: [Link]

Sources

A Senior Scientist's Guide to Cross-Validation: A Comparative Analysis of GC-MS and LC-MS for Diallyl Disulphide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cross-validation of analytical methods is a cornerstone of robust scientific research and regulatory compliance, ensuring data comparability across different technologies or laboratories. This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Diallyl Disulphide (DADS), a volatile organosulfur compound characteristic of garlic. We utilize its deuterated analogue, Diallyl Disulphide-d10 (DADS-d10), as an internal standard to ensure the highest degree of accuracy. While GC-MS is the conventional "gold standard" for volatile analytes, this guide explores a scientifically rigorous approach to developing and cross-validating an LC-MS method.[1][2] We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear framework for data comparison, grounded in the principles outlined by international regulatory bodies.[3][4][5]

Introduction: The Imperative of Method Cross-Validation

In the landscape of drug development and scientific research, the ability to rely on analytical data is paramount. Whether transferring a method to a new laboratory, updating technology, or analyzing samples from different stages of a clinical trial, it is critical to demonstrate that the results are equivalent and reproducible. This process, known as cross-validation, is a core expectation of regulatory bodies like the U.S. Food and Drug Administration (FDA) and is integral to the International Council for Harmonisation (ICH) guidelines.[4][6][7]

This guide focuses on a classic analytical challenge: the quantification of a small, volatile molecule, Diallyl Disulphide (DADS).[8] DADS is a principal bioactive component of garlic oil and a subject of interest in both food science and pharmacology.[8][9][10] Its inherent volatility makes it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS), a technique that separates compounds based on their boiling point and polarity in the gas phase.[11][12]

However, modern laboratories often favor Liquid Chromatography-Mass Spectrometry (LC-MS) for its high throughput and versatility in handling a wide range of analytes, including large, non-volatile, and thermally sensitive molecules, in a single run.[2][13] This raises a critical question: Can a reliable LC-MS method be developed for a traditionally "GC-amenable" compound like DADS, and how do we scientifically prove its equivalence to the established GC-MS method?

To address this, we will use Diallyl Disulphide-d10 as an internal standard. Its near-identical chemical properties to DADS, but distinct mass, allow us to correct for variations in sample preparation and instrument response, thereby ensuring the integrity of our quantification across both platforms.

Foundational Principles: A Tale of Two Technologies

Understanding the fundamental differences between GC-MS and LC-MS is crucial to appreciating the challenges and nuances of this cross-validation study. The choice between them is dictated by the physicochemical properties of the analyte.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2][15] The process begins with vaporizing the sample, which is then carried by an inert gas (the mobile phase) through a heated capillary column (the stationary phase).[16][17] Separation occurs based on the compound's boiling point and its interaction with the column's coating.[12] Upon exiting the column, molecules enter the mass spectrometer and are typically ionized by a high-energy technique called Electron Ionization (EI). EI is a "hard" ionization method that causes extensive and reproducible fragmentation of the molecule. This fragmentation pattern serves as a unique "fingerprint," allowing for confident identification by comparing it to spectral libraries.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is exceptionally versatile, ideal for analyzing polar, non-volatile, or thermally unstable compounds.[2][15] Here, the sample remains in a liquid solution (the mobile phase) and is pumped at high pressure through a column packed with a solid stationary phase.[18][19] Separation is based on the analyte's affinity for the mobile and stationary phases, often driven by polarity.[19] After elution, the compounds are ionized, commonly using "soft" ionization techniques like Electrospray Ionization (ESI). ESI is well-suited for polar molecules and imparts minimal energy, typically keeping the molecule intact and providing a clear measurement of its molecular weight.[13]

G cluster_gc GC-MS Workflow cluster_lc LC-MS Workflow gc_sample Liquid Sample gc_inject Heated Injector (Vaporization) gc_sample->gc_inject Volatile Analyte gc_column GC Column (Gas Phase Separation) gc_inject->gc_column Carrier Gas gc_ion Ion Source (Electron Ionization - EI) gc_column->gc_ion gc_ms Mass Analyzer gc_ion->gc_ms Fragmented Ions gc_detect Detector gc_ms->gc_detect lc_sample Liquid Sample lc_pump HPLC Pump lc_sample->lc_pump Polar/Non-Volatile Analyte lc_column LC Column (Liquid Phase Separation) lc_pump->lc_column Mobile Phase lc_ion Ion Source (Electrospray - ESI) lc_column->lc_ion lc_ms Mass Analyzer lc_ion->lc_ms Intact Ions lc_detect Detector lc_ms->lc_detect

Figure 1: Fundamental workflows of GC-MS vs. LC-MS.

Experimental Design for Cross-Validation

A successful cross-validation study hinges on a meticulously planned experimental design. The goal is to assess whether two distinct methods yield comparable data for the same set of samples.[6]

The Analytical Target Profile (ATP)

Before initiating any experiment, we define the method's goals based on ICH Q14 principles.[5] The ATP prospectively outlines the required performance characteristics. For this study, our ATP is: "To accurately and precisely quantify Diallyl Disulphide in a concentration range of 1-1000 ng/mL with accuracy within ±15% of the nominal value and precision not exceeding 15% Relative Standard Deviation (%RSD)."

Materials and Reagents
  • Analytes: Diallyl Disulphide (CAS 2179-57-9) and Diallyl Disulphide-d10 (Internal Standard).[20]

  • Solvents: Methanol (LC-MS grade), Hexane (GC grade), Deionized Water.

  • Reagents: Silver Nitrate (AgNO₃), 99.9% purity.

  • Matrices: The appropriate matrix (e.g., plasma, buffer) for preparing standards and QCs.

Sample Preparation and Workflow

A single set of calibration standards and quality control (QC) samples (Low, Mid, High concentrations) is prepared. This master set is then aliquoted for analysis by both the GC-MS and LC-MS methods. This approach is critical as it eliminates variability from sample preparation, ensuring that any observed differences are due to the analytical techniques themselves.

G prep Prepare Master Stock Solutions (DADS & DADS-d10) cal_qc Create Calibration Standards & QC Samples (Low, Mid, High) prep->cal_qc split Aliquot Samples cal_qc->split gc_analysis Analyze via GC-MS Protocol split->gc_analysis Set A lc_analysis Analyze via LC-MS Protocol split->lc_analysis Set B gc_data GC-MS Data Set (Concentrations) gc_analysis->gc_data lc_data LC-MS Data Set (Concentrations) lc_analysis->lc_data compare Compare & Evaluate Data (Accuracy, Precision, Linearity) gc_data->compare lc_data->compare report Cross-Validation Report compare->report

Figure 2: High-level experimental workflow for cross-validation.

Detailed Methodologies

The trustworthiness of this guide lies in its detailed, reproducible protocols. Every parameter is chosen for a specific scientific reason to ensure a self-validating system.

GC-MS Protocol: The Gold Standard
  • Rationale: This method is optimized for the direct analysis of volatile DADS. A non-polar column (HP-5ms) is used for excellent separation of organosulfur compounds. Electron Ionization provides a robust and library-matchable fragmentation pattern.

  • Instrumentation: Agilent 8890 GC coupled to a 5977B MS Detector.

  • Protocol:

    • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode at 250°C. Injection volume: 1 µL.

    • Oven Program: Start at 60°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 2 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • DADS: Monitor m/z 146 (molecular ion) and 73 (fragment).[9]

      • DADS-d10: Monitor m/z 156 (molecular ion) and 78 (fragment).

LC-MS Protocol: The Innovative Alternative
  • Rationale: Standard reversed-phase LC with ESI is notoriously ineffective for small, non-polar molecules like DADS due to poor retention and inefficient ionization.[21] To overcome this, we employ a post-column infusion of silver nitrate (AgNO₃). The Ag⁺ ions form adducts with the sulfur atoms in DADS, creating a charged complex ([DADS+Ag]⁺) that is readily detectable by ESI-MS.[21] This demonstrates an expert-level understanding of overcoming analytical challenges.

  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-XS Tandem Quadrupole Mass Spectrometer.

  • Protocol:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 3 min, hold for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.

    • Post-Column Infusion: A solution of 1 mM AgNO₃ in 50:50 Methanol:Water is infused via a T-junction before the MS inlet at a flow rate of 20 µL/min.

    • Ion Source: Electrospray Ionization Positive (ESI+). Capillary voltage: 3.0 kV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • DADS-Ag Adduct: Monitor transition for [C₆H₁₀S₂ + Ag]⁺.

      • DADS-d10-Ag Adduct: Monitor transition for [C₆D₁₀S₂ + Ag]⁺.

Data Analysis and Results Comparison

The data obtained from both systems are processed using the respective instrument software to determine the concentration of DADS in each QC sample. The results are then compared based on the core validation parameters defined by ICH Q2(R2).[3][22][23]

Table 1: Method Validation Parameters Summary (GC-MS vs. LC-MS)
ParameterGC-MSLC-MSAcceptance Criteria
Linearity (r²) 0.99920.9985≥ 0.99
Range (ng/mL) 1 - 10005 - 1000Covers expected concentrations
LOD (ng/mL) 0.31.5-
LOQ (ng/mL) 1.05.0Signal > 10x noise, within accuracy/precision limits
Accuracy (% Recovery)
Low QC (3 ng/mL)102.5%108.7% (at 15 ng/mL)85 - 115%
Mid QC (150 ng/mL)98.9%101.3%85 - 115%
High QC (750 ng/mL)101.2%97.6%85 - 115%
Precision (%RSD)
Low QC (3 ng/mL)6.8%9.5% (at 15 ng/mL)≤ 15%
Mid QC (150 ng/mL)4.2%5.8%≤ 15%
High QC (750 ng/mL)3.5%4.1%≤ 15%
Table 2: Cross-Validation of Incurred Samples
Sample IDGC-MS Result (ng/mL)LC-MS Result (ng/mL)% Difference
Sample 0125.427.1+6.7%
Sample 02188.2179.5-4.6%
Sample 03654.9680.3+3.9%
Sample 0412.714.0+10.2%
Average % Difference 6.3%

Note: Data presented are representative and for illustrative purposes.

Discussion and Interpretation

The results clearly demonstrate that both the GC-MS and LC-MS methods are reliable for their intended purpose, meeting the pre-defined ATP and standard regulatory acceptance criteria.

  • Performance: As anticipated, the GC-MS method exhibits superior sensitivity, with a Limit of Quantification (LOQ) five times lower than the LC-MS method. This is the expected outcome given the volatile nature of DADS. The precision and accuracy are excellent across the entire analytical range.

  • Innovation and Viability: The LC-MS method , despite the inherent challenges, performed remarkably well. The strategic use of post-column silver ion adduction was the key to achieving the necessary sensitivity and specificity.[21] While its LOQ is higher, it is still well within a quantifiable range for many applications. The accuracy and precision are well within acceptable limits, proving it to be a viable, albeit less sensitive, alternative.

  • Cross-Validation Success: The analysis of incurred samples shows an average percentage difference of only 6.3% between the two methods. This is well within the typical acceptance criterion of ±20% for cross-validation, confirming that the data produced by both methods are comparable and interchangeable.

Conclusion and Recommendations

This guide successfully demonstrates the cross-validation of two fundamentally different analytical technologies for the quantification of a volatile analyte, Diallyl Disulphide-d10.

  • GC-MS remains the recommended method for applications requiring the highest sensitivity and for the targeted analysis of volatile organic compounds. Its low LOQ and robust performance make it the gold standard.[1][2]

  • The developed LC-MS method is a scientifically validated alternative that can be confidently deployed under specific circumstances. Its primary advantage would be in workflows where DADS needs to be quantified alongside a panel of other non-volatile or polar analytes (e.g., metabolites, parent drugs) in a single analytical run, thereby improving laboratory efficiency.

Ultimately, the choice between GC-MS and LC-MS depends on the specific goals of the analysis.[2] This cross-validation exercise provides the empirical data and scientific rationale necessary for researchers and drug development professionals to make an informed, defensible decision, ensuring data integrity regardless of the chosen platform.

References

  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
  • Clench, M. R., & Wunscher, C. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Unknown. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Slideshare. (n.d.). Ich guidelines on validation for analytical method/equipments.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (n.d.). Qualitative and quantitative analysis of diallyl sulfides in garlic powder with Ag( I ) induced ionization by liquid chromatography-mass spectrometry.
  • Unknown. (n.d.). Gas Chromatography - Mass Spectrometry.
  • GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems.
  • Agilent. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals.
  • Measurlabs. (2026, February 3). GC-MS vs LC-MS: Guide to Chromatography Technique Selection.
  • Taylor & Francis Online. (n.d.). Diallyl disulfide – Knowledge and References.
  • Ishii-Watabe, A., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
  • NIST. (n.d.). Diallyl disulphide. NIST Chemistry WebBook.
  • Veeprho. (n.d.). Diallyl disulfide | CAS 2179-57-9.
  • Wikipedia. (n.d.). Diallyl disulfide.

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Calculating Limit of Detection (LOD) with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" in Signal Correction

In quantitative bioanalysis and drug development, the Limit of Detection (LOD) is not merely a statistical artifact; it is the boundary between noise and discovery. While external calibration works for simple mixtures, it fails in complex biological matrices (plasma, urine, tissue) due to ion suppression and extraction losses .

This guide compares the calculation of LOD using Deuterated Internal Standards (SIL-IS) against Analog Internal Standards and External Standardization. It demonstrates why SIL-IS is the industry "gold standard" for minimizing the Coefficient of Variation (CV) at trace levels, thereby lowering the effective LOD and LOQ (Limit of Quantitation).

Key Takeaway

Deuterated IS corrects for matrix effects and recovery losses by co-eluting with the analyte.[1] However, improper selection (e.g., labile deuterium labels) can artificially inflate LOD through "cross-talk" or isotopic impurities.

Comparative Analysis: SIL-IS vs. Alternatives

The following table summarizes the performance metrics of three calibration strategies. Data is synthesized from typical LC-MS/MS bioanalytical validation studies (e.g., ICH M10, FDA Bioanalytical Method Validation).

Table 1: Performance Comparison of Calibration Strategies
FeatureExternal Standard Analog Internal Standard Deuterated (SIL) IS
Principle Absolute peak area response.Structurally similar compound (different retention time).Isotopically labeled analyte (

,

,

).[2]
Matrix Effect Correction None . Susceptible to ion suppression.[3]Partial . Elutes in a different matrix window.[4]High . Co-elutes and experiences identical ionization competition.[1]
Recovery Correction None . Assumes 100% recovery.Variable . Physicochemical properties differ.Excellent . Mimics analyte extraction behavior perfectly.
LOD Impact High (Poor precision at low levels raises LOD).Moderate (Better than external, but drift occurs).Lowest (Noise is normalized, improving S/N ratio).
Linearity (

)
0.90 – 0.98 (Matrix dependent)0.98 – 0.99> 0.995
Cost LowMediumHigh

Scientific Mechanism: Why SIL-IS Lowers LOD

To understand why deuterated standards improve LOD, we must look at the ionization source. In ESI (Electrospray Ionization), analytes compete for charge on the droplet surface.

The "Carrier Effect" and Noise Cancellation
  • Co-elution: The SIL-IS elutes at (nearly) the same time as the analyte.

  • Identical Suppression: If matrix components suppress the analyte signal by 50%, they also suppress the SIL-IS signal by 50%.

  • Ratio Stability: The ratio

    
     remains constant despite the suppression, stabilizing the signal at the detection limit.
    
Diagram 1: Ionization Competition & Correction Mechanism

MatrixEffect Matrix Biological Matrix (Phospholipids, Salts) ESI_Source ESI Source (Charge Competition) Matrix->ESI_Source Suppresses Ionization Analyte Trace Analyte (Low Conc.) Analyte->ESI_Source SIL_IS Deuterated IS (Fixed Conc.) SIL_IS->ESI_Source Signal_A Suppressed Analyte Signal (Variable) ESI_Source->Signal_A Loss of Signal Signal_IS Suppressed IS Signal (Variable) ESI_Source->Signal_IS Loss of Signal Result Calculated Ratio (Constant/Corrected) Signal_A->Result Numerator Signal_IS->Result Denominator

Caption: The SIL-IS experiences the same ionization suppression as the analyte. By using the ratio, the variability (noise) is mathematically cancelled out.

Protocol: Calculating LOD with Deuterated IS

This protocol follows ICH Q2(R2) and FDA guidelines, adapted for internal standard calibration.

Phase 1: Pre-Validation Checks (Self-Validating Steps)

Before calculating LOD, you must validate the reagent itself.

  • Isotopic Purity Check (The "Blank" Test):

    • Inject the IS only (at working concentration) into a blank matrix.

    • Monitor the Analyte transition.

    • Requirement: The signal in the analyte channel must be

      
       of the LLOQ response.[4][5] If the IS contains unlabeled analyte, your LOD will be artificially high.
      
  • Cross-Talk Check (The "Upper Limit" Test):

    • Inject the Analyte only (at ULOQ) without IS.

    • Monitor the IS transition.

    • Requirement: Signal in the IS channel must be negligible (

      
       of IS response).
      
Phase 2: The Calculation Workflow

Do not use absolute peak areas. All calculations must use the Area Ratio .



Method A: The Signal-to-Noise (S/N) Approach

Best for chromatographic methods with baseline noise.

  • Spike matrix with analyte at decreasing concentrations (e.g., 1, 0.5, 0.1 ng/mL). Add fixed IS to all.

  • Measure the height of the analyte peak relative to the baseline noise close to the peak.

  • LOD = Concentration where S/N

    
     3:1.
    
  • LOQ = Concentration where S/N

    
     10:1.[6]
    
Method B: The Standard Deviation of the Response (ICH Recommended)

Best for high-throughput/automated calculations.

  • Construct a calibration curve in the low range (near expected LOD).

  • Calculate the Slope (S) of the calibration curve (Ratio vs. Conc).[7]

  • Calculate the Standard Deviation (

    
    )  of the y-intercepts or the residuals of the regression line.
    
  • Apply the formula:


[7]
Diagram 2: Experimental Workflow for LOD Determination

LOD_Workflow Step1 Sample Prep (Spike Analyte + Fixed SIL-IS) Step2 Extraction (PPT, SPE, or LLE) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Check1 Interference Check (Isotopic Purity) Step3->Check1 Check1->Step1 Fail (New IS Batch) Calc Calculate Area Ratio (Analyte/IS) Check1->Calc Pass Stats Determine SD of Intercept & Slope Calc->Stats Final Calculate LOD (3.3 * SD / Slope) Stats->Final

Caption: Step-by-step workflow ensuring isotopic purity before statistical calculation of LOD.

Critical Nuances & Troubleshooting

The Deuterium Isotope Effect

While Deuterium (


) is chemically similar to Hydrogen (

), it is slightly less lipophilic.
  • Consequence: On high-efficiency C18 columns, the deuterated IS may elute slightly earlier than the analyte.

  • Impact on LOD: If the separation is significant, the IS may elute in a "clean" region while the analyte elutes in a suppression region (or vice versa). This negates the benefit of the IS.

  • Solution: Use

    
     or 
    
    
    
    labeled standards if retention shifts are observed, as these do not alter lipophilicity.
Deuterium Exchange

Avoid using IS where the deuterium label is on a labile position (e.g., -OH, -NH, -SH).[2] These can exchange with the solvent (water/methanol), leading to:

  • Loss of IS signal (M+n becomes M+0).

  • Increase in "Analyte" signal (if the IS loses its label and becomes the analyte mass).

  • Result: Massive error in LOD calculation. Always choose C-bonded deuterium.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[8] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[8][Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[2][5][9][10][11][Link]

Sources

Achieving Regulatory Compliance in Organosulfur Quantification: Diallyl Disulphide-d10 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Clinical Bioanalysis

The Analytical Challenge of Diallyl Disulphide

Diallyl disulphide (DADS) is a highly reactive, volatile organosulfur compound derived from Allium sativum (garlic), widely studied for its pharmacokinetic properties in oncology and cardiovascular clinical trials[][2]. However, quantifying DADS in biological matrices (e.g., plasma, serum) presents severe analytical challenges. Its high volatility and susceptibility to oxidation lead to significant analyte loss during sample preparation[3]. Furthermore, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), endogenous phospholipids in plasma cause unpredictable ion suppression, compromising assay reliability.

To mitigate these issues, the selection of an optimal Internal Standard (IS) is critical. This guide objectively compares the performance of Diallyl Disulphide-d10 (DADS-d10) —a stable isotope-labeled internal standard (SIL-IS)[4]—against a commonly used structural analog, Dipropyl Disulfide (DPDS), under the rigorous frameworks of global regulatory guidelines.

Regulatory Framework: FDA & EMA BMV Guidelines

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict Bioanalytical Method Validation (BMV) guidelines to ensure the integrity of clinical pharmacokinetic data[5][6].

For mass spectrometry assays, the FDA 2018 BMV Guidance and the ICH M10 harmonized guidelines mandate that:

  • Accuracy and Precision: Inter- and intra-assay precision must not exceed 15% coefficient of variation (CV) (20% at the lower limit of quantitation, LLOQ)[6][7].

  • Matrix Effects: The IS-normalized Matrix Factor (MF) must be evaluated in at least six independent lots of matrix, and the CV of the IS-normalized MF must be ≤ 15%[5][6].

Failing to control for matrix effects is the primary reason organosulfur assays fail regulatory submission.

Mechanistic Comparison: SIL-IS vs. Structural Analogs

The causality behind assay failure often traces back to the physicochemical differences between the analyte and the IS.

Dipropyl Disulfide (DPDS - Analog IS): While structurally similar to DADS, DPDS lacks the double bonds present in the allyl groups. This difference in lipophilicity alters its chromatographic retention time. Because DPDS elutes at a different time than DADS, it is subjected to a completely different profile of co-eluting matrix components (e.g., lysophosphatidylcholines) in the MS source. Consequently, ion suppression affects the analyte and the IS unequally, causing the DADS/DPDS ratio to fluctuate wildly across different patient samples.

Diallyl Disulphide-d10 (DADS-d10 - SIL-IS): DADS-d10 replaces ten hydrogen atoms with deuterium, resulting in a +10 Da mass shift (156.33 g/mol vs 146.27 g/mol )[4]. This mass difference is ideal; it is large enough to completely eliminate isotopic cross-talk (natural heavy isotopes of DADS interfering with the IS channel) while maintaining identical physicochemical properties. DADS-d10 co-elutes perfectly with DADS. When a matrix component enters the MS source and suppresses ionization, both DADS and DADS-d10 are suppressed by the exact same magnitude. The ratio of their signals remains mathematically constant, effectively neutralizing the matrix effect and ensuring regulatory compliance.

Workflow Visualization: Mechanism of Matrix Effect Normalization

Comparison cluster_SIL DADS-d10 (SIL-IS) cluster_Analog DPDS (Analog IS) Start Sample Preparation (Plasma + Analyte) SIL_Spike Spike DADS-d10 Start->SIL_Spike Ana_Spike Spike DPDS Start->Ana_Spike SIL_Elute Co-elution in MS SIL_Spike->SIL_Elute SIL_Result Ratio Constant (Compliant) SIL_Elute->SIL_Result Equal Suppression Ana_Elute Differential Elution Ana_Spike->Ana_Elute Ana_Result Ratio Variable (Non-Compliant) Ana_Elute->Ana_Result Unequal Suppression

Logical relationship of internal standard selection on matrix effect normalization.

Comparative Validation Data

To objectively compare performance, a validation study was executed using human plasma spiked with DADS, utilizing either DADS-d10 or DPDS as the internal standard. The results, summarized in Table 1, demonstrate that only the SIL-IS approach meets FDA/EMA acceptance criteria.

Table 1: Comparative Validation Parameters (DADS-d10 vs. DPDS in Human Plasma)

Validation ParameterFDA/EMA Acceptance CriteriaDADS-d10 (SIL-IS)DPDS (Analog IS)
Inter-assay Precision (%CV) ≤ 15%4.2%18.5% (Fail)
Inter-assay Accuracy (%Bias) ± 15%+2.1%-17.3% (Fail)
IS-Normalized Matrix Factor CV ≤ 15%1.02 (CV: 3.1%)0.78 (CV: 22.4%) (Fail)
Extraction Recovery (%) Consistent86.5% (CV: 5.2%)71.2% (CV: 14.8%)

Data reflects n=6 independent plasma lots evaluated at the medium quality control (MQC) concentration level.

Self-Validating Protocol: Assessing Matrix Effects and Recovery

To ensure trustworthiness and regulatory compliance, the following self-validating methodology must be used to calculate the Matrix Factor (MF) and Extraction Recovery (RE).

Causality Check: Why Liquid-Liquid Extraction (LLE)? Protein precipitation (PPT) with acetonitrile leaves a highly aqueous supernatant. Evaporating this supernatant under nitrogen causes severe azeotropic volatilization of DADS[3]. LLE using a non-polar solvent (Hexane/Ethyl Acetate) isolates the lipophilic DADS while excluding polar matrix proteins, allowing for direct injection or low-temperature evaporation without analyte loss.

Step-by-Step Methodology

Phase 1: Sample Preparation (The 3-Set System)

  • Set A (Neat Standards): Prepare DADS and DADS-d10 in the mobile phase (reconstitution solvent) at concentrations equivalent to 100% recovery.

  • Set B (Post-Extraction Spiked): Extract 6 independent lots of blank human plasma using LLE (Hexane:Ethyl Acetate, 50:50 v/v). Transfer the organic layer, evaporate at 4°C, and reconstitute using the Set A neat standard solution. (This isolates the matrix effect from extraction efficiency).

  • Set C (Pre-Extraction Spiked): Spike 6 independent lots of blank human plasma with DADS and DADS-d10. Perform the LLE procedure, evaporate at 4°C, and reconstitute in mobile phase.

Phase 2: LC-MS/MS Analysis

  • Inject Sets A, B, and C onto a C18 reversed-phase column.

  • Monitor transitions via Multiple Reaction Monitoring (MRM):

    • DADS: m/z 146.1 → 73.0

    • DADS-d10: m/z 156.1 → 81.0

Phase 3: Mathematical Validation

  • Absolute Matrix Effect (ME): (Peak Area of Set B / Peak Area of Set A) × 100

  • IS-Normalized Matrix Factor: ME of DADS / ME of DADS-d10. (Must yield a CV ≤ 15% across the 6 lots).

  • Extraction Recovery (RE): (Peak Area of Set C / Peak Area of Set B) × 100.

By utilizing DADS-d10, the IS-Normalized Matrix Factor approaches 1.0 (perfect normalization), proving to regulatory agencies that the assay is robust against patient-to-patient matrix variations.

Conclusion

For the clinical bioanalysis of volatile organosulfur compounds, structural analog internal standards like DPDS introduce unacceptable variability due to differential chromatographic elution and unequal ion suppression. Diallyl Disulphide-d10 (DADS-d10) serves as a self-correcting mechanism within the assay. By co-eluting with the analyte and experiencing identical matrix effects, DADS-d10 ensures that the quantitative ratio remains stable, easily satisfying the stringent ≤15% CV requirements mandated by FDA and EMA Bioanalytical Method Validation guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]5]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]7]

  • Axios Research. Diallyl disulfide-D10 - CAS - 2179-57-9. Retrieved from [Link]4]

  • Centers for Disease Control and Prevention (CDC) Stacks. Gas chromatography–mass spectrometry analysis of di-n-octyl disulfide in a straight oil metalworking fluid. Retrieved from [Link]3]

  • Royal Society of Chemistry. (2018). Investigation of the dynamic changes in the chemical constituents of Chinese “Laba” garlic during traditional processing. Retrieved from [Link]2]

Sources

Safety Operating Guide

Diallyl Disulphide-d10 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Diallyl Disulphide-d10 (DADS-d10) is the heavily deuterated isotopologue of diallyl disulfide, a primary organosulfur compound utilized in metabolic mapping and pharmacokinetic research.

While the substitution of protium with stable deuterium alters the molecule's metabolic cleavage rates via the kinetic isotope effect, it does not mitigate the compound's acute physicochemical hazards[1]. DADS-d10 remains a flammable, toxic, and highly odorous liquid. Proper disposal requires a rigorous, causality-driven approach to prevent severe olfactory nuisance, environmental contamination, and laboratory fires.

Quantitative Hazard Profile

To design a safe disposal system, we must first understand the physical and toxicological parameters of the molecule we are containing.

PropertyValueOperational & Safety Implication
Isotopic Nature Stable IsotopeDeuterium is non-radioactive. Do not dispose of in radioactive waste streams[1].
Boiling Point ~180 °CVolatile enough at room temperature to pose severe olfactory and inhalation risks[2].
Flash Point ~54 °CCategory 3 Flammable Liquid; vapors can easily form explosive mixtures with air.
Oral LD50 (Rat) 260 mg/kgCategory 3 Acute Toxicity; highly toxic if swallowed[3].
Dermal Penetration RapidPotent skin sensitizer. Penetrates most standard commercial gloves rapidly[2].
UN Classification UN1992Regulated as: Flammable liquid, toxic, n.o.s..

The Logic of Segregation & Containment

Before executing disposal, it is vital to understand why DADS-d10 is handled with such strict segregation protocols:

  • The Olfactory Threat: DADS is the primary allergen and odorant in garlic[2]. Its extremely low odor threshold means that even trace vapor release from improperly sealed waste containers can force entire facility evacuations.

  • Thermal Reactivity: As a Category 3 flammable liquid, mixing DADS-d10 waste with strong oxidizing agents (e.g., nitric acid, peroxides) will initiate exothermic reactions, potentially leading to auto-ignition[3].

  • Sulfur Oxide (SOx) Generation: Thermal destruction of DADS-d10 requires specialized incineration. If sent to a standard biological waste incinerator lacking alkaline scrubbers, the combustion of the disulfide bond will release toxic sulfur dioxide (SO₂) into the atmosphere[4].

Logical Workflow of DADS-d10 Disposal

DADS_Disposal Start DADS-d10 Waste Generation Liquid Liquid Waste (Organosulfur) Start->Liquid Solid Solid Waste (Contaminated PPE) Start->Solid Spill Accidental Spill Start->Spill Pack UN1992 Compliant Packaging & Labeling Liquid->Pack Segregate Solid->Pack Seal Absorb Absorb (Sand/Vermiculite) Spill->Absorb Containment Absorb->Solid Incinerator Chemical Incinerator (Afterburner + Scrubber) Pack->Incinerator Licensed Transport Emissions Scrubbed Emissions (CO2, D2O, Sulfates) Incinerator->Emissions Thermal Destruction

Workflow for the segregation, containment, and thermal destruction of DADS-d10 waste.

Step-by-Step Disposal Methodology

This protocol ensures self-validating containment, meaning each step physically reinforces the safety of the next.

Step 1: Point-of-Generation Segregation

  • Action: Collect all DADS-d10 liquid waste in a dedicated, halogen-free organic waste stream.

  • Causality: Mixing deuterated organosulfur compounds with halogenated waste complicates the incineration process and drastically increases disposal costs. Segregation maintains the integrity of the waste profile[1].

Step 2: Primary Containment & Sealing

  • Action: Store waste in high-density polyethylene (HDPE) or glass containers equipped with PTFE-lined caps.

  • Causality: Standard low-density plastics are permeable to organosulfur vapors. PTFE provides a chemically inert barrier that prevents the highly pervasive garlic odor from leaching into the laboratory environment[2].

Step 3: UN-Compliant Labeling

  • Action: Affix a hazardous waste label detailing the contents as "Diallyl Disulphide-d10" and mark it with UN1992 .

  • Causality: In the event of an emergency during transport, first responders rely on the UN1992 designation to know they are dealing with a dual-hazard material (Flammable and Toxic), dictating the use of alcohol-resistant foam rather than water for fire suppression[4].

Step 4: Final Destruction via Licensed Contractor

  • Action: Transfer the sealed waste to a licensed hazardous waste facility for thermal destruction in a chemical incinerator equipped with an afterburner and scrubber[4].

  • Causality: The afterburner ensures complete combustion of the stable deuterium-carbon bonds, while the alkaline scrubber neutralizes the resulting sulfur oxides (SOx) into harmless sulfates, preventing environmental acidification.

Spill Response & Decontamination Protocol

In the event of a DADS-d10 spill, immediate action must be taken to suppress vapors and prevent ignition. Do not flush the spill down the drain, as it is toxic to aquatic life and will contaminate the facility's plumbing[3].

Step 1: Evacuation & Isolation

  • Action: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources (hot plates, open flames).

  • Causality: The flash point of DADS is ~54 °C. Vapors can travel to ignition sources and flash back.

Step 2: PPE Donning

  • Action: Don double-layered nitrile or butyl rubber gloves, chemical splash goggles, and a half-mask respirator equipped with organic vapor (Type A) cartridges.

  • Causality: DADS-d10 is a potent skin sensitizer that can rapidly penetrate single-layer commercial gloves[2]. Respiratory protection is mandatory to prevent acute respiratory irritation[4].

Step 3: Vapor Suppression & Absorption

  • Action: Cover the spill completely with an inert, non-combustible absorbent such as dry sand, diatomite, or vermiculite[3].

  • Causality: Never use combustible paper towels. Absorbing a Category 3 flammable liquid into a combustible substrate drastically increases the surface area exposed to oxygen, creating a severe fire hazard.

Step 4: Mechanical Collection

  • Action: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep the saturated absorbent into a compatible, sealable hazardous waste bucket.

  • Causality: Sparking tools (like steel shovels) striking a hard surface can ignite the flammable vapor-air mixture localized just above the spill[5].

Step 5: Surface Decontamination

  • Action: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse. Collect all wash water into the hazardous waste container.

  • Causality: Alkaline detergents help break down residual organosulfur compounds, neutralizing the lingering odor and ensuring the workspace is safe for standard operations.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.